4-Hydroxy-6-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUKNUOCWNERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292411 | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-40-8 | |
| Record name | 6-Methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 82351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23432-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23432-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylquinoline, also known as 6-methyl-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinolone family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectroscopic characterization of this compound, offering valuable insights for its application in research and drug development.
Chemical Properties and Structure
This compound is a solid at room temperature with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23432-40-8 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Melting Point | 271-272 °C | [1] |
| Boiling Point | 290.3 °C at 760 mmHg | [1] |
| Appearance | Solid |
Structural Elucidation and Tautomerism
A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. For this compound, this equilibrium is between this compound and 6-methyl-1H-quinolin-4-one[2]. Spectroscopic evidence, particularly from NMR and IR, is essential in determining the predominant tautomer in different states (solid, solution) and solvent environments. Generally, the quinolone (keto) form is favored[2].
Keto-enol tautomerism of this compound.
Spectroscopic Characterization
The structural identity of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows the following signals: a singlet for the methyl protons around δ 2.40 ppm, a doublet of doublets for the proton at the 3-position around δ 5.99 ppm, a multiplet for two aromatic protons between δ 7.41-7.49 ppm, a doublet of doublets for another aromatic proton around δ 7.84 ppm, a singlet for an aromatic proton at δ 7.87 ppm, and a broad singlet for the N-H proton around δ 11.7 ppm[3]. The presence of the N-H proton signal strongly supports the predominance of the keto (quinolone) tautomer in DMSO solution.
¹³C NMR Spectroscopy
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 159, which corresponds to its molecular weight[3].
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for distinguishing between the enol and keto tautomers. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band. For related 4-hydroxy-1-methyl-2(1H)-quinolone, vibrational analysis has been conducted using DFT calculations to assign the observed IR bands[4].
Synthesis of this compound
The synthesis of 4-hydroxyquinolines can be achieved through several named reactions, with the Conrad-Limpach and Niementowski syntheses being prominent methods.
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline. The reaction is typically carried out at high temperatures, and the use of an inert solvent can improve yields.
Workflow for the Conrad-Limpach synthesis.
Reaction Mechanism: The reaction proceeds through the formation of an enamine from the aniline and β-ketoester, followed by an electrocyclic ring-closing reaction at high temperature to form the quinoline ring system.
Niementowski Quinoline Synthesis
This reaction involves the condensation of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline derivative[5]. The reaction is thought to proceed via the formation of a Schiff base followed by intramolecular condensation[5].
A Practical Laboratory-Scale Synthesis Protocol
A reported synthesis of 6-methyl-4-quinolone involves the reaction of 2-amino-5-methylacetophenone with ethyl formate in the presence of a strong base like sodium hydride[3].
Step-by-Step Methodology:
-
Dissolve 2-amino-5-methylacetophenone (0.67 mmol) in dry toluene in a reaction flask.
-
Slowly add sodium hydride (60% dispersion in oil, 2 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add ethyl formate (3.3 mmol) dropwise and continue stirring at room temperature overnight.
-
After the reaction is complete, cautiously add water to the reaction mixture and stir for 5 minutes.
-
Neutralize the solution with 10% hydrochloric acid to precipitate the product.
-
Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 6-methyl-4-quinolone[3].
Reactivity and Potential Applications
The 4-hydroxyquinoline scaffold is a versatile platform for further chemical modifications. The hydroxyl group can undergo O-alkylation, and the quinolone ring can be subjected to various substitution reactions.
Biological Activities
Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
-
Antimicrobial Activity: Various quinolone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities[6][7]. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
Antitumor Activity: Several studies have demonstrated the cytotoxic effects of 4-quinolone derivatives against various cancer cell lines, including breast, colon, lung, and prostate cancer[8][9]. The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation, such as protein kinases[5].
While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active quinolones suggests its potential as a lead compound for the development of new therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage. It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemical landscape defined by its tautomeric nature and versatile reactivity. The established synthetic routes provide a solid foundation for its preparation and derivatization. The known biological activities of the broader quinolone class highlight the potential of this compound as a scaffold for the design and discovery of new therapeutic agents. Further investigation into its specific biological profile is warranted to fully explore its potential in drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. This compound | 23432-40-8 [chemicalbook.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antibacterial and antifungal activities of novel sulfamidophosphonate derivatives bearing the quinoline or quinolone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 4-Hydroxy-6-methylquinoline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Introduction: The Significance of this compound
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and diverse applications. This compound, in particular, serves as a crucial scaffold in the synthesis of novel therapeutic agents. The strategic placement of the hydroxyl and methyl groups on the quinoline core significantly influences its electronic properties and biological interactions, making a thorough spectroscopic characterization essential for its application and further development.
The tautomeric nature of 4-hydroxyquinolines, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4-one) forms, adds a layer of complexity to their spectroscopic analysis. Understanding this equilibrium is paramount for interpreting the data accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits a set of well-resolved signals corresponding to the aromatic protons, the methyl group, and the exchangeable hydroxyl proton.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ (400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.7 | br s | 1H | -OH |
| 7.87 | s | 1H | H-5 |
| 7.84 | dd, J = 5.9, 7.3Hz | 1H | H-8 |
| 7.41-7.49 | m | 2H | H-2, H-7 |
| 5.99 | dd, J = 1.2, 7.3Hz | 1H | H-3 |
| 2.40 | s | 3H | -CH₃ |
Note: Data sourced from ChemicalBook[1].
Interpretation and Experimental Causality:
-
Solvent Choice: DMSO-d₆ is a common choice for quinoline derivatives due to its excellent dissolving power and its ability to slow down the exchange rate of labile protons (like -OH), often allowing for their observation in the spectrum. The broad singlet at 11.7 ppm is characteristic of a hydroxyl proton involved in hydrogen bonding, a key feature of the quinolin-4-one tautomer.
-
Aromatic Region: The signals in the aromatic region (7.41-7.87 ppm) are consistent with the substituted quinoline ring system. The singlet at 7.87 ppm is assigned to H-5, which is deshielded by the adjacent nitrogen atom and lacks ortho-coupling partners. The complex multiplet between 7.41-7.49 ppm arises from the overlapping signals of H-2 and H-7. The doublet of doublets at 7.84 ppm corresponds to H-8, showing coupling to neighboring protons.
-
Vinyl Proton: The downfield signal at 5.99 ppm is assigned to the vinyl proton H-3 of the quinolin-4-one tautomer. Its multiplicity (dd) indicates coupling to both H-2 and the nitrogen atom.
-
Methyl Group: The singlet at 2.40 ppm with an integration of 3H is unambiguously assigned to the methyl group at the C-6 position.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard 90° pulse angle.
-
Set the acquisition time to at least 2 seconds.
-
Employ a relaxation delay of 2-5 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as a reference.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
Obtaining a definitive experimental ¹³C NMR spectrum for this compound can be challenging. However, based on data from analogous quinolone derivatives and computational predictions, the expected chemical shifts can be reliably estimated.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C-4 |
| ~145 | C-8a |
| ~138 | C-6 |
| ~132 | C-8 |
| ~125 | C-4a |
| ~123 | C-5 |
| ~118 | C-7 |
| ~115 | C-2 |
| ~109 | C-3 |
| ~21 | -CH₃ |
Note: These are predicted values based on the analysis of similar quinoline structures. Experimental verification is recommended.
Interpretation and Field Insights:
-
Carbonyl Carbon: The most downfield signal, expected around 178 ppm, is characteristic of the C-4 carbon in the quinolin-4-one tautomer, confirming the predominance of this form in solution.
-
Aromatic Carbons: The aromatic carbons of the quinoline ring are expected to resonate in the range of 115-145 ppm. The carbon bearing the methyl group (C-6) and the carbon adjacent to the nitrogen in the carbocyclic ring (C-8a) are typically found at the lower field end of this range.
-
Vinyl Carbons: The C-2 and C-3 carbons of the heterocyclic ring are expected at higher field strengths compared to the other aromatic carbons.
-
Methyl Carbon: The methyl carbon will give a characteristic signal at a high field, typically around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the O-H, N-H, C=O, C=C, and C-H bonds.
Table 3: Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| ~1660 | Strong | C=O stretching (amide I band of quinolin-4-one) |
| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1500 | Medium | C=C stretching (aromatic ring) |
Interpretation and Expert Analysis:
-
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the presence of both O-H and N-H groups involved in intermolecular hydrogen bonding, which is consistent with the quinolin-4-one tautomer in the solid state.
-
The strong absorption around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group of the quinolin-4-one form.
-
The multiple bands in the 1620-1500 cm⁻¹ region are characteristic of the C=C stretching vibrations within the quinoline ring system.
-
The absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 159 | [M]⁺, Molecular Ion |
Note: Data sourced from ChemicalBook[1].
Fragmentation Pattern and Mechanistic Insights:
The fragmentation of 4-hydroxyquinolines upon electron ionization typically proceeds through characteristic pathways. For this compound, the following fragmentation is expected:
-
Loss of CO: A primary fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to a fragment ion at m/z 131. This is a common fragmentation for cyclic ketones and lactams.
-
Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.
Experimental Protocol: Mass Spectrometry Analysis
A robust protocol for the analysis of quinoline derivatives by mass spectrometry is crucial for obtaining reliable data.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for complex mixtures.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): Ideal for LC-MS, typically results in a prominent protonated molecule [M+H]⁺, which is then subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.
-
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions.
Synthesis of this compound: The Conrad-Limpach-Knorr Reaction
A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr reaction. This involves the condensation of an aniline with a β-ketoester, followed by cyclization at high temperatures. For this compound, the synthesis would typically involve the reaction of p-toluidine with diethyl malonate. Understanding the synthetic route provides context for potential impurities and side products that might be observed in the spectroscopic analysis.
Visualization of Key Concepts
To aid in the understanding of the spectroscopic data and experimental workflows, the following diagrams are provided.
Molecular Structure and Atom Numbering
References
Authored by: [Your Name/Department], Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 4-Hydroxy-6-methylquinoline in Various Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility profile in a variety of common laboratory solvents. The methodologies presented herein are grounded in established principles of physical chemistry and analytical techniques, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.[5][6]
Introduction: The Pivotal Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands as a paramount hurdle. Insufficient solubility can lead to low dissolution rates, poor absorption, and ultimately, inadequate bioavailability, rendering an otherwise potent compound therapeutically ineffective.[5][6] Therefore, a thorough understanding and characterization of a compound's solubility is a non-negotiable prerequisite in early-stage drug development.[5][6]
This compound belongs to the quinoline family of heterocyclic compounds, a scaffold that is prevalent in a multitude of approved drugs and biologically active molecules.[1][2][3][4] Its structural features, including the hydroxyl group and the aromatic quinoline core, suggest the potential for a range of intermolecular interactions that will govern its solubility in different solvent systems. This guide provides the necessary tools to elucidate this critical property.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.[7] For this compound, the key factors influencing its solubility include:
-
Polarity: The presence of the hydroxyl group imparts polarity to the molecule, allowing for hydrogen bonding with protic solvents like water and alcohols. The quinoline ring system, while largely nonpolar, has a nitrogen atom that can also participate in hydrogen bonding.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility due to the greater energy required to disrupt the crystal lattice.[7]
-
Ionization (pH-dependent solubility): The hydroxyl group and the quinoline nitrogen can ionize depending on the pH of the aqueous medium. This ionization significantly impacts solubility, as the charged species are generally more water-soluble.[8] Determining the pKa of these functional groups is crucial for understanding the pH-solubility profile.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in an orbital shaker set to a consistent agitation speed (e.g., 150-300 RPM) within a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).[9][12]
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[9][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[9][13] This step is critical to prevent overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Dilute the filtered sample solutions appropriately and measure their absorbance at λmax.
-
Calculate the concentration and subsequently the solubility as described for the HPLC method.
-
-
Visualizing the Experimental Workflow
Caption: Experimental Workflow for Solubility Determination.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | Polar Protic | [Insert Value] | [Insert Value] |
| PBS (pH 7.4) | Polar Protic | [Insert Value] | [Insert Value] |
| Ethanol | Polar Protic | [Insert Value] | [Insert Value] |
| Methanol | Polar Protic | [Insert Value] | [Insert Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Value] | [Insert Value] |
| Acetonitrile | Polar Aprotic | [Insert Value] | [InsertValue] |
| Dichloromethane | Nonpolar | [Insert Value] | [Insert Value] |
| Hexane | Nonpolar | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The results from this table will provide valuable insights into the physicochemical properties of this compound. For instance, higher solubility in polar protic solvents would confirm the importance of the hydroxyl group in solvation. Conversely, solubility in nonpolar solvents would indicate the influence of the nonpolar quinoline backbone.
Safety Precautions
When handling this compound and the various solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for this compound and each solvent before commencing any experimental work.[14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive framework for the determination of the solubility of this compound. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable solubility data across a range of solvents. This information is fundamental for advancing the study of this compound in medicinal chemistry and for making informed decisions in the drug development process. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the importance of a solid understanding of physicochemical properties in modern pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. youtube.com [youtube.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. biorelevant.com [biorelevant.com]
- 12. scielo.br [scielo.br]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Unlocking the Therapeutic Promise of 4-Hydroxy-6-methylquinoline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 4-Hydroxy-6-methylquinoline, a specific subclass of 4-quinolones, have emerged as particularly promising candidates for therapeutic development.[4][5] Their versatile structure allows for extensive modification, leading to the generation of potent agents targeting a range of diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for professionals in drug discovery and development.
Synthetic Pathways: From Precursors to Potent Derivatives
The synthesis of 4-hydroxyquinoline derivatives is well-established, with several reliable methods available to researchers. A commonly employed method is the Conrad-Limpach reaction.[4] Additionally, modified Mannich and Knoevenagel condensation reactions provide versatile routes to a variety of derivatives.[4] Other synthetic strategies involve the cyclization of chalcones and reactions starting from commercially available anilines.[6][7] The choice of synthetic route is often dictated by the desired substitutions on the quinoline core, allowing for the strategic design of molecules with specific biological targets in mind. A generalized workflow for synthesizing these derivatives often involves the initial formation of the core quinoline ring followed by functional group modifications.
Caption: Generalized workflow for the synthesis and screening of this compound derivatives.
Diverse Biological Activities: A Multi-Target Approach
This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable leads for various therapeutic areas.
Anticancer Activity
The anticancer potential of quinoline derivatives is one of their most investigated properties.[8] These compounds exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[8][9][10][11]
Mechanism of Action: A primary mode of action is the inhibition of key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[2][9] By disrupting these signals, the derivatives can halt cell proliferation and survival. Furthermore, many quinoline-based compounds function as kinase inhibitors, targeting enzymes like c-Met and EGFR which are crucial for cancer progression.[12][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Cytotoxicity Data: Several derivatives have shown potent cytotoxic effects against a range of cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 20 | Colo 320 (resistant) | 4.61 | [4] |
| 13b | Colo 320 (resistant) | 4.58 | [4] |
| 20 | Colo 205 (sensitive) | 2.34 | [4] |
| 13a | Colo 205 (sensitive) | 11.86 | [4] |
| 3g | HCT116 (Colon) | Promising | [15] |
| 3j | MCF-7 (Breast) | 82.9% growth reduction | [10] |
Experimental Protocol: MTT Assay for Cell Viability This protocol is fundamental for assessing the cytotoxic effects of newly synthesized compounds.[9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Antimicrobial Activity
The quinoline core is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have demonstrated activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[6][7][16][17] This makes them attractive scaffolds for developing new anti-infective drugs to combat antimicrobial resistance.[16]
Antimicrobial Spectrum: Studies have shown that specific derivatives are potent against clinically relevant strains.
| Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-pyrazole hybrid | Aspergillus fumigatus | 0.98 | [16] |
| Quinoline-pyrazole hybrid | Candida albicans | 0.49 | [16] |
| Quinoline-pyrazole hybrid | Staphylococcus aureus | 1.95 | [16] |
| Quinoline-pyrazole hybrid | Escherichia coli | 0.49 | [16] |
| Indole-substituted quinoline | P. aeruginosa | 10 ± 1.5 | [18] |
| Indole-substituted quinoline | S. aureus (MRSA) | 20 ± 3.3 | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) corresponding to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the prepared microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are underlying factors in many diseases. Some 4-hydroxyquinoline derivatives have shown significant anti-inflammatory and antioxidant properties.[19]
Mechanism of Action: These derivatives can reduce inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2).[20] Their antioxidant effects are attributed to their ability to scavenge free radicals and reduce oxidative stress markers, such as 8-isoprostane.[19] This activity is often linked to the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[19][21]
Caption: Modulation of the NF-κB inflammatory pathway by antioxidant quinoline derivatives.
One study demonstrated that a synthetic quinoline derivative was about five times more potent than diclofenac in reducing xylene-induced ear edema in mice, a common model for acute inflammation.[20]
Neuroprotective Properties
The antioxidant capabilities of certain quinoline derivatives extend to neuroprotection, showing promise for treating neurodegenerative diseases like Parkinson's and conditions such as cerebral ischemia/reperfusion.[19][22][23]
Mechanism of Action: The primary neuroprotective mechanism involves mitigating oxidative stress, which is a key contributor to neuronal damage.[22][23] Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have been shown to reduce oxidative stress, inhibit inflammation and apoptosis in neurons, and enhance the body's own antioxidant defense systems.[24][25] In animal models of Parkinson's disease, HTHQ administration led to a significant decrease in oxidative stress markers and improved motor coordination.[19][24]
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for designing more effective drugs. For 4-hydroxyquinoline derivatives, specific substitutions on the quinoline ring significantly influence their potency and selectivity.
-
C-7 Position: The presence of a chloro group at the C-7 position is often optimal for antimalarial activity.[26]
-
C-4 Position: A dialkylaminoalkyl side chain at the C-4 position is important for activity. Substituting a hydroxyl group on one of the ethyl groups of the tertiary amine can reduce toxicity.[26]
-
C-3 and C-6 Positions: Modifications at these positions can be critical for anticancer and antimicrobial effects. For instance, inserting an arylidene-semicarbazone moiety at the C-6 position has yielded compounds with high antiproliferative activity.[27] Similarly, substitutions at C-6 appear essential for increasing anti-mycobacterial effects.[17]
Conclusion and Future Outlook
This compound derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications underscores their therapeutic potential. The core scaffold is synthetically accessible and amenable to extensive modification, allowing for the fine-tuning of biological activity.
Future research should focus on optimizing lead compounds to improve their pharmacological profiles, including bioavailability and target selectivity.[8] Exploring novel targets and leveraging advanced drug design techniques will be crucial.[13] Furthermore, investigating the use of these derivatives in combination therapies could open new avenues for treating complex diseases like cancer and multidrug-resistant infections.[13] The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 18. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cris.bgu.ac.il [cris.bgu.ac.il]
- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pharmacy180.com [pharmacy180.com]
- 27. mdpi.com [mdpi.com]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.
The Dawn of Quinoline: Discovery and Structural Elucidation
The story of quinoline begins in the early 19th century with the exploration of coal tar, a byproduct of coal distillation. In 1834, German chemist Friedlieb Ferdinand Runge isolated a yellow-colored substance from this complex mixture, which he named "chinolin," later known as quinoline.[2] This marked one of the first instances of quinoline being identified as a distinct chemical entity.[2]
For several decades, the precise structure of quinoline remained a puzzle. It was the renowned chemist August Kekulé who, in 1869, proposed the now-accepted structure of a benzene ring fused to a pyridine ring.[2] This breakthrough provided the theoretical framework necessary to understand its chemical properties and paved the way for the development of synthetic routes.
The Classical Era: Foundational Syntheses of the Quinoline Core
The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.[3][4]
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][5] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1][5][6]
Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves to dehydrate the glycerol to acrolein, the key electrophile. Nitrobenzene acts as an oxidizing agent to aromatize the dihydroquinoline intermediate, and ferrous sulfate is often added to moderate the highly exothermic reaction.[5][7]
Experimental Protocol: Skraup Synthesis of Quinoline [1]
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent), Ferrous sulfate (optional).
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add nitrobenzene to the mixture.
-
Heat the mixture cautiously. The reaction is highly exothermic and may require cooling.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
After cooling, dilute the mixture with water and neutralize with sodium hydroxide.
-
Isolate the quinoline by steam distillation.
-
Purify the crude quinoline by distillation.
-
Mechanism of the Skraup Synthesis
Caption: Key steps in the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction (1881)
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[8][9] This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis.[8] The reaction is typically catalyzed by Lewis or Brønsted acids.[8]
Trustworthiness of the Protocol: The in situ generation of the α,β-unsaturated carbonyl compound from two carbonyl compounds (the Beyer method) provides a self-validating system where the reactive intermediate is consumed as it is formed, often leading to cleaner reactions.[8]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [10]
-
Materials: Aniline, Hydrochloric acid, Acetaldehyde, Zinc chloride.
-
Procedure:
-
Prepare a solution of aniline hydrochloride by dissolving aniline in hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde to the stirred solution. The acetaldehyde undergoes an in situ aldol condensation to form crotonaldehyde.
-
After the addition is complete, add anhydrous zinc chloride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a slurry of calcium hydroxide.
-
Isolate the 2-methylquinoline by steam distillation.
-
Purify by vacuum distillation.
-
Mechanism of the Doebner-von Miller Reaction
Caption: Generalized mechanism of the Doebner-von Miller reaction.
The Combes Quinoline Synthesis (1888)
First reported by A. Combes, this method involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[11][12] The reaction proceeds through an intermediate Schiff base followed by ring closure.[12]
Expertise in Action: The choice of acid catalyst is crucial. While sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol can form a more effective polyphosphoric ester (PPE) catalyst for dehydration.[12]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [7]
-
Materials: Aniline, Acetylacetone (a β-diketone), Concentrated Sulfuric Acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a stirred mixture of aniline and acetylacetone at a low temperature.
-
After the initial exothermic reaction, heat the mixture to the specified temperature for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.
-
Mechanism of the Combes Synthesis
Caption: Reaction pathway for the Combes quinoline synthesis.
The Conrad-Limpach-Knorr Synthesis (1887)
This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[13][14] The regioselectivity is temperature-dependent. At lower temperatures (kinetic control), the aniline attacks the keto group, leading to the 4-quinolone.[13][14] At higher temperatures (thermodynamic control), the aniline attacks the ester group, yielding the 2-quinolone (Knorr variation).[14]
Authoritative Grounding: The thermal condensation of an arylamine with a β-ketoester to form a 4-hydroxyquinoline via a Schiff base is the essence of the Conrad-Limpach synthesis.[15]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline [15]
-
Materials: Aniline, Ethyl acetoacetate, Dowtherm A (or other high-boiling solvent).
-
Procedure (for 4-quinolone):
-
Mix aniline and ethyl acetoacetate with a catalytic amount of acid (e.g., acetic acid) at room temperature.
-
Stir for several hours to form the enamine intermediate.
-
Remove the water formed during the reaction.
-
Add the enamine to a preheated high-boiling solvent (e.g., Dowtherm A) at approximately 250 °C.
-
Maintain the temperature for a short period to effect cyclization.
-
Cool the mixture, and the product will precipitate.
-
Collect the solid by filtration and wash with a suitable solvent.
-
Recrystallize to purify the 4-hydroxy-2-methylquinoline.
-
Regioselectivity in Conrad-Limpach-Knorr Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. organicreactions.org [organicreactions.org]
- 4. nbinno.com [nbinno.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. Combes Quinoline Synthesis [drugfuture.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Tautomerism in 4-hydroxyquinoline systems
An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinoline Systems
Abstract
The 4-hydroxyquinoline core, and its tautomeric counterpart, the quinolin-4(1H)-one, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This bicyclic N-heteroaromatic system is central to a vast array of pharmacologically active agents, most notably the quinolone class of antibiotics, which have been mainstays in treating bacterial infections for decades.[1][4][5][6] The biological activity, physicochemical properties, and synthetic accessibility of these compounds are intrinsically governed by a fascinating and often delicate prototropic tautomeric equilibrium. Understanding, predicting, and controlling this equilibrium is therefore a critical objective for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the fundamental principles of 4-hydroxyquinoline tautomerism, the analytical methodologies used to probe it, and its profound implications for molecular design and function.
The Fundamental Equilibrium: Enol vs. Keto
The core concept of tautomerism in this system is the equilibrium between two primary forms: the aromatic 4-hydroxyquinoline (the "enol" or "lactim" form) and the non-aromatic quinolin-4(1H)-one (the "keto" or "lactam" form). This is a prototropic tautomerism, involving the migration of a proton between the oxygen at the 4-position and the ring nitrogen at the 1-position.
While both forms can exist, numerous spectroscopic and crystallographic studies have established that for the parent compound and many derivatives, the equilibrium overwhelmingly favors the keto (quinolin-4(1H)-one) form in the solid state and in most polar solutions.[7][8] This preference is a result of the greater stability of the amide group in the keto tautomer compared to the iminol group in the enol form.
Caption: The fundamental keto-enol tautomeric equilibrium in the 4-hydroxyquinoline system.
Critical Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces. For the medicinal chemist, manipulating these factors is key to tuning a molecule's properties.
Solvent Effects
The choice of solvent can dramatically shift the tautomeric equilibrium by differentially solvating and stabilizing one tautomer over the other.[9]
-
Polar Solvents (e.g., Water, DMSO): These solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer.[7][10] In aqueous solutions, the keto form is the major tautomeric structure for both the ground and excited states of 4-hydroxyquinoline.[8]
-
Non-Polar Solvents (e.g., Benzene, Chloroform): In these environments, the less polar enol form can become more populated, although the keto form often remains dominant.
-
Causality: The keto form possesses a larger dipole moment due to the polarized C=O and N-H bonds. Polar solvents stabilize this larger dipole more effectively. Furthermore, protic solvents can engage in hydrogen bonding with both the carbonyl oxygen (as an acceptor) and the N-H proton (as a donor) of the keto form, further shifting the equilibrium in its favor.
Substituent Effects & Intramolecular Hydrogen Bonding
The electronic nature and position of substituents on the quinoline ring are powerful tools for controlling tautomerism.[11] The most significant influence is often the potential for intramolecular hydrogen bonding.
-
Hydrogen Bond Acceptors at C3: A substituent at the 3-position capable of accepting a hydrogen bond (e.g., an ester carbonyl) can form a stable six-membered ring with the hydroxyl group of the enol form . This intramolecular interaction strongly stabilizes the enol tautomer, shifting the equilibrium in its favor.[12][13]
-
Hydrogen Bond Acceptors at C2 or C8: Conversely, a hydrogen bond acceptor at the 2- or 8-position can stabilize the keto form . For example, a substituent at C2 can form an intramolecular hydrogen bond with the N-H proton of the quinolin-4(1H)-one, locking the equilibrium towards the keto side.[12]
The experimental assignments of these substituent-driven shifts have been consistently corroborated by Density Functional Theory (DFT) calculations.[12]
Analytical Characterization: A Multi-Technique Approach
Elucidating the predominant tautomeric form and quantifying the equilibrium ratio requires a synergistic approach, combining spectroscopic, crystallographic, and computational methods. No single technique provides a complete picture, and understanding the causality behind the choice of method is crucial for robust characterization.
Caption: A validated workflow for the comprehensive analysis of tautomeric equilibrium.
Spectroscopic & Crystallographic Evidence
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures.
| Spectroscopic Technique | Keto Form (Quinolin-4(1H)-one) Signature | Enol Form (4-Hydroxyquinoline) Signature |
| ¹³C NMR | Characteristic C4 carbonyl signal at ~175-180 ppm.[7] | C4 signal appears further upfield, characteristic of a carbon bearing a hydroxyl group (~160-165 ppm). |
| ¹H NMR | Presence of a broad N-H proton signal (concentration and solvent dependent). Protons on the nitrogen-containing ring show aliphatic/olefinic character.[7] | Presence of a phenolic O-H proton signal. Protons on the nitrogen-containing ring show aromatic character. |
| IR Spectroscopy | Strong C=O stretching vibration (~1620-1680 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹). Absence of a broad O-H band.[7][12] | Broad O-H stretching vibration (~3000-3600 cm⁻¹). Absence of a strong C=O band. C=N stretching may be observed. |
| UV-Vis Spectroscopy | Absorption spectrum reflects the non-aromatic nature of the pyridinone ring.[8] | Absorption spectrum reflects the fully aromatic nature of the quinoline system.[8] |
| X-Ray Crystallography | Unambiguously shows the C=O double bond and the proton located on the N1 atom in the solid state.[7][12] | Unambiguously shows the C-O single bond and the proton located on the oxygen atom. |
Protocol: NMR-Based Determination of Tautomeric Ratio
This protocol describes a self-validating system for determining the tautomeric ratio in solution, a common requirement in drug discovery projects.
Objective: To quantify the keto:enol ratio of a substituted 4-hydroxyquinoline in a given deuterated solvent.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the test compound.
-
Dissolve the compound in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Causality: The choice of solvent is the primary variable being tested. Using solvents with different polarities is essential to probe the equilibrium shift.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all protons, which is critical for accurate integration. A d1 of 5 times the longest T1 is recommended.
-
Self-Validation: Running a preliminary experiment to determine T1 values for the key protons ensures quantitative accuracy.
-
-
Spectral Analysis & Integration:
-
Carefully phase and baseline-correct the spectrum.
-
Identify unique, well-resolved proton signals that are characteristic of the keto form and the enol form. For example, a specific aromatic proton signal that is significantly shifted between the two tautomers.
-
Integrate the area of the chosen signal for the keto form (I_keto) and the corresponding signal for the enol form (I_enol).
-
-
Calculation of Tautomeric Ratio:
-
The molar ratio is directly proportional to the integral ratio.
-
Ratio (Keto:Enol) = I_keto / I_enol
-
Percent Keto = [I_keto / (I_keto + I_enol)] * 100
-
Trustworthiness: The protocol relies on direct, quantifiable evidence from the primary NMR data. Repeating the integration on multiple distinct pairs of signals, if available, validates the result.
-
-
Confirmatory ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The presence and chemical shift of the C4 carbon (carbonyl vs. hydroxyl-bearing) provides definitive qualitative confirmation of the predominant tautomer identified by ¹H NMR.
-
Implications in Drug Design and Development
The tautomeric state of a 4-hydroxyquinoline derivative is not an academic curiosity; it is a critical determinant of its biological function.[14]
Pharmacological Activity and Target Binding
The specific three-dimensional arrangement of hydrogen bond donors and acceptors is paramount for molecular recognition at a biological target's active site.
-
Quinolone Antibiotics: The activity of fluoroquinolones against bacterial DNA gyrase and topoisomerase IV is critically dependent on the keto tautomer . The N1-H group acts as a hydrogen bond donor, and the C4-carbonyl oxygen acts as a hydrogen bond acceptor, both of which are essential for binding to the enzyme-DNA complex.[6][15] The enol form lacks these specific interactions and would be inactive.
-
Antimalarial Agents: In certain quinolone 3-esters with antimalarial activity, docking studies have similarly established that the 4-oxo and N-H groups of the keto form are key to interactions with the target protein complex.[15][16] Preserving the 4-oxoquinoline structure is therefore a primary objective in the design of these agents.[15]
Caption: Impact of tautomerism on drug-target binding and pharmacological activity.
Physicochemical Properties and Pharmacokinetics
The tautomeric equilibrium also influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Solubility: The more polar keto form may exhibit different aqueous solubility compared to the enol form.
-
Lipophilicity: The shift in polarity and hydrogen bonding capacity between tautomers alters the molecule's partition coefficient (LogP), affecting its ability to cross cell membranes.
-
Metabolism: The metabolic fate of a drug can differ depending on the available tautomer, as different functional groups are presented to metabolic enzymes.
Conclusion
The tautomerism of 4-hydroxyquinoline systems is a cornerstone of their chemistry and pharmacology. The predominance of the quinolin-4(1H)-one (keto) form is a general rule, but this can be expertly modulated through rational changes to the solvent environment and substitution pattern. A multi-faceted analytical approach, combining high-resolution NMR, vibrational spectroscopy, and computational modeling, is essential for the rigorous characterization of this equilibrium. For professionals in drug development, mastering the principles of this tautomerism is not merely an academic exercise; it is a fundamental requirement for designing potent, selective, and effective therapeutic agents. The ability to control which tautomer is present at the site of action is a powerful lever in modern molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Review of the 4-Quinolones | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 5. Review of the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 15. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
4-Hydroxy-6-methylquinoline CAS number and IUPAC name
An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and potential applications, grounding all information in established scientific protocols and literature.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. It exists in tautomeric equilibrium with its keto form, 6-methylquinolin-4(1H)-one.[1] This tautomerism is a critical consideration in its reactivity and biological interactions. The primary identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-methylquinolin-4-ol | [2] |
| Synonyms | This compound, 6-Methyl-4-quinolinol | [1][2] |
| CAS Number | 23432-40-8 | [1][2] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 234-236 °C | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| SMILES | Cc1ccc2nccc(O)c2c1 | |
| InChI Key | PJEUKNUOCWNERE-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry. One common and effective method involves the cyclization of an aniline derivative with a β-ketoester or a similar precursor, a variant of the Conrad-Limpach reaction.[4] A specific protocol for synthesizing the tautomer 6-methyl-4-quinolone is detailed below.[1]
Workflow for the Synthesis of 6-methyl-4-quinolone
Caption: Synthetic workflow for 6-methyl-4-quinolone.
Detailed Step-by-Step Synthesis Protocol[1]
This protocol describes the synthesis starting from 2-amino-5-methylacetophenone.
-
Step 1: Reactant Preparation
-
Dissolve 2-amino-5-methylacetophenone (99 mg, 0.67 mmol) in toluene (8 mL) within a dry reaction flask to create a homogeneous solution.
-
Causality: Toluene serves as an anhydrous solvent, crucial for the subsequent step involving a highly reactive base.
-
-
Step 2: Base-Mediated Activation
-
Slowly add sodium hydride (NaH, 60% oil dispersion, 80 mg, 2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base. Its function is to deprotonate the amino group of the acetophenone, forming a more potent nucleophile that is required to initiate the reaction with the electrophilic ethyl formate.
-
-
Step 3: Cyclization
-
Add ethyl formate (0.27 mL, 3.3 mmol) dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature overnight.
-
Causality: Ethyl formate acts as a one-carbon electrophile. The activated aniline derivative attacks the carbonyl carbon of the ethyl formate, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the quinolone ring system.
-
-
Step 4: Quenching and Neutralization
-
After the reaction is complete, slowly add water (3 mL) to quench the excess sodium hydride. Stir for 5 minutes.
-
Adjust the solution to a neutral pH using a 10% hydrochloric acid solution, which will cause the product to precipitate out of the solution.
-
Trustworthiness: The careful addition of water is a critical safety step to manage the exothermic reaction of quenching NaH. Neutralization ensures that the product, which has a phenolic hydroxyl group, is in its neutral, less soluble form, maximizing precipitation and yield.
-
-
Step 5: Product Isolation and Purification
-
Collect the precipitated crystals by filtration.
-
Wash the collected solid with cold water (2 x 3 mL) to remove any remaining salts or water-soluble impurities.
-
Dry the product to yield 6-methyl-4-quinolone (56 mg, 53% yield).
-
Product Characterization Data[1]
-
¹H-NMR (400MHz, DMSO-d₆): δ 11.7 (brs, 1H), 7.87 (s, 1H), 7.84 (dd, J = 5.9, 7.3Hz, 1H), 7.41-7.49 (m, 2H), 5.99 (dd, J = 1.2, 7.3Hz, 1H), 2.40 (s, 3H).
-
Mass Spectrum (FD-MS, m/z): 159 (M+).
-
Self-Validating System: The obtained mass of 159 corresponds to the molecular weight of the target compound (C₁₀H₉NO), confirming the successful synthesis. The ¹H-NMR spectrum provides the structural proof, with characteristic peaks for the methyl group and aromatic protons.
-
Biological Significance and Applications in Drug Development
While this compound is a valuable research intermediate[2], the broader 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry.[5] Derivatives have been associated with a wide array of pharmacological activities, making this core a compelling starting point for drug discovery programs.
-
Anticancer Activity: Substituted 4-hydroxyquinolines have been synthesized and evaluated as potential cytotoxic agents. Certain derivatives have demonstrated selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines, suggesting potential for overcoming multi-drug resistance (MDR) in cancer.[4]
-
Cardiotonic Agents: Structurally related compounds, specifically 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, have been designed as selective phosphodiesterase 3 (PDE3) inhibitors.[6][7] These agents improve cardiac contractility and are explored for use in congestive heart failure.[6][7]
-
Antiviral Potential: Related 6-aminoquinolone derivatives have been shown to inhibit HIV replication at the transcriptional level.[8] Their activity extends to other viruses, such as cytomegalovirus (CMV), indicating a potential for broad-spectrum antiviral applications.[8]
-
Antimalarial Properties: The 4-hydroxyquinoline core is central to several antimalarial drugs. Programmed functionalization of this scaffold has led to the discovery of compounds with strong, submicromolar activity against the malaria parasite, Plasmodium falciparum.[5]
Conceptual Mechanism: PDE3 Inhibition by Quinoline Derivatives
The investigation of quinoline derivatives as PDE3 inhibitors provides a compelling example of their therapeutic potential.[6][7] The diagram below illustrates the established mechanism for how PDE3 inhibition leads to increased cardiac muscle contractility.
Caption: Mechanism of cardiotonic action via PDE3 inhibition.
Safety and Handling
As with any research chemical, proper safety protocols must be observed when handling this compound.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Damage 1.
-
Signal Word: Danger.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
- 1. This compound | 23432-40-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Quinoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] Its intrinsic structural features and synthetic accessibility have established it as a "privileged structure," a concept denoting a molecular framework that can bind to multiple, diverse biological targets with high affinity, leading to a wide array of pharmacological activities.[2][3] From the historical use of quinine, a naturally occurring quinoline alkaloid from cinchona bark for treating malaria, to the modern-day arsenal of synthetic quinoline-based drugs, this scaffold continues to fuel the discovery of novel therapeutic agents.[4][5] This in-depth guide provides a comprehensive overview of the pharmacological profile of substituted quinoline scaffolds, delving into their diverse therapeutic applications, underlying mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The quinoline nucleus is a prominent feature in a significant number of anticancer agents, both approved drugs and investigational candidates.[2][3] Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]
Mechanisms of Anticancer Action
Substituted quinolines exert their anticancer effects through a variety of mechanisms:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling pathways regulating growth, differentiation, and survival.[9][10] For instance, several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate the quinoline scaffold, targeting receptors like VEGFR, EGFR, and c-Met, which are often dysregulated in cancer.[11][12][13]
-
Topoisomerase Inhibition: Certain quinoline-based compounds, such as the camptothecin analogues irinotecan and topotecan, function as topoisomerase I inhibitors.[6][14] By stabilizing the enzyme-DNA complex, they induce DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[11][14]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another effective anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7][9]
-
DNA Intercalation and G-Quadruplex Stabilization: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into the DNA double helix, interfering with replication and transcription.[6][8] Additionally, some compounds can stabilize G-quadruplex structures in telomeres and oncogene promoters, inhibiting their function.[8]
-
Induction of Apoptosis: Regardless of the primary mechanism, the ultimate outcome of the action of many quinoline-based anticancer agents is the induction of programmed cell death, or apoptosis.[6][7] This can be triggered through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[15]
Table 1: Examples of Anticancer Quinoline Derivatives and their Mechanisms
| Compound Class | Example(s) | Mechanism of Action | Target Cancer Types |
| Tyrosine Kinase Inhibitors | Lenvatinib, Cabozantinib, Bosutinib | Inhibition of VEGFR, MET, RET, etc. | Thyroid, Renal, Liver, etc.[13] |
| Topoisomerase I Inhibitors | Irinotecan, Topotecan | Inhibition of Topoisomerase I | Colorectal, Lung, Ovarian[14] |
| Dihydroorotate Dehydrogenase Inhibitors | Brequinar Sodium | Inhibition of de novo pyrimidine biosynthesis | Investigational[16] |
| Apoptosis Inducers | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | p53/Bax-dependent apoptosis | Colorectal[15] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
Position 4: Substitution at the 4-position, often with an amino group, is a common feature in many potent anticancer quinolines.[15] The nature of the amino side chain can significantly influence activity.[15]
-
Position 7: The introduction of bulky alkoxy substituents at the 7-position has been shown to enhance antiproliferative activity.[15]
-
Position 2: For inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C(2) position are crucial for activity.[16]
-
Hybrid Molecules: The concept of molecular hybridization, where the quinoline scaffold is linked to other pharmacologically active moieties, has emerged as a powerful strategy to develop novel anticancer agents with enhanced potency and potentially dual mechanisms of action.[17][18]
Experimental Workflow: Evaluating Anticancer Potential
A typical workflow for assessing the anticancer properties of novel substituted quinoline scaffolds involves a series of in vitro and in vivo assays.
Caption: Experimental workflow for anticancer drug discovery with quinoline scaffolds.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives have long been recognized for their potent antimicrobial properties, encompassing antibacterial, antifungal, and antiprotozoal activities.[19][20]
Antibacterial Activity
The antibacterial potential of quinolines is well-established, with fluoroquinolones being a prominent class of synthetic antibiotics. However, the emergence of drug resistance necessitates the development of new antibacterial agents.[20][21] Substituted quinolines have shown promise against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[21][22]
-
Mechanism of Action: While the mechanism of action for many novel quinoline antibacterials is still under investigation, some are thought to target bacterial topoisomerases, similar to fluoroquinolones.[22] Others may disrupt the bacterial cell membrane or inhibit essential enzymes like peptide deformylase.[23][24] A recent study suggested that some quinoline derivatives might target both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism.[22]
Antifungal Activity
Several quinoline derivatives have demonstrated significant antifungal activity against various fungal strains.[20][23] The precise mechanisms are often not fully elucidated but may involve disruption of the fungal cell wall or inhibition of key enzymes.[23]
Antimalarial Activity
The history of quinoline as an antimalarial agent dates back to the use of quinine.[5] Synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine have been mainstays in malaria treatment and prophylaxis.[4][25]
-
Mechanism of Action: Antimalarial quinolines are thought to act by interfering with the detoxification of heme in the malaria parasite.[5][26] During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. Quinolines are believed to inhibit the polymerization of heme into non-toxic hemozoin, leading to the accumulation of toxic heme and parasite death.[14][26]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Activity | Compound Example | Target Organism(s) | Reported MIC/IC50 |
| Antibacterial | Quinolone coupled hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125–8 µg/mL[22] |
| Antibacterial | Quinoline-isoxazole hybrids | Mycobacterium tuberculosis | 0.77 µM[27] |
| Antifungal | Substituted quinoline hydrazide | Bacillus subtilis | 0.015 mM[28] |
| Antimalarial | Chloroquine | Plasmodium falciparum | Strain-dependent |
| Antimalarial | Tafenoquine | Plasmodium vivax (hypnozoites) | Phase III clinical trials[25] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. A standard protocol for its determination is as follows:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution of Test Compound: The quinoline derivative is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21]
Neuroprotective Potential: A New Frontier for Quinoline Scaffolds
Emerging research has highlighted the potential of substituted quinolines in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[29][30][31] Their neuroprotective effects are often attributed to their ability to act on multiple targets involved in the pathogenesis of these complex disorders.[32][33]
Mechanisms of Neuroprotection
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many quinoline derivatives possess potent antioxidant properties, capable of scavenging free radicals and protecting neurons from oxidative damage.[29][32]
-
Cholinesterase Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Quinoline derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission.[31][32]
-
Monoamine Oxidase (MAO) Inhibition: MAO-B is an enzyme involved in the breakdown of dopamine. Inhibitors of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Some quinoline derivatives have shown potent MAO-B inhibitory activity.[30][32]
-
Anti-inflammatory Effects: Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Certain quinoline derivatives have demonstrated anti-inflammatory properties, potentially by modulating inflammatory pathways in the brain.[33]
Caption: Multi-target approach of quinoline derivatives in neuroprotection.
Cardiovascular Effects: A Double-Edged Sword
While many quinoline derivatives exhibit beneficial therapeutic effects, some have been associated with cardiovascular side effects.[34] For instance, certain antimalarial quinolines can cause hypotension and prolongation of the QT interval on an electrocardiogram, which is a risk factor for potentially fatal cardiac arrhythmias.[34] However, other quinoline derivatives have been investigated for their potential cardioprotective effects. For example, some embelin-quinoline hybrids have been shown to attenuate doxorubicin-induced cardiotoxicity.[35][36] This highlights the critical importance of careful structural modification and thorough toxicological evaluation during the development of quinoline-based drugs.
Conclusion: The Future of Quinoline-Based Drug Discovery
The quinoline scaffold continues to be an exceptionally fruitful source of new drug candidates. Its synthetic tractability and the ability to modulate its pharmacological profile through substitution make it a highly attractive starting point for drug discovery programs.[18][37] Future research will likely focus on the design of highly selective and potent quinoline derivatives, the exploration of novel therapeutic applications, and the development of innovative drug delivery systems to enhance their efficacy and minimize side effects. The rich history and ongoing success of quinoline-based drugs underscore the enduring power of this privileged scaffold in the quest for new medicines to address unmet medical needs.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apjhs.com [apjhs.com]
- 20. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Anticancer potential of 4-Hydroxy-6-methylquinoline analogues
An In-Depth Technical Guide to the Anticancer Potential of 4-Hydroxy-6-methylquinoline Analogues
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutic agents across various diseases. In oncology, quinoline derivatives have emerged as particularly promising candidates, demonstrating a wide array of biological activities.[1] These compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, interference with tubulin assembly, and modulation of critical tumor growth signaling pathways.[2]
Many quinoline-based molecules target specific enzymes and receptors pivotal to carcinogenesis, such as topoisomerases, tyrosine kinases (e.g., c-Met, VEGF, EGF), and components of the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[2][3] By interacting with these targets, they can induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis, and disrupt cell migration.[4] This technical guide provides an in-depth exploration of a specific subclass: This compound analogues . We will dissect the synthetic rationale, present a validated, multi-tiered workflow for preclinical evaluation, and synthesize the structure-activity relationship (SAR) data to guide future drug development efforts.
Synthetic Strategies and Rationale
The synthesis of 4-hydroxyquinoline analogues is often achieved through established cyclization reactions. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[5] The rationale for synthesizing a library of analogues based on the this compound core is to systematically probe the structure-activity relationship (SAR). By modifying substituents at various positions, researchers can identify the key chemical features—the pharmacophore—responsible for potent and selective anticancer activity. This iterative process of synthesis and biological testing is fundamental to lead compound optimization.
Generalized Synthetic Workflow
The following diagram outlines a typical synthetic approach for generating diverse 4-hydroxyquinoline analogues, starting from a substituted aniline and proceeding through Knoevenagel condensation to introduce further diversity.
Caption: Generalized synthetic workflow for 4-hydroxyquinoline analogues.
Experimental Protocol: Synthesis of a Benzylidene Derivative
This protocol is adapted from methodologies used for Knoevenagel condensation with 4-hydroxyquinoline cores.[5]
-
Reactant Preparation: In a 50-mL round-bottom flask, place the synthesized this compound core (1.0 mmol), the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol), and piperidine (0.2 mmol) in 20 mL of ethanol.
-
Reaction: Stir the mixture and heat under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product under a vacuum. Characterize the final compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Preclinical Evaluation Workflow: A Multi-Tiered Approach
A robust and logical workflow is critical for the efficient evaluation of new chemical entities. This process is designed as a funnel, starting with broad screening and progressively moving towards more complex, resource-intensive assays for only the most promising compounds.[6] This self-validating system ensures that mechanistic studies and in vivo experiments are grounded in solid initial activity data.
Caption: A multi-tiered workflow for preclinical anticancer drug evaluation.
Tier 1: In Vitro Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cell growth or kill cancer cells directly.[7] Cytotoxicity assays are performed across a panel of cancer cell lines to gauge potency and spectrum of activity.[8][9]
Rationale for Experimental Choices
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, providing an indirect measure of cell viability. It is a rapid, reliable, and high-throughput method for initial screening.[11]
-
Cell Lines: A standard panel often includes HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) to assess activity against different cancer types.[12] Including a non-malignant cell line (e.g., normal human fibroblasts) is crucial for determining cancer cell selectivity.[13]
-
Endpoint: The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is the standard metric for quantifying cytotoxic potency.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Data Presentation: Comparative Cytotoxicity
The results are summarized to easily compare the potency and selectivity of each analogue.
| Compound ID | Modification | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. Normal Fibroblasts |
| HQ-Me-01 | Unsubstituted | 25.4 | 31.2 | 28.5 | > 100 |
| HQ-Me-02 | 3-(4-Cl-benzylidene) | 8.2[5] | 15.6 | 11.9[5] | 85.1 |
| HQ-Me-03 | 3-(4-OMe-benzylidene) | 12.3[5] | 22.1 | 16.5[5] | 92.4 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 | 5.2 |
Tier 2: Mechanistic Elucidation
Once "hit" compounds with significant cytotoxicity are identified, the next step is to investigate their mechanism of action. Key questions include: Are the compounds inducing apoptosis? Do they affect cell cycle progression? What signaling pathways are they modulating?
Apoptosis Induction
Apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Assays to detect apoptosis are crucial for confirming that cell death is occurring through this controlled pathway.[14]
-
Rationale: Annexin V/Propidium Iodide (PI) staining is a standard flow cytometry-based method. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[15] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Caption: Simplified intrinsic and extrinsic pathways of apoptosis.
Cell Cycle Arrest
Many anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[17]
-
Rationale: Propidium iodide (PI) staining allows for the analysis of cell cycle distribution.[18] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[19] Cells in the G0/G1 phase have 2N DNA content, cells in G2/M have 4N, and cells in the S phase have an intermediate amount.[19] Flow cytometry can quantify the percentage of cells in each phase.[20]
-
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[21]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[20] RNase is crucial as PI can also bind to double-stranded RNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Signaling Pathway Modulation
Identifying the molecular targets of a compound is essential for understanding its mechanism and for biomarker development. Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, which is a key indicator of kinase activity.[22]
-
Rationale: Based on the known targets of quinoline derivatives, a logical starting point is to investigate key survival pathways like PI3K/AKT.[23] A decrease in the phosphorylation of AKT (p-AKT) without a change in total AKT would indicate inhibition of the pathway upstream. This provides direct evidence of target engagement.
-
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for a specified time (e.g., 6-24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C.[24]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: A simplified overview of the PI3K/AKT signaling pathway.
Tier 3: In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complexity of a tumor within a living organism.[6] Therefore, testing the most promising "lead" compounds in animal models is a critical step for preclinical validation.[25]
Rationale for Model Selection
Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer research.[26] These models involve implanting human cancer cell lines subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[27] This allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological environment, providing initial insights into efficacy, dosing, and potential toxicity.[25][26]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunodeficient mice.[27]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Efficacy
Data should be clearly tabulated to assess the therapeutic window of the compound.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 20 mL/kg, daily | 1520 ± 210 | - | -0.5 |
| HQ-Me-02 | 30 mg/kg, daily | 730 ± 150 | 52.0 | -2.1 |
| HQ-Me-02 | 60 mg/kg, daily | 410 ± 110 | 73.0 | -8.5 |
| Positive Control | 10 mg/kg, 2x weekly | 350 ± 95 | 77.0 | -12.0 |
Structure-Activity Relationship (SAR) Synthesis
By integrating the data from all three tiers, a comprehensive SAR can be established. This analysis connects specific chemical modifications to their biological effects, providing a roadmap for rational drug design.
| Compound ID | Modification at C3 | IC50 vs. HCT116 (µM) | Apoptosis Induction (% Annexin V+) | G2/M Arrest (% of Cells) | In Vivo TGI (%) @ 30 mg/kg |
| HQ-Me-01 | H | 25.4 | 8 | 5 | Not Tested |
| HQ-Me-02 | 4-Cl-benzylidene | 8.2 | 45 | 38 | 52.0 |
| HQ-Me-03 | 4-OMe-benzylidene | 12.3 | 31 | 25 | 35.5 |
| HQ-Me-04 | 4-NO2-benzylidene | 9.5 | 41 | 35 | 48.2 |
SAR Insights:
-
The addition of a benzylidene group at the C3 position dramatically increases cytotoxic potency (compare HQ-Me-01 to others).
-
Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzylidene ring appear to confer greater activity than electron-donating groups (e.g., -OMe).
-
The increased cytotoxicity correlates well with the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.
-
The in vitro potency translates to in vivo efficacy, validating the screening workflow.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the anticancer potential of this compound analogues. The data suggest that this scaffold is a promising starting point for the development of novel oncology therapeutics. Specifically, substitution at the C3 position with substituted benzylidene rings appears to be a key determinant of activity, likely through the induction of apoptosis and cell cycle arrest.
Future work should focus on:
-
Lead Optimization: Synthesizing a broader array of analogues based on the initial SAR to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
-
Advanced In Vivo Models: Testing optimized leads in more clinically relevant models, such as patient-derived xenografts (PDXs), which better maintain the heterogeneity of human tumors.[28]
-
Target Deconvolution: Employing advanced techniques (e.g., chemical proteomics) to definitively identify the direct molecular target(s) of these compounds.
By following this rigorous, evidence-based workflow, researchers can effectively advance this compound analogues from initial hits to viable clinical candidates.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. opentrons.com [opentrons.com]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Procedure and precautions of cell cycle detection [elabscience.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. medium.com [medium.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 28. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Methodological & Application
Synthesis protocol for 4-Hydroxy-6-methylquinoline
An Application Note for the Synthesis of 4-Hydroxy-6-methylquinoline
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on the Conrad-Limpach reaction, which involves the condensation of p-toluidine with ethyl acetoacetate, followed by a high-temperature thermal cyclization. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Significance
Quinoline derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast range of pharmacological activities.[1][2] Specifically, the 4-hydroxyquinoline (or 4-quinolone) moiety is a privileged structure found in numerous bioactive compounds, including antibacterial agents (fluoroquinolones), antimalarials, and potential cytotoxic agents for cancer therapy.[3][4] this compound serves as a key intermediate for the synthesis of more complex molecules, making a reliable and well-understood synthetic protocol essential for research and development in this area.[5] This guide provides an expert-validated pathway to this important building block.
Background and Theoretical Principles: The Conrad-Limpach Synthesis
The synthesis of 4-hydroxyquinolines is most classically achieved via the Conrad-Limpach reaction, discovered in 1887.[6][7] This powerful method involves two key transformations:
-
Enamine Formation: The reaction of an aniline (p-toluidine) with a β-ketoester (ethyl acetoacetate) to form a stable enamine intermediate, ethyl 3-(p-toluidino)crotonate. This is typically an acid-catalyzed condensation where water is removed to drive the reaction to completion.
-
Thermal Cyclization: A high-temperature, intramolecular cyclization of the enamine intermediate to form the quinoline ring system. This step requires significant thermal energy (typically >240 °C) to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity during the 6-pi electrocyclization.[1][6][8]
The choice of a high-boiling, inert solvent is paramount for the success of the cyclization step. Solvents such as diphenyl ether or commercial mixtures like Dowtherm A provide the necessary temperature range while remaining unreactive, ensuring high yields of the desired 4-hydroxyquinoline product.[6][8]
Reaction Mechanism
The mechanism of the Conrad-Limpach synthesis is a well-established sequence of organic reactions.
Caption: Reaction mechanism for the Conrad-Limpach synthesis.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the enamine intermediate and its subsequent cyclization to the final product.
Materials and Reagents
| Reagent / Material | Grade | Supplier | CAS Number | Notes |
| p-Toluidine | Reagent | Sigma-Aldrich | 106-49-0 | Should be freshly distilled or from a recently opened bottle. |
| Ethyl Acetoacetate | ACS Reagent | Sigma-Aldrich | 141-97-9 | --- |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | 64-19-7 | Catalyst for enamine formation. |
| Toluene | Anhydrous | Sigma-Aldrich | 108-88-3 | Solvent for condensation. |
| Diphenyl Ether | 99% | Sigma-Aldrich | 101-84-8 | High-boiling solvent for cyclization. |
| Petroleum Ether | ACS Grade | Fisher Scientific | 8032-32-4 | For washing and precipitation. |
| Ethanol | 200 Proof | Decon Labs | 64-17-5 | For recrystallization. |
| Activated Carbon | Decolorizing | Sigma-Aldrich | 7440-44-0 | For purification during recrystallization. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 3-(p-toluidino)crotonate (Intermediate)
-
Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add p-toluidine (53.6 g, 0.5 mol), ethyl acetoacetate (65.1 g, 0.5 mol), toluene (150 mL), and glacial acetic acid (1 mL).
-
Condensation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture in an oil bath set to approximately 125-130 °C. The mixture will begin to reflux, and water will collect in the Dean-Stark trap. Continue refluxing until water evolution ceases (approximately 4.5 mL of water should collect after 3-4 hours).[9]
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude ethyl 3-(p-toluidino)crotonate, which can be used directly in the next step.
Part B: Cyclization to this compound
-
Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air-cooled reflux condenser, place diphenyl ether (200 mL).
-
Heating: Heat the diphenyl ether to a vigorous reflux (approximately 250-260 °C) using a heating mantle. Expertise Note: This high temperature is the critical factor for providing the activation energy for the cyclization reaction.[6][8]
-
Addition: Transfer the crude enamine intermediate from Part A into the dropping funnel. Add the intermediate dropwise to the rapidly stirring, refluxing diphenyl ether over 15-20 minutes. Ethanol, a byproduct of the condensation, will distill from the reaction mixture.
-
Reaction Completion: After the addition is complete, continue stirring and refluxing for an additional 15 minutes to ensure the reaction goes to completion.[8]
-
Precipitation and Isolation: Turn off the heat and allow the mixture to cool to room temperature. As it cools, the product will begin to precipitate. Add 200 mL of petroleum ether to the cooled mixture to facilitate complete precipitation of the product and reduce the viscosity of the diphenyl ether.
-
Filtration: Collect the solid product by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with 100-150 mL of petroleum ether to remove the residual diphenyl ether. Air dry the crude product.
Purification
-
Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add approximately 500-700 mL of ethanol and a scoop of decolorizing activated carbon.
-
Heating and Filtration: Heat the mixture to boiling on a hot plate with stirring. Perform a hot gravity filtration to remove the activated carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. White, hair-like needles of this compound will form.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Results: Characterization and Expected Yield
-
Expected Yield: 35-42 g (44-53% overall yield based on p-toluidine).
-
Appearance: White to off-white crystalline solid.[10]
-
Molecular Weight: 159.18 g/mol .
-
Characterization Data:
Troubleshooting and Process Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete reaction; insufficient water removal. | Ensure the reaction is refluxed until no more water collects in the Dean-Stark trap. Use anhydrous toluene. |
| Dark, Oily Product after Cyclization | Cyclization temperature was too high or reaction time was too long, leading to decomposition. | Carefully monitor the reaction temperature. Do not exceed a 15-20 minute reflux time after the addition is complete. |
| Poor Recovery after Recrystallization | Too much solvent was used; product is partially soluble in cold ethanol. | Use the minimum amount of hot ethanol required to dissolve the solid. Ensure the filtrate is thoroughly cooled in an ice bath before filtration. |
| Product Contaminated with Diphenyl Ether | Insufficient washing after filtration. | Wash the crude product on the filter funnel with generous amounts of petroleum ether until the odor of diphenyl ether is gone. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Reagent Handling: p-Toluidine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood. Diphenyl ether has a strong, persistent odor and should also be handled exclusively in a fume hood.
-
High Temperatures: The cyclization reaction is performed at high temperatures (~250 °C). Use appropriate heating mantles and ensure the apparatus is securely clamped. Keep flammable materials away from the reaction setup.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound AldrichCPR 23432-40-8 [sigmaaldrich.com]
- 11. This compound | 23432-40-8 [chemicalbook.com]
Application Notes & Protocols: A Researcher's Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This guide provides an in-depth exploration of the Conrad-Limpach reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical applications that make this reaction a powerful tool in the synthesis of pharmacologically relevant scaffolds.
Theoretical Foundation and Strategic Importance
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] These activities span a wide range, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3] The 4-hydroxyquinoline motif, in particular, is a key pharmacophore whose synthesis has been a subject of extensive study for over a century.[2]
Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis provides a reliable and versatile route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[4][5][6] The reaction is fundamentally a two-stage process: an initial, lower-temperature condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final quinolone product.[6]
Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is critical for troubleshooting and optimization. The process involves a series of equilibria and a key, high-energy cyclization step.
-
Initial Condensation: The reaction begins with the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of the β-ketoester's keto group.[4] This attack is kinetically favored over attack at the less reactive ester carbonyl, especially at moderate temperatures (e.g., room temperature).[4]
-
Schiff Base/Enamine Formation: The resulting tetrahedral intermediate rapidly eliminates water, often with the aid of an acid catalyst, to form a Schiff base.[4] This Schiff base is in tautomeric equilibrium with its more stable enamine form (an alkyl β-arylaminocrotonate).
-
Thermal Annulation (Cyclization): This is the rate-determining and most critical step.[4] The enamine intermediate must be heated to very high temperatures (typically ~250 °C) to overcome the energy barrier required for the electrocyclic ring closure.[4][6] This step involves the aromatic ring of the aniline derivative acting as the nucleophile, which temporarily disrupts its aromaticity.[2]
-
Elimination and Tautomerization: The cyclized intermediate then eliminates a molecule of alcohol (e.g., ethanol). A final tautomerization yields the 4-hydroxyquinoline. It is important to note that the product often exists predominantly in its tautomeric 4-quinolone (keto) form.[4]
Caption: The reaction pathway of the Conrad-Limpach synthesis.
Protocol Design: Optimizing for Success
The success of the Conrad-Limpach reaction hinges on careful control of temperature and the choice of solvent for the high-temperature cyclization step.
Critical Parameter Analysis: The Role of the Solvent
The cyclization step requires breaking the aromaticity of the phenyl ring, a high-energy process that necessitates the use of solvents with very high boiling points.[2] The choice of solvent is arguably the most critical factor influencing yield and purity.
-
Traditional Solvents: Mineral oil, diphenyl ether, and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the most commonly cited solvents.[2] While effective due to their high boiling points (>250 °C), they present challenges. Mineral oil is difficult to remove during workup, while diphenyl ether has an unpleasant odor and is a solid at room temperature.[2]
-
Modern Alternatives: Research has identified less expensive and more user-friendly solvents.[2] Studies show a general trend where reaction yield improves with higher solvent boiling points, plateauing around 65-70% for many substrates.[2] Solvents like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol have emerged as excellent, inexpensive alternatives that are easier to handle.[2]
Data-Driven Solvent Selection
The following table summarizes the impact of various solvents on the yield of a model Conrad-Limpach reaction, demonstrating the correlation between boiling point and efficiency.
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Mineral Oil | > 275 | ~60-95 | Inexpensive but difficult to remove.[2][4] |
| Diphenyl Ether | 259 | ~60-70 | Effective, but has an unpleasant odor.[2] |
| Dowtherm A | 257 | ~65-70 | Liquid at RT, but expensive with an odor.[2] |
| Ethyl Benzoate | 212 | ~40-50 | Lower yield due to insufficient temperature.[2] |
| 1,2,4-Trichlorobenzene | 214 | ~60 | Good, less expensive alternative.[2] |
| 2,6-di-tert-butylphenol | 264 | ~65 | Excellent alternative; clean reaction, no odor.[2] |
Experimental Protocols: A Validated Workflow
This section provides a detailed, two-step protocol for the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate. This protocol is designed to be self-validating, with clear checkpoints for monitoring progress and ensuring purity.
Caption: Step-by-step workflow for the Conrad-Limpach synthesis.
Protocol Part 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)
Materials & Equipment:
-
Aniline (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Glacial acetic acid (catalytic amount, ~2 drops)
-
Round-bottom flask equipped with a short-path distillation head
-
Heating mantle, magnetic stirrer
-
Vacuum source
Procedure:
-
Combine aniline and ethyl acetoacetate in the round-bottom flask. Add a magnetic stir bar.
-
Add two drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture with stirring in an oil bath at 100-110 °C for 30-45 minutes. Water and ethanol will begin to distill off.
-
After the initial reaction, apply a vacuum to the system (while maintaining heat) to remove the remaining volatiles completely.
-
Checkpoint: The reaction is complete when a viscous, yellowish oil remains. This crude enamine intermediate is typically of sufficient purity to be used directly in the next step without further purification.
Protocol Part 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
Materials & Equipment:
-
Crude ethyl β-anilinocrotonate (from Part 1)
-
High-boiling solvent (e.g., diphenyl ether, mineral oil)
-
Three-neck flask equipped with a thermometer, mechanical stirrer, and addition funnel
-
Heating mantle
-
Hexane or Toluene for washing
-
Büchner funnel and filter paper
Procedure:
-
To the three-neck flask, add the high-boiling solvent (approx. 5-10 mL per gram of starting aniline).
-
Heat the solvent with vigorous stirring to 250 °C. CAUTION: This is a very high temperature. Conduct in a fume hood with appropriate safety precautions.
-
Once the solvent has reached a stable 250 °C, add the crude enamine intermediate from Part 1 dropwise from the addition funnel over 10-15 minutes. The addition is highly endothermic, so maintain heating to keep the temperature constant.
-
After the addition is complete, maintain the reaction mixture at 250 °C for an additional 15 minutes.
-
Checkpoint: The reaction is typically complete after this time. Remove the heating mantle and allow the dark mixture to cool slowly to below 100 °C, then more rapidly to room temperature. A precipitate should form.
-
Dilute the cooled, sludgy mixture with a non-polar solvent like hexane or toluene to reduce the viscosity and facilitate filtration.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.
-
Dry the product in a vacuum oven. The resulting solid can be further purified by recrystallization if necessary.
Applications in Drug Discovery
The 4-hydroxyquinoline scaffold synthesized via the Conrad-Limpach reaction is a foundational building block in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making it a target of intense interest for drug development.
-
Antimicrobial and Antiviral Agents: The quinoline nucleus is central to many antimicrobial drugs. 4-Hydroxyquinolines have been shown to inhibit bacterial growth and are being investigated for the development of new antibiotics.[7][8]
-
Anticancer Therapeutics: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including doxorubicin-resistant colon adenocarcinoma cells.[9] They can influence critical cell signaling pathways involved in cancer progression.[10]
-
Neuroprotective Agents: Certain 4-hydroxyquinoline compounds are involved in the regulation of tryptophan metabolism and have shown potential neuroprotective effects, offering new avenues for treating neurological diseases.[8]
-
Material Science: Beyond pharmaceuticals, these compounds serve as intermediates for agrochemicals and as building blocks for advanced materials like polymers and dyes due to their unique chemical structure and stability.[7][8][10]
The Conrad-Limpach reaction provides an efficient and scalable method to access this valuable chemical scaffold, enabling the construction of large compound libraries for high-throughput screening and hit-to-lead optimization in drug discovery programs.[1]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. synarchive.com [synarchive.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
Application Notes and Protocols: The 4-Hydroxy-6-methylquinoline Scaffold in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Privileged Nature of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its rigid, bicyclic aromatic framework provides a versatile template for introducing diverse functional groups, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties.[3] Within this class, the 4-hydroxyquinoline motif, which exists in tautomeric equilibrium with its 4-quinolone form, is particularly significant. This tautomerism is crucial for its biological activity, often enabling the molecule to act as a hydrogen bond donor and acceptor, mimicking the interactions of endogenous ligands with their protein targets.[1][4]
This guide focuses specifically on the 4-hydroxy-6-methylquinoline scaffold. The strategic placement of the C6-methyl group and the C4-hydroxyl group provides distinct advantages. The methyl group can influence metabolic stability and offers a site for further functionalization, while the hydroxyl group is a key handle for chemical modification and a critical pharmacophoric feature for target engagement, particularly in the development of kinase inhibitors.[4] This document provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of this promising scaffold, complete with detailed experimental protocols.
Part 1: Synthesis of the this compound Core
The most common and efficient method for constructing the 4-hydroxyquinoline core is the Conrad-Limpach reaction. This procedure involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. The choice of p-toluidine (4-methylaniline) as the starting material directly yields the desired 6-methyl substituted scaffold.
Protocol 1: Synthesis via Conrad-Limpach Reaction
This protocol outlines the two-step synthesis of this compound from p-toluidine and diethyl malonate.
Causality and Experimental Rationale:
-
Step 1 (Condensation): The initial reaction forms an enamine intermediate. Using an alcohol as a solvent and applying heat drives the condensation by removing water. This step is crucial for forming the C-N bond that is a precursor to the heterocyclic ring.
-
Step 2 (Cyclization): The cyclization of the enamine intermediate requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution. A high-boiling point solvent like Dowtherm A or diphenyl ether is used to achieve the necessary temperatures (typically ~250 °C) for efficient ring closure.[5]
Materials:
-
p-Toluidine
-
Diethyl malonate
-
Methanol or Ethanol
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Standard reflux and distillation glassware
Step-by-Step Procedure:
-
Enamine Formation:
-
In a round-bottom flask, combine equimolar amounts of p-toluidine and diethyl malonate in methanol or ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the alcohol solvent by vacuum distillation.
-
-
Thermal Cyclization:
-
To the residue from the previous step, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C to initiate the cyclization. Water and ethanol will evolve during this step.
-
Maintain this temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the crude product with a suitable solvent like ethanol or diethyl ether to remove the high-boiling solvent and any remaining impurities.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol, acetic acid) to obtain pure this compound.[5]
-
Part 2: Key Functionalization Strategies and Protocols
The this compound scaffold offers several positions for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery.
Protocol 2: O-Alkylation of the 4-Hydroxy Group
O-alkylation is a fundamental modification used to introduce a variety of side chains, which can modulate solubility, lipophilicity, and target binding. This reaction typically proceeds via a Williamson ether synthesis.[5]
Causality and Experimental Rationale:
-
Deprotonation: A base is required to deprotonate the C4-hydroxyl group, forming a more nucleophilic quinolate anion. The choice of base (e.g., NaH, K₂CO₃) depends on the reactivity of the alkyl halide and the desired reaction conditions.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic alkyl halide in an Sₙ2 reaction to form the ether linkage. Anhydrous conditions are critical to prevent the base from being quenched by water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Dissolve this compound in an anhydrous solvent like DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., 1.1 equivalents of NaH or 2-3 equivalents of K₂CO₃) portion-wise at 0 °C or room temperature.
-
Stir the mixture for 30-60 minutes to allow for the complete formation of the quinolate anion.
-
Slowly add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat gently (e.g., 60-80 °C) until TLC analysis indicates the consumption of the starting material.
-
Upon completion, cool the mixture and carefully quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove inorganic salts and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Protocol 3: Modified Mannich Reaction for C3-Aminomethylation
The Mannich reaction introduces an aminomethyl group, a common feature in many biologically active compounds, at the C3 position of the 4-quinolone tautomer.[6]
Causality and Experimental Rationale:
-
The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from formaldehyde and a secondary amine (e.g., piperidine). The electron-rich C3 position of the 4-quinolone then acts as a nucleophile to attack this electrophilic iminium ion, leading to C-C bond formation.
Materials:
-
This compound
-
Paraformaldehyde
-
Piperidine (or other secondary amine)
-
Dichloromethane (DCM) or Toluene
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound in DCM or toluene.
-
Add paraformaldehyde (2-5 equivalents) and piperidine (2-5 equivalents).[6]
-
Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography (e.g., using a DCM:MeOH gradient) to yield the Mannich base.[6] Alternatively, the product can be precipitated as its hydrochloride salt by dissolving the residue in an organic solvent and adding ethereal HCl.
Part 3: Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed to develop agents targeting a range of diseases, primarily in oncology and inflammatory conditions.
Application I: Kinase Inhibitors in Oncology
Protein kinases are critical targets in cancer therapy, and the 4-quinolone core is an effective "hinge-binding" motif.[4][7] It mimics the adenine ring of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region, thereby inhibiting the enzyme's function.[4] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including c-Met.[8][9]
A study of modified 4-hydroxyquinolone analogues demonstrated significant cytotoxic activity against several cancer cell lines.[10][11] The substitution pattern on the quinoline ring was found to be critical for activity.
Table 1: Representative Anticancer Activity of 4-Hydroxyquinoline Analogues
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxyquinolone Analogue | HCT116 (Colon) | Varies | [11] |
| 4-Hydroxyquinolone Analogue | A549 (Lung) | Varies | [11] |
| 4-Hydroxyquinolone Analogue | PC3 (Prostate) | Varies | [11] |
| 4-Hydroxyquinolone Analogue | MCF-7 (Breast) | Varies | [11] |
| 4-Phenoxyquinoline | MKN-45 (Gastric) | Potent (nM range) | [8] |
Note: Specific IC₅₀ values are highly dependent on the full structure of the analogue.
Application II: Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Quinoline-based molecules have been developed as anti-inflammatory agents targeting key enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as pro-inflammatory cytokines.[12][13] For instance, certain 4-hydroxyquinoline derivatives have shown the ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2.[1][13] The antioxidant properties of some quinoline derivatives also contribute to their anti-inflammatory effects by mitigating oxidative stress.[13][14]
Application III: Bioisosteric Replacement
In drug design, bioisosteric replacement—the substitution of one chemical group with another that retains similar physical or chemical properties—is a powerful strategy to optimize lead compounds. The quinoline ring can serve as a bioisostere for other aromatic or heterocyclic systems, such as pyridine or even larger fused rings.[15] This strategy can be used to improve metabolic stability, alter solubility, reduce toxicity, or explore new intellectual property space while maintaining or enhancing biological activity.[16][17]
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: Leveraging 4-Hydroxy-6-methylquinoline in the Development of Novel Cytotoxic Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] This structural motif is present in numerous approved drugs and clinical candidates, particularly in the realm of oncology.[1][2] Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation and survival.[1][3][4][5]
Within this versatile chemical family, 4-hydroxy-6-methylquinoline emerges as a particularly valuable starting material for the synthesis of novel cytotoxic agents. Its structure offers multiple points for chemical modification, allowing for the generation of extensive compound libraries with diverse pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound in the development of cytotoxic agents, detailing synthetic strategies, mechanisms of action, and robust protocols for their biological evaluation.
Synthetic Strategies: From Core Scaffold to Potent Derivatives
The journey from the this compound core to a potent cytotoxic agent involves strategic chemical modifications to enhance its interaction with specific biological targets. A common and effective approach is the synthesis of derivatives through reactions like the Mannich reaction or Knoevenagel condensation.[6][7] These reactions allow for the introduction of various functionalities that can significantly influence the compound's cytotoxic potency and selectivity.[6][7]
Illustrative Synthetic Protocol: Knoevenagel Condensation for Benzylidene Derivatives
This protocol outlines a general procedure for the synthesis of benzylidene derivatives of this compound, a class of compounds that has demonstrated significant cytotoxic activity.[6][7]
Objective: To synthesize a (Z)-3-benzylidene-6-methyl-2,3-dihydroquinolin-4(1H)-one derivative.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the substituted benzaldehyde (1 mmol) in toluene (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure benzylidene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Causality Behind Experimental Choices:
-
Piperidine: Acts as a basic catalyst to facilitate the condensation reaction between the active methylene group of the quinoline and the carbonyl group of the aldehyde.
-
Toluene: A suitable solvent for this reaction due to its relatively high boiling point, allowing the reaction to proceed at an elevated temperature to ensure a reasonable reaction rate.
-
Recrystallization: A standard purification technique to remove unreacted starting materials and byproducts, yielding a product of high purity essential for accurate biological evaluation.
Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways
Derivatives of this compound exert their cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis and arresting the cell cycle.[4][8][9] These events are often triggered by the inhibition of key signaling pathways that are frequently dysregulated in cancer.[5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoline-based compounds have been shown to induce apoptosis in various cancer cell lines.[9][10][11][12] The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some quinoline derivatives can increase the expression of pro-apoptotic proteins like Bax and activate caspases, the executioners of apoptosis.[9]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Quinoline derivatives have been found to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[9][13] This arrest prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Inhibition of Key Signaling Pathways
Several signaling pathways are critical for cancer cell survival and proliferation. Quinoline derivatives have been shown to target and inhibit these pathways, contributing to their cytotoxic effects.[5]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[14][15] Several quinoline-based small molecules have been identified as inhibitors of the STAT3 pathway, blocking its downstream effects.[14][16][17][18]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that is often hyperactivated in cancer, leading to increased cell survival and proliferation. Some quinoline derivatives have been reported to inhibit components of this pathway.[5]
Below is a diagram illustrating a simplified overview of the workflow for developing and evaluating cytotoxic agents derived from this compound.
Caption: Workflow for Cytotoxic Agent Development.
In Vitro Evaluation: Protocols for Assessing Cytotoxicity
A critical step in the development of new cytotoxic agents is their rigorous in vitro evaluation. The following protocols provide standardized methods for assessing the efficacy of this compound derivatives.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21]
Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Self-Validation: The inclusion of untreated and vehicle controls is crucial for validating the assay. The absorbance of the untreated control represents 100% viability, while the vehicle control ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability.
Protocol: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Materials:
-
Cancer cells (treated and untreated)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Add 400 µL of 1X Binding Buffer to each tube.[26]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[27][28][29]
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cells (treated and untreated)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[28]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[28]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.
Below is a diagram illustrating a simplified representation of the STAT3 signaling pathway and potential points of inhibition by quinoline derivatives.
Caption: STAT3 Signaling Pathway Inhibition.
Data Presentation and Interpretation
The cytotoxic potential of a series of this compound derivatives is typically summarized in a table of IC50 values against various cancer cell lines. This allows for a direct comparison of the potency and selectivity of the synthesized compounds.
Table 1: Cytotoxic Activity (IC50, µM) of Representative this compound Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal Fibroblasts |
| Derivative 1 | 12.5 | 15.2 | 10.8 | > 50 |
| Derivative 2 | 5.8 | 7.1 | 4.9 | > 50 |
| Derivative 3 | 25.1 | 30.5 | 22.4 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 2.5 |
Note: The data presented in this table is illustrative and intended for demonstration purposes only.
A lower IC50 value indicates greater cytotoxic potency. A high IC50 value against normal fibroblasts suggests selectivity towards cancer cells, a desirable characteristic for a potential anticancer agent.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel cytotoxic agents. Its derivatives have demonstrated significant anticancer activity through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds.
Future research in this area should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical candidates.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. trepo.tuni.fi [trepo.tuni.fi]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Design, Synthesis and Evaluation of Quinoline-based Small Molecul...: Ingenta Connect [ingentaconnect.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. kumc.edu [kumc.edu]
- 27. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 28. wp.uthscsa.edu [wp.uthscsa.edu]
- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Derivatives
Abstract
Quinoline and its derivatives represent a critical class of heterocyclic compounds with broad applications, ranging from pharmaceutical agents to industrial chemicals.[1][2] Their diverse biological activities, including antimalarial and anticancer properties, necessitate robust and reliable analytical methods for quantification and quality control.[2][3] This application note provides a comprehensive guide to the analysis of quinoline derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We will delve into the foundational principles of method development, offer a detailed, step-by-step protocol for analysis, and discuss method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction: The Significance of Quinoline Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[2] Accurate determination of these compounds in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is paramount for ensuring safety, efficacy, and quality.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[1][6] This guide is designed for researchers, scientists, and drug development professionals to establish a proficient and scientifically sound HPLC methodology for quinoline derivative analysis.
Foundational Principles: Crafting a Robust HPLC Method
The success of an HPLC analysis hinges on the systematic selection and optimization of several key parameters. The goal is to achieve adequate separation of the target analyte(s) from impurities and matrix components in a reasonable timeframe.
The Stationary Phase: Choosing the Right Column
The stationary phase, packed within the HPLC column, is where the separation occurs.[7] For the analysis of moderately polar to non-polar quinoline derivatives, Reversed-Phase (RP) chromatography is the most common and effective approach.[7]
-
C18 (Octadecylsilyl) Columns: These are the workhorses of RP-HPLC and are an excellent starting point for most quinoline derivatives.[1][8][9] The non-polar C18 chains interact with the hydrophobic regions of the quinoline molecules, leading to their retention.
-
Alternative Stationary Phases: For challenging separations, such as isomeric or highly polar quinoline derivatives, other stationary phases may offer superior selectivity. For instance, a naphthylpropyl column has been shown to be effective for separating certain quinoline alkaloids where a standard C18 column was unsuccessful.[3] For chelating compounds like 8-hydroxyquinoline, specialized columns with low silanol activity or alternative chemistries (e.g., Primesep 200) can prevent peak distortion caused by interactions with trace metals on the silica surface.[10]
The Mobile Phase: Driving the Separation
The mobile phase is the solvent that carries the sample through the column. In RP-HPLC, it typically consists of a mixture of water and a less polar organic solvent.
-
Organic Solvents: Acetonitrile and methanol are the most frequently used organic modifiers.[11] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[1][12][13][14]
-
Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains a buffer or an acid to control the pH.[12] Many quinoline derivatives are basic and their retention can be significantly influenced by pH.[15] Maintaining a consistent pH is crucial for reproducible results. Adding a small amount of an acid like phosphoric acid or formic acid (the latter being compatible with mass spectrometry) can improve peak shape by suppressing the ionization of silanol groups on the silica support.[10][12][16]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute relatively close to each other.
-
Gradient Elution: The composition of the mobile phase is changed during the analysis, typically by increasing the proportion of the organic solvent.[9][14] This is highly effective for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.
-
Detection: Visualizing the Analytes
The choice of detector depends on the physicochemical properties of the quinoline derivatives.
-
UV-Visible (UV-Vis) Detection: Quinolines possess a chromophore in their heterocyclic ring system, making them amenable to UV detection.[1][9] A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, which helps in peak identification and purity assessment. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity, which for many quinoline derivatives falls between 225 nm and 340 nm.[1][13][14]
Detailed Experimental Protocol: HPLC Analysis of a Model Quinoline Derivative
This protocol provides a step-by-step methodology for the analysis of a generic quinoline derivative. It should be considered a starting point and may require optimization for specific molecules and matrices.
Materials and Reagents
-
Quinoline derivative reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a DAD or UV-Vis detector.[9]
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[9]
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from its matrix and remove any interfering components.[17]
-
For Solid Samples (e.g., Pharmaceutical Formulations, Textiles):
-
Accurately weigh a portion of the homogenized sample.
-
Add a known volume of a suitable extraction solvent (e.g., 10 mL of acetonitrile).[1]
-
Sonicate for 30 minutes to ensure complete extraction.[1]
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[1][11]
-
-
For Liquid Samples (e.g., Biological Fluids):
Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the HPLC analysis.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[9] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile[9] |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[9] |
| Flow Rate | 1.0 mL/min[1][9] |
| Injection Volume | 10 µL[1][9] |
| Column Temperature | 30 °C[9] |
| Detection Wavelength | UV at the λmax of the specific derivative (e.g., 289 nm)[9] |
Data Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is typically desired.[13]
-
Inject the prepared sample solutions.
-
Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas from the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of quinoline derivatives.
Caption: General workflow for the HPLC analysis of quinoline derivatives.
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of any analytical method is validation, which demonstrates that the method is suitable for its intended purpose.[4][18] The validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters.[4][5]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix).[4][6] | The analyte peak should be well-resolved from other peaks (Resolution > 2) and peak purity analysis should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][13] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value, often determined by spike/recovery studies.[4] | Mean recovery between 98.0% and 102.0%.[13] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[4] Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[5][13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] | Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
The following diagram illustrates the relationship between key validation parameters.
Caption: Core parameters for analytical method validation under ICH guidelines.
Conclusion
This application note outlines a comprehensive and robust protocol for the HPLC analysis of quinoline derivatives. By understanding the fundamental principles of chromatography, carefully selecting the appropriate column and mobile phase, and adhering to rigorous validation standards, researchers can generate accurate and reliable data. The provided methodology serves as a solid foundation for the development of specific assays tailored to the diverse range of quinoline compounds encountered in pharmaceutical and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. mastelf.com [mastelf.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. benchchem.com [benchchem.com]
- 10. sielc.com [sielc.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ijsred.com [ijsred.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Strategic Synthesis of Pyrano[3,2-c]quinolines via Knoevenagel Condensation with 4-Hydroxyquinolines
Executive Summary: A Gateway to Privileged Scaffolds
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 4-hydroxyquinolines (which predominantly exist as the 4-hydroxy-2-quinolone tautomer) represent a particularly valuable class of synthons. Their inherent reactivity, characterized by an acidic C3-proton and an enolic hydroxyl group, makes them ideal candidates for building complex heterocyclic systems. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and convergent strategy to leverage this reactivity.[1][2]
This guide details the application of the Knoevenagel condensation in multicomponent reactions involving 4-hydroxyquinolines, aromatic aldehydes, and active methylene compounds. This approach facilitates the one-pot synthesis of pyrano[3,2-c]quinolones, a class of fused heterocycles with demonstrated anti-inflammatory and anticancer properties.[3] We will explore the underlying mechanism, provide field-tested protocols using various catalytic systems, and discuss the strategic considerations essential for successful synthesis and application in drug discovery pipelines.
The Core Reaction: Mechanistic Insights
The synthesis of pyrano[3,2-c]quinolones is not a simple Knoevenagel condensation but rather a domino reaction sequence initiated by it. The process elegantly combines three components in a single pot, rapidly generating molecular complexity. The generally accepted mechanism proceeds through three key stages.[3][4]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile, Meldrum's acid). The base deprotonates the active methylene compound, creating a potent nucleophile (carbanion) that attacks the aldehyde's carbonyl carbon.[5][6] Subsequent dehydration yields a highly electrophilic intermediate, typically a vinylidene derivative like cinnamic nitrile.[3]
-
Michael Addition: The 4-hydroxy-2-quinolone, acting as a Michael donor, is deprotonated at its C3 position by the base. This nucleophilic carbon then attacks the β-carbon of the vinylidene intermediate (a 1,4-conjugate addition).[3][4]
-
Intramolecular Cyclization & Tautomerization: The newly formed intermediate undergoes a rapid intramolecular cyclization. The enolic oxygen of the quinolone attacks the nitrile or ester carbonyl group of the appended side chain. This is followed by tautomerization to yield the stable, aromatic pyrano[3,2-c]quinoline scaffold.[3]
Caption: Fig. 1: Domino Knoevenagel-Michael-Cyclization Mechanism
Application Notes: Strategic Considerations for Synthesis
The success of this multicomponent reaction hinges on the careful selection of reactants and conditions.
-
The 4-Hydroxyquinoline Core: The most commonly used substrate is 4-hydroxy-1-methylquinolin-2(1H)-one. The N-methylation prevents competing N-alkylation reactions and improves solubility in organic solvents.
-
Active Methylene Compounds: The choice of this reagent dictates the substitution at the C2 and C3 positions of the pyran ring.
-
Aldehyde Component: A wide range of aromatic and heteroaromatic aldehydes can be used. The electronic nature of the substituents can influence reaction rates; electron-withdrawing groups on the aldehyde can accelerate the initial Knoevenagel condensation.[7]
-
Catalyst Selection: While the reaction can proceed with simple base catalysis, modern protocols employ more efficient and greener catalysts.
-
L-proline: An inexpensive, non-toxic organocatalyst that provides excellent yields under mild conditions.[7]
-
Ionic Liquids: Can act as both catalyst and solvent, often enabling reactions in aqueous media and allowing for catalyst recycling.[8]
-
Basic Amines (e.g., Piperidine): The classic Knoevenagel catalyst, still effective but often requires harsher conditions and can be more difficult to remove.[9]
-
-
Solvent and Temperature: Ethanol is a common and environmentally benign solvent, often used at reflux temperature (approx. 80 °C).[7] Green chemistry protocols have demonstrated high efficacy in water, also at reflux.[8]
Experimental Protocols
The following protocols are representative examples derived from peer-reviewed literature, illustrating different catalytic approaches.
General Experimental Workflow
Caption: Fig. 2: General Experimental Workflow
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: L-Proline Catalyzed Synthesis of Pyrano[3,2-c]quinolin-diones[7]
This protocol is adapted from a highly efficient, three-component synthesis using Meldrum's acid.
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
4-hydroxy-1-methylquinolin-2(1H)-one (0.175 g, 1.0 mmol)
-
Meldrum's acid (0.144 g, 1.0 mmol)
-
L-proline (0.0115 g, 0.1 mmol, 10 mol%)
-
Ethanol (2-3 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid, L-proline, and ethanol.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to 80 °C in an oil bath and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 2.5 hours.
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate directly from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the purified product under vacuum to a constant weight. Further purification by recrystallization is typically not required.
-
Protocol 2: One-Pot Synthesis of 2-Amino-pyrano[3,2-c]quinoline-carbonitriles[3]
This protocol is ideal for generating derivatives with high potential for anti-inflammatory and anticancer activity.
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2,4-dihydroxy-1-methylquinoline (or 4-hydroxy-1-methylquinolin-2(1H)-one) (0.175 g, 1.0 mmol)
-
Malononitrile (0.066 g, 1.0 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Combine the aromatic aldehyde, 2,4-dihydroxy-1-methylquinoline, and malononitrile in a round-bottom flask with 10 mL of ethanol.
-
Note: In this procedure, a separate catalyst is often not explicitly added, as the basicity of the reactants or trace impurities can catalyze the reaction, or it relies on thermal promotion. For more robust results, a catalytic amount of a base like piperidine (0.1 mmol) can be included.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the product typically precipitates.
-
Isolate the solid via vacuum filtration.
-
Wash the product with cold ethanol and dry. The purity of the precipitated product is often high enough for subsequent use.[3]
-
Data Summary: Comparative Analysis
The following table summarizes typical outcomes for the synthesis of pyrano[3,2-c]quinoline derivatives under various conditions, demonstrating the versatility of the Knoevenagel condensation approach.
| Entry | Aldehyde | Active Methylene Cmpd. | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Meldrum's Acid | L-proline (10) | Ethanol | 80 | 1 h | 96 | [7] |
| 2 | 4-Chlorobenzaldehyde | Meldrum's Acid | L-proline (10) | Ethanol | 80 | 1.5 h | 94 | [7] |
| 3 | Benzaldehyde | Malononitrile | None specified | Ethanol | Reflux | 2 h | 93 | [3] |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | None specified | Ethanol | Reflux | 2 h | 89 | [3] |
| 5 | Benzaldehyde | Malononitrile | [Triazolamine][Acetate] | H₂O | Reflux | 10 min | 96 | [8] |
| 6 | 4-Chlorobenzaldehyde | Methylsulfonylacetonitrile | [Triazolamine][Acetate] | H₂O | Reflux | 15 min | 94 | [8] |
Conclusion and Outlook
The domino Knoevenagel condensation-Michael addition-cyclization sequence is a highly efficient, atom-economical, and versatile method for the synthesis of pyrano[3,2-c]quinolones from readily available 4-hydroxyquinolines. The operational simplicity and the ability to generate diverse molecular scaffolds by varying the three core components make this strategy exceptionally valuable for creating libraries of drug-like molecules. The demonstrated biological activities of the resulting products, particularly in oncology and immunology, underscore the importance of this synthetic pathway for modern drug discovery and development.[3]
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 4-Hydroxy-6-methylquinoline Derivatives
Abstract
This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 4-Hydroxy-6-methylquinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Molecular docking serves as a powerful in silico tool to predict the binding conformations and affinities of these derivatives with specific protein targets, thereby elucidating potential mechanisms of action and guiding further drug development efforts.[2] This document outlines the entire workflow, from protein and ligand preparation to the execution of docking simulations using the widely adopted AutoDock Vina software, and the subsequent analysis and visualization of results with PyMOL. The protocols are designed for researchers, scientists, and drug development professionals, providing both step-by-step instructions and the scientific rationale behind each procedural choice.
Introduction: The Significance of this compound and Molecular Docking
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Specifically, 4-hydroxy-2(1H)-quinolones have demonstrated a range of pharmacological activities.[3] The addition of a methyl group at the 6-position can further modulate the biological and physicochemical properties of the molecule. The therapeutic potential of these compounds is vast, with studies indicating activities such as antibacterial, antifungal, and antimalarial effects.[4][5]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex.[6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding affinity. By understanding these interactions, researchers can prioritize lead compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline.[6]
This guide will utilize Epidermal Growth Factor Receptor (EGFR) kinase as a representative protein target. EGFR is a well-validated target in cancer therapy, and various quinoline derivatives have been investigated as EGFR inhibitors.[7] The crystal structure of EGFR kinase domain in complex with an inhibitor (PDB ID: 4G5J) provides an excellent starting point for our docking protocol.[7]
Experimental Workflow Overview
The molecular docking process can be systematically broken down into several key stages. Each stage is critical for obtaining reliable and reproducible results. The overall workflow is depicted in the diagram below.
Figure 1: General workflow for molecular docking studies.
Materials and Software
Software Requirements
| Software | Purpose | Availability |
| AutoDock Vina | Molecular Docking Engine | Open Source |
| MGLTools/AutoDockTools (ADT) | Protein and Ligand Preparation, Grid Box Setup | Free for Academic Use |
| PyMOL | Molecular Visualization and Analysis | Educational License/Commercial |
| ChemDraw/MarvinSketch | 2D Chemical Structure Drawing | Commercial/Free for Academics |
| Open Babel | File Format Conversion | Open Source |
Input Files
-
Protein Structure: The 3D coordinates of the target protein in PDB format. For this protocol, we will use EGFR kinase (PDB ID: 4G5J).
-
Ligand Structure: The 2D or 3D structure of this compound.
Detailed Protocols
Protocol 1: Target Protein Preparation
The goal of protein preparation is to clean the PDB file, add missing atoms, and assign charges to create a receptor file suitable for docking.[8]
Rationale: Raw PDB files often contain non-essential molecules like water, co-factors, and multiple protein chains that can interfere with the docking process. Adding hydrogen atoms is crucial as they play a key role in forming hydrogen bonds. Assigning partial charges is necessary for the scoring function to accurately calculate electrostatic interactions.
Step-by-Step Procedure using AutoDockTools (ADT):
-
Download Protein Structure: Obtain the PDB file for EGFR kinase (PDB ID: 4G5J) from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Load Protein into ADT: Open ADT and load the 4G5J.pdb file.
-
Clean the Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove co-crystallized ligands and other heteroatoms not essential for the study.
-
If the protein has multiple chains, select and retain only the chain of interest (e.g., chain A).
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Compute Charges: Edit > Charges > Compute Gasteiger.
-
Assign Atom Types: Edit > Atoms > Assign AD4 type.
-
Save as PDBQT: File > Save > Write PDBQT. Save the prepared protein as 4G5J_protein.pdbqt.
Figure 2: Protein preparation workflow.
Protocol 2: Ligand Preparation
This protocol describes the conversion of a 2D chemical structure of this compound into a 3D, energy-minimized PDBQT file.
Rationale: Ligands need to be in a 3D format with correct bond orders and stereochemistry. Energy minimization helps to start with a low-energy conformation. Defining rotatable bonds is essential for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site.[9]
Step-by-Step Procedure:
-
Draw 2D Structure: Use a chemical drawing software like ChemDraw or MarvinSketch to draw the 2D structure of this compound.
-
Convert to 3D: Save the 2D structure as a MOL or SDF file. Use a program like Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization.
-
obabel -i mol input.mol -o pdb --gen3d -O output.pdb
-
-
Load Ligand into ADT: Open the 3D output.pdb file in ADT.
-
Detect Root and Torsion Bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds.
-
Save as PDBQT: Ligand > Output > Save as PDBQT. Save the prepared ligand as ligand.pdbqt.
Protocol 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.
Rationale: Confining the search space to the known or predicted binding site of the protein significantly increases the efficiency and accuracy of the docking calculation. The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
Step-by-Step Procedure using ADT:
-
Load Prepared Protein: Open the 4G5J_protein.pdbqt file in ADT.
-
Open Grid Box Tool: Grid > Grid Box.
-
Define the Binding Site: A bounding box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of EGFR. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
Set Grid Parameters: Note the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the grid (size_x, size_y, size_z). These values will be used in the configuration file for AutoDock Vina.
-
Save Grid Parameters: It is good practice to save the grid parameters in a text file for future reference.
Protocol 4: Running the Molecular Docking Simulation
This protocol executes the docking of the prepared ligand into the defined grid box of the protein using AutoDock Vina.
Rationale: AutoDock Vina uses a scoring function to estimate the binding affinity (in kcal/mol) for different conformations (poses) of the ligand within the binding site.[6] A more negative binding affinity indicates a more favorable binding interaction. The exhaustiveness parameter controls the computational effort of the search; higher values increase the thoroughness of the search at the cost of longer computation time.[10]
Step-by-Step Procedure:
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with your specific file names and grid parameters:
-
Run AutoDock Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
-
vina --config conf.txt
-
-
Output Files: Upon completion, AutoDock Vina will generate two files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses of the ligand.
-
docking_log.txt: A log file containing the binding affinities and RMSD values for each pose.
-
Analysis and Interpretation of Results
Analyzing the Log File
The docking_log.txt file provides a table of the top binding poses, ranked by their binding affinity.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.523 | 2.451 |
| 3 | -7.9 | 2.011 | 3.112 |
| ... | ... | ... | ... |
-
Affinity: The binding energy in kcal/mol. More negative values suggest stronger binding.[11]
-
RMSD l.b. and u.b.: Root Mean Square Deviation values from the best mode, giving an indication of the conformational similarity between the poses.
Visualizing Binding Poses and Interactions
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.[11][12]
Rationale: While the binding affinity provides a quantitative measure, visual analysis reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to the binding. This qualitative information is essential for validating the docking results and for proposing modifications to the ligand to improve its binding.
Step-by-Step Procedure using PyMOL:
-
Load Protein and Docked Ligand: Open PyMOL and load the 4G5J_protein.pdbqt file and the docking_results.pdbqt file.
-
Visualize the Best Pose: The docking_results.pdbqt file contains multiple poses. You can select and view each pose individually. Focus on the pose with the best binding affinity (Mode 1).
-
Identify Interacting Residues: Select the ligand and identify the amino acid residues in the protein that are within a certain distance (e.g., 4 Å) of the ligand.
-
Analyze Interactions:
-
Hydrogen Bonds: Use the "find polar contacts" command in PyMOL to identify potential hydrogen bonds between the ligand and the protein.
-
Hydrophobic Interactions: Observe the proximity of non-polar groups on the ligand and protein.
-
Pi-Stacking: Look for interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
-
Generate High-Quality Images: Use PyMOL's visualization capabilities to create informative images of the protein-ligand complex, highlighting the key interactions.[13][14]
Figure 3: Key components of docking result analysis.
Protocol Validation
Rationale: To ensure the reliability of the docking protocol, it is essential to perform a validation step. The most common method is to re-dock the co-crystallized ligand into the binding site of the protein and compare the predicted pose with the experimentally determined pose.[15][16][17] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[17]
Procedure:
-
Extract the co-crystallized ligand from the original 4G5J.pdb file.
-
Prepare the co-crystallized ligand using the same protocol as for the test ligand.
-
Dock the prepared co-crystallized ligand into the protein using the same grid parameters and docking settings.
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with the original crystal structure pose in PyMOL and calculate the RMSD.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting molecular docking studies of this compound derivatives. By following these step-by-step procedures, researchers can effectively prepare their protein and ligand structures, perform docking simulations using AutoDock Vina, and analyze the results to gain valuable insights into the potential binding modes and affinities of their compounds of interest. The inclusion of a protocol validation step ensures the reliability of the obtained results. This in silico approach is a valuable tool in the modern drug discovery process, enabling the rational design and optimization of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches | AVESİS [avesis.ktu.edu.tr]
- 8. m.youtube.com [m.youtube.com]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 14. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 15. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Topic: Comprehensive Characterization of 4-Hydroxy-6-methylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven guide for the robust characterization of 4-Hydroxy-6-methylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a heterocyclic compound of interest in pharmaceutical synthesis and metabolic research, exists in tautomeric equilibrium with 6-methyl-4(1H)-quinolone. Its analysis by GC-MS is challenged by the polar hydroxyl group, which can lead to poor chromatographic peak shape and thermal instability. This document outlines two strategic protocols: a direct injection method for rapid screening and a more rigorous derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for enhanced volatility and definitive quantitative analysis. We provide a complete workflow, from sample preparation to spectral interpretation, grounded in established analytical principles to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Analytical Principle
This compound (Molecular Formula: C₁₀H₉NO, Molecular Weight: 159.18 g/mol ) is a quinoline derivative with significant potential as a building block in medicinal chemistry.[1] Accurate and reliable analytical methods are paramount for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive structural elucidation through mass fragmentation patterns.[2]
However, the inherent polarity and hydrogen-bonding capacity of the 4-hydroxyl group can result in undesirable chromatographic behavior, such as peak tailing and poor injection port transfer. To address this, chemical derivatization is often employed. This process converts the polar hydroxyl group into a less polar, more volatile moiety, thereby improving analytical performance.[3] This note details a silylation protocol, a common and effective derivatization technique, to form the more volatile trimethylsilyl (TMS) ether of the analyte.[4] By presenting both direct analysis and derivatization pathways, this guide provides a comprehensive analytical strategy adaptable to varying sample complexities and research objectives.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol, HPLC or GC-grade
-
Dichloromethane, GC-grade[5]
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
Helium (carrier gas), ultra-high purity (99.999%)
-
2 mL clear glass autosampler vials with PTFE-lined caps[6]
Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector and electronic pressure control.
-
GC Column: A non-polar DB-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended due to its proven utility for separating quinoline derivatives.[7][8]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for sample preparation and GC-MS analysis. System suitability should be confirmed prior to analysis by injecting a known standard to verify retention time, peak shape, and spectral fidelity.
Standard Stock Solution Preparation
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in a 10 mL volumetric flask using methanol to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with dichloromethane to achieve a final concentration range suitable for the instrument's sensitivity (e.g., 1-100 µg/mL).[6]
Protocol A: Direct Analysis (Screening Method)
This protocol is suitable for rapid qualitative screening or for samples where the analyte concentration is high.
-
Sample Preparation: Transfer 100 µL of the desired working standard solution into a 2 mL autosampler vial.
-
Injection: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 1.
Protocol B: Analysis with Silylation Derivatization (Recommended Quantitative Method)
This protocol is recommended for achieving optimal peak symmetry, sensitivity, and reproducibility.
-
Sample Preparation: Place approximately 0.1-1 mg of the dried this compound sample (or an aliquot of the stock solution evaporated to dryness under a gentle stream of nitrogen) into a 2 mL reaction vial.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA (with 1% TMCS).[4]
-
Reaction: Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized sample into the GC-MS system using the parameters in Table 1.
GC-MS Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow, detailing the decision-making process from sample receipt to final data interpretation.
Caption: Experimental workflow for the GC-MS characterization of this compound.
Data Presentation and Interpretation
GC-MS Instrumental Parameters
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Setting | Rationale & Reference |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[7] |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the analyte and its TMS derivative without thermal degradation.[7][8] |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas standard for GC-MS applications.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and resolution.[8] |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate ensures good separation from potential impurities. Adapted from similar methods.[2][7] |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of the analyte and any higher-boiling compounds. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic and extensive fragmentation patterns.[7] |
| Ion Source Temperature | 230 °C | A standard temperature that balances ionization efficiency and analyte stability.[7] |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy and prevents contamination of the mass analyzer.[7] |
| Mass Scan Range (m/z) | 40 - 400 amu | Covers the molecular weight of the analyte, its TMS derivative, and all expected fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Expected Results and Spectral Interpretation
Chromatographic Performance:
-
Direct Analysis (Protocol A): Expect a retention time of approximately 10-12 minutes. The peak may exhibit some tailing due to the polar hydroxyl group.
-
Derivatized Analysis (Protocol B): The TMS-derivatized analyte will be less polar and more volatile, resulting in a shorter retention time and a significantly improved, symmetrical peak shape.
Mass Spectral Fragmentation: The interpretation of EI mass spectra involves identifying the molecular ion (M•+) and correlating fragment ions to the neutral loss of specific structural moieties.
-
Underivatized this compound (M.W. = 159.18)
-
Molecular Ion (M•+): A prominent peak is expected at m/z 159 .[9]
-
Key Fragments: The fragmentation of hydroxyquinolines is well-characterized. The primary pathway involves the loss of carbon monoxide (CO), followed by the loss of a hydrogen atom or hydrogen cyanide (HCN).[10]
-
m/z 131: [M - CO]•+
-
m/z 130: [M - CO - H]•+
-
m/z 104: [M - CO - HCN]•+
-
-
-
TMS-Derivatized this compound (M.W. = 231.34)
-
Molecular Ion (M•+): The molecular ion should appear at m/z 231 .
-
Key Fragments:
-
m/z 216: [M - CH₃]•+, a characteristic loss of a methyl group from the TMS moiety.
-
m/z 73: [Si(CH₃)₃]+, a very common and often base peak for TMS-derivatized compounds.
-
-
| Analyte Form | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Loss |
| This compound | 159 | 131 ([M-CO]•+), 130 ([M-CO-H]•+) |
| TMS-derivatized this compound | 231 | 216 ([M-CH₃]•+), 73 ([Si(CH₃)₃]+) |
Conclusion
This application note provides two robust GC-MS protocols for the characterization of this compound. The direct analysis method serves as a rapid screening tool, while the silylation derivatization protocol offers superior chromatographic performance essential for accurate quantification and high-confidence structural confirmation. The detailed instrumental parameters and predicted fragmentation patterns provide a solid foundation for researchers to successfully implement this methodology. Adherence to these protocols will ensure the generation of high-quality, reliable data crucial for applications in pharmaceutical research and development.
References
- 1. This compound AldrichCPR 23432-40-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application of 4-hydroxyquinolin-2-ones in materials science
Commencing Literature Review
I'm starting a deep dive into the literature. The focus is on the applications of 4-hydroxyquinolin-2-ones in materials science. I'm especially interested in their synthesis, their properties, and any specific uses in organic electronics, sensors, and catalysis. I'm hoping to build a solid foundation from which to begin more focused analysis.
Refining Search Parameters
I'm now expanding my literature search to include OLEDs and polymer science, which builds upon my initial focus. The goal is to identify common experimental procedures and significant results. This will help structure the future application notes and protocols effectively.
Mapping Out Content Structure
I'm now moving on to the content structure phase. My plan involves a detailed introduction to 4-hydroxyquinolin-2-ones, followed by application-specific sections. I intend to weave in scientific principles and rationales for compound use. Additionally, I'll incorporate Graphviz diagrams for visual clarity, along with tables summarizing key data.
Examining Potential Applications
I've been immersed in the potential of 4-hydroxyquinolin-2-ones within materials science. My deep dive into research has highlighted their versatile applications, particularly in the realm of optoelectronics. This has led me to explore potential modifications.
Pinpointing Specific Protocols
I'm now focusing on specific experimental procedures and protocols. The initial overview of applications is good, but I need details. While I've seen OLED potential, I need fabrication steps. Fluorescent sensors need analyte detection procedures. Corrosion inhibitors require performance evaluation protocols. Refining my search to find these experimental specifics is now the priority, allowing me to build comprehensive application notes.
Outlining Initial Application Notes
I've got the general structure of the application notes drafted, covering optoelectronics, luminophores, and corrosion inhibition. While I have a solid understanding of potential uses, I am focusing my search on specific protocols. I need detailed fabrication steps for OLEDs, analyte detection procedures for fluorescent sensors, and performance evaluation protocols for corrosion inhibitors.
Application Note: A Green, Microwave-Assisted Approach to the Synthesis of 4-Hydroxy-2-Quinolone Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Quinolone Synthesis
The 4-hydroxy-2-quinolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Historically, the synthesis of these valuable analogues has often relied on conventional methods that involve harsh reaction conditions, hazardous solvents, toxic catalysts, and prolonged reaction times, posing significant environmental and safety concerns.[4][5]
In alignment with the principles of Green Chemistry, modern synthetic strategies seek to minimize or eliminate the use and generation of hazardous substances.[6][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green technology, offering a powerful alternative to conventional heating methods.[8][9][10] By directly and efficiently coupling energy with polar molecules in the reaction mixture, microwave irradiation dramatically accelerates reaction rates, improves yields, and often enables reactions to proceed under solvent-free or more benign solvent conditions.[6][10]
This application note provides a comprehensive guide and a detailed protocol for the green synthesis of 4-hydroxy-2-quinolone analogues. We will explore a rapid, efficient, and environmentally friendly method utilizing microwave irradiation and a low-toxicity Lewis acid catalyst, bismuth chloride (BiCl₃).[5][11][12]
The Rationale: Why Microwave Irradiation Excels
The choice to employ microwave irradiation over a conventional oil bath or heating mantle is a deliberate one, grounded in the fundamental physics of dielectric heating.
-
Conventional Heating: Relies on conduction and convection. The vessel is heated from the outside, and this thermal energy is slowly and non-uniformly transferred to the bulk of the reaction mixture. This often leads to localized overheating at the vessel walls, which can cause decomposition of reagents and the formation of byproducts.[10]
-
Microwave Heating: Utilizes the ability of polar molecules (like the reactants and solvent) to align with a rapidly oscillating electric field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the entire volume of the sample.[8][9] This volumetric heating mechanism is the primary driver behind the significant advantages of MAOS:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[7][9]
-
Increased Yields and Purity: Uniform heating minimizes thermal decomposition and side reactions, leading to cleaner reaction profiles and higher product yields.[8][10]
-
Energy Efficiency: Energy is delivered directly to the reactants rather than being wasted on heating the apparatus and surrounding environment.[6]
-
Enhanced Reproducibility: Modern microwave synthesizers allow for precise control over temperature and pressure, leading to highly consistent and reproducible results.[9]
-
Reaction Scheme and Proposed Mechanism
The described protocol involves the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth(III) chloride under microwave irradiation. This approach is noted for its efficiency and adherence to green chemistry principles.[4][12]
Caption: General scheme for the BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues.
Proposed Mechanism: The reaction is believed to proceed through a Lewis acid-catalyzed pathway where BiCl₃ activates the carbonyl group of the β-enaminone, facilitating a nucleophilic attack by the enolate of diethyl malonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the final 4-hydroxy-2-quinolone product.
Caption: A simplified flowchart of the proposed reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of 4-hydroxy-2-quinolone derivatives.[4][12]
4.1 Materials and Equipment
-
Reagents:
-
Substituted β-enaminone (1.0 mmol)
-
Diethyl malonate (3.0 mmol, 3 eq.)
-
Bismuth(III) chloride (BiCl₃) (0.2 mmol, 20 mol%)
-
Ethanol (anhydrous, ~6 mL)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
Monowave or multi-mode microwave synthesizer with appropriate reaction vessels (e.g., 20 mL glass tube).
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware (beakers, flasks).
-
Filtration apparatus (Büchner funnel, filter paper).
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
UV lamp for TLC visualization.
-
Rotary evaporator.
-
4.2 Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 20 mL glass microwave reaction tube equipped with a magnetic stir bar, add the β-enaminone (1.0 mmol).
-
Reagent Addition: Add diethyl malonate (3.0 mmol) followed by 1 mL of ethanol.
-
Catalyst Introduction: Add bismuth(III) chloride (0.2 mmol) to the reaction mixture.
-
Microwave Irradiation:
-
Seal the reaction vessel securely.
-
Place the vessel inside the microwave synthesizer cavity.
-
Set the reaction parameters: irradiate for a time between 5 and 13 minutes. The optimal time will vary depending on the substrate. A fixed temperature (e.g., 100 °C) or power setting can be used.
-
Causality Note: The short reaction time is a direct consequence of the efficient and rapid heating provided by microwave energy, which overcomes the activation energy barrier much faster than conventional methods.
-
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The consumption of the starting β-enaminone spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible under UV light.
-
Workup and Catalyst Recovery:
-
After completion, allow the vessel to cool to room temperature.
-
Add 5 mL of ethanol to the reaction mixture to dissolve the product and precipitate the catalyst.
-
Recover the BiCl₃ catalyst by filtration. The catalyst can potentially be washed and reused, further enhancing the green credentials of the protocol.
-
-
Product Isolation: The filtrate, containing the dissolved product, is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-hydroxy-2-quinolone analogue.
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
Expected Results and Data Interpretation
This green synthesis protocol consistently provides moderate to good yields of the desired 4-hydroxy-2-quinolone analogues.[5][12]
5.1 Typical Reaction Data
| Entry | Substituent on β-enaminone | Time (min) | Yield (%) |
| 1 | H | 8 | 71% |
| 2 | 4-Me | 5 | 68% |
| 3 | 4-OMe | 7 | 65% |
| 4 | 4-Cl | 11 | 58% |
| 5 | 4-NO₂ | 13 | 51% |
| Data synthesized from literature reports for illustrative purposes.[4][12] |
5.2 Characterization (Product Validation)
The identity and purity of the synthesized compounds are confirmed using standard spectroscopic techniques. This characterization is the final and most crucial step in the self-validation of the protocol.
-
¹H NMR: The spectra typically show characteristic signals for the aromatic protons, a singlet for the proton at the C3 position (if unsubstituted), and a broad singlet at a very low field (often >10 ppm) corresponding to the enolic hydroxyl group and the N-H proton.[2][12]
-
¹³C NMR: Key signals include those for the carbonyl carbons (amide C=O around 162-164 ppm and ketone C=O around 201-203 ppm if applicable from the enaminone precursor), and the C-OH carbon signal appearing around 166-168 ppm.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H and N-H stretching, as well as strong absorptions for the C=O groups.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.[13]
Conclusion
The microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues represents a significant advancement over traditional methods. This approach embodies the core principles of green chemistry by dramatically reducing reaction times, minimizing energy consumption, and utilizing a low-cost, non-toxic catalyst.[5][11] The protocol described is robust, reproducible, and high-yielding, making it an invaluable tool for researchers in medicinal chemistry and drug development who require rapid access to this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. wjbphs.com [wjbphs.com]
- 4. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
- 5. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ijrpas.com [ijrpas.com]
- 9. bspublications.net [bspublications.net]
- 10. ijacskros.com [ijacskros.com]
- 11. researchgate.net [researchgate.net]
- 12. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of 4-hydroxyquinolines. We will move beyond simple procedural lists to explain the underlying chemical principles that govern this powerful reaction, empowering you to make informed decisions and significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the Conrad-Limpach synthesis to provide a foundational understanding.
Q1: What is the fundamental principle of the Conrad-Limpach synthesis?
The Conrad-Limpach synthesis is a classic and robust method for synthesizing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[1][2] It involves a two-stage process: first, the condensation of an aniline with a β-ketoester to form a β-aminoacrylate (an enamine intermediate), followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[3][4]
Q2: Why is a very high temperature required for the cyclization step?
The high temperature, typically around 250 °C, is the most critical and often challenging parameter of this synthesis.[1][3] This energy input is necessary to overcome the significant activation barrier of the rate-determining electrocyclic ring-closing step.[1] During this step, the aromaticity of the aniline ring is temporarily disrupted to form the new heterocyclic ring.[5][6] Without sufficient thermal energy, the cyclization will not proceed at a practical rate.
Q3: What is the key intermediate I should be aware of?
The key intermediate is the enamine (specifically, a β-aminoacrylate) formed in the first step from the reaction between the aniline and the β-ketoester.[3][7] The stability and purity of this intermediate are crucial for a successful cyclization. It is formed by the attack of the aniline's nitrogen on the keto group of the β-ketoester, which is the kinetically favored pathway at room temperature.[1]
Q4: How does the Conrad-Limpach synthesis differ from the Knorr quinoline synthesis?
Both syntheses use anilines and β-ketoesters. The primary difference lies in the initial reaction conditions, which dictate the regioselectivity of the final product.
-
Conrad-Limpach Synthesis: The initial condensation is run under milder, kinetically controlled conditions (e.g., room temperature), favoring the attack of the aniline on the ketone carbonyl. This leads to the enamine intermediate, which upon heating cyclizes to form a 4-hydroxyquinoline .[8]
-
Knorr Synthesis: The initial reaction is run at higher temperatures (e.g., ~140-160 °C). Under these thermodynamically controlled conditions, the aniline attacks the ester carbonyl to form a more stable anilide intermediate, which then cyclizes to yield a 2-hydroxyquinoline .[4][8]
Troubleshooting Guide: Common Issues and Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: The cyclization step is failing or giving a very low yield.
This is the most common challenge. A low yield in the final step can almost always be traced back to reaction temperature or solvent choice.
-
Probable Cause A: Insufficient Temperature. The literature consistently emphasizes the need for temperatures around 250 °C.[1][3] Temperatures even 10-20 °C below the optimum can lead to dramatic decreases in yield or complete reaction failure.
-
Solution:
-
Verify Your Setup: Ensure your heating apparatus (heating mantle, sand bath) can achieve and maintain the target temperature consistently. Use a calibrated high-temperature thermometer placed directly in the reaction setup (not just on the mantle's dial).
-
Ensure Efficient Heat Transfer: Use a suitable heat transfer medium like a sand bath for uniform heating of the reaction flask. Stir the reaction mixture vigorously to prevent localized overheating or cold spots.
-
-
-
Probable Cause B: Poor Solvent Choice. Running the reaction neat (without solvent) often gives very low yields (<30%).[1] The solvent is not just a medium; it is critical for efficient heat transfer and preventing the decomposition of starting materials at high temperatures.
-
Solution:
-
Use a High-Boiling, Inert Solvent: The solvent's boiling point must be above the required reaction temperature (~250 °C). Traditionally, mineral oil, diphenyl ether, or Dowtherm A have been used.[1][5]
-
Consider Alternative Solvents: Traditional solvents can be inconvenient due to high viscosity (mineral oil) or unpleasant odors (diphenyl ether, Dowtherm A).[5] Studies have shown that other solvents can provide excellent yields, often with fewer handling issues.[5][6][9] A survey of solvents demonstrated a clear correlation: as the solvent boiling point increases, the yield of the 4-hydroxyquinoline generally improves.[5][6]
-
-
Problem 2: My reaction produces a dark, tarry substance with little desired product.
This indicates decomposition or polymerization, which is common at the high temperatures required for this synthesis.
-
Probable Cause A: Localized Overheating. If the reaction is not stirred effectively, parts of the mixture can exceed the decomposition temperature of your materials, leading to charring.
-
Solution: Ensure vigorous and continuous stirring throughout the high-temperature cyclization phase. A mechanical stirrer is often more effective than a magnetic stir bar for viscous mixtures.
-
-
Probable Cause B: Oxygen Sensitivity. Some substrates may be sensitive to oxidation at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] This blankets the reaction mixture, preventing oxidative side reactions.
-
-
Probable Cause C: Impure Enamine Intermediate. Impurities carried over from the first step can act as catalysts for polymerization at high temperatures.
-
Solution: While many procedures are "one-pot," if you are experiencing significant decomposition, consider isolating and purifying the enamine intermediate before proceeding to the high-temperature cyclization. This removes any unreacted starting materials or acidic/basic catalysts that could cause issues.
-
Problem 3: I am getting a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers.
This is a regioselectivity issue and points to a lack of control over the initial condensation step.
-
Probable Cause: Incorrect Temperature for Enamine Formation. As discussed in FAQ Q4, the initial reaction between the aniline and β-ketoester is temperature-sensitive. If this step is allowed to get too hot, you may be inadvertently forming the thermodynamic anilide intermediate (Knorr pathway) alongside the kinetic enamine intermediate (Conrad-Limpach pathway).
-
Solution:
-
Maintain Low Temperature: Ensure the initial condensation is performed at or near room temperature to exclusively favor the kinetic attack on the keto group, leading to the desired enamine for 4-hydroxyquinoline synthesis.[1]
-
Acid Catalysis: The initial condensation can be catalyzed by a small amount of strong acid (e.g., HCl, H₂SO₄) to promote the formation of the Schiff base and subsequent enamine.[1][7] This can improve the rate and selectivity of the first step.
-
-
Workflow & Mechanism Diagrams
To better visualize the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: The two-step mechanism of the Conrad-Limpach synthesis.
Caption: A logical workflow for troubleshooting poor cyclization yields.
Data-Driven Optimization: Solvent Selection
The choice of solvent is arguably the most impactful variable you can adjust to improve yield. Research has demonstrated that solvents with higher boiling points directly correlate with improved product yields, up to a certain plateau.[5]
Table 1: Impact of Solvent Choice on Conrad-Limpach Yield (Data adapted from a study on the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline[5])
| Solvent | Boiling Point (°C) | Yield (%) | Key Considerations |
| Methyl Benzoate | 199 | 25 | Insufficient temperature for efficient cyclization. |
| Ethyl Benzoate | 212 | 45 | Better, but still suboptimal temperature. |
| Propyl Benzoate | 231 | 54 | Yield continues to improve with boiling point. |
| Isobutyl Benzoate | 247 | 66 | Good yield, but can be costly. |
| 1,2,4-Trichlorobenzene | 214 | 66 | Excellent, cost-effective alternative. |
| 2-Nitrotoluene | 222 | 65 | Good, inexpensive alternative. |
| Dowtherm A | 257 | 65 | Traditional solvent, effective but has an unpleasant odor. |
| 2,6-di-tert-butylphenol | 265 | 65 | Excellent choice: high yield, clean product, less expensive, no strong odor. |
| Mineral Oil | >275 | ~95 (reported) | Very high yield potential, but extremely inconvenient to handle and remove.[1] |
Recommendation: For a balance of cost, ease of use, and high yield, 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol are highly recommended alternative solvents.[5]
Experimental Protocols
Protocol 1: General Procedure for the Conrad-Limpach Synthesis
This protocol provides a robust starting point for the synthesis of a generic 4-hydroxyquinoline.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the β-ketoester (1.0 - 1.2 equiv).
-
Add a suitable solvent (e.g., ethanol or methanol) to create a stirrable mixture.
-
Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the aniline is consumed.
-
Remove the solvent and catalyst under reduced pressure to obtain the crude enamine intermediate. For many syntheses, you can proceed directly to the next step without purification.
Step 2: High-Temperature Cyclization
-
To the flask containing the crude enamine, add a high-boiling solvent (e.g., 2,6-di-tert-butylphenol) in sufficient quantity to ensure the mixture can be stirred effectively at high temperature.
-
Equip the flask with a mechanical stirrer and a reflux condenser, and place it in a heating mantle or sand bath.
-
Begin heating the mixture to ~250 °C with vigorous stirring under an inert atmosphere (N₂ or Ar).[7]
-
Maintain this temperature for 30-60 minutes. The product often begins to precipitate from the hot solution.[6]
-
Monitor the reaction by TLC if possible (by carefully taking a small aliquot and dissolving it in a suitable solvent like DMSO or DMF).
-
Once the reaction is complete, cool the mixture to room temperature. The product will likely precipitate further.
-
Dilute the cooled mixture with a non-polar hydrocarbon solvent (e.g., hexanes, heptane) to fully precipitate the product and help dissolve the high-boiling reaction solvent.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove any residual reaction solvent.
-
Dry the product in a vacuum oven to obtain the final 4-hydroxyquinoline.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in quinoline synthesis and how to avoid them
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during various quinoline synthesis methods.
Troubleshooting Guides: Side Reaction Mitigation
This section provides detailed, question-and-answer-based guides to address specific issues that may arise during your experiments.
Skraup & Doebner-von Miller Syntheses
Question 1: My Skraup/Doebner-von Miller reaction is extremely exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction and minimize byproducts?
Answer:
The Skraup and Doebner-von Miller syntheses are notoriously exothermic, and uncontrolled temperature spikes are a primary cause of tar and polymer formation.[1][2] The harsh acidic and oxidizing conditions can lead to the polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[3]
Root Causes of Exotherm and Tarring:
-
Rapid, Uncontrolled Reaction Rate: The condensation and cyclization steps are highly exothermic.
-
Polymerization: Strong acids catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[4]
-
High Temperatures: Excessive heat promotes charring and decomposition of starting materials and intermediates.
Strategies for Mitigation:
-
Use of Moderators: The addition of a moderator is crucial for controlling the reaction's vigor.
-
Controlled Reagent Addition:
-
Temperature Management:
-
Biphasic Solvent System (for Doebner-von Miller):
-
Efficient Stirring: Good agitation is essential to dissipate heat and prevent the formation of localized hotspots.[1]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: Combine aniline, glycerol, and ferrous sulfate in the flask.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with efficient stirring and cooling.
-
Initiation: Gently heat the mixture until the reaction begins. Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Reaction: Once the initial exotherm has subsided, continue to heat the mixture under reflux for several hours.
-
Work-up: After cooling, the mixture is typically made strongly alkaline with a sodium hydroxide solution.
-
Purification: The quinoline is often isolated from the tarry residue by steam distillation.[1] Further purification can be achieved by vacuum distillation.
Combes & Conrad-Limpach Syntheses
Question 2: I am observing a mixture of regioisomers in my Combes/Conrad-Limpach synthesis when using an unsymmetrical β-diketone or β-ketoester. How can I improve the regioselectivity?
Answer:
Regioselectivity is a common challenge in the Combes and Conrad-Limpach syntheses when unsymmetrical carbonyl compounds are used.[3][6] The cyclization can occur on either side of the initial enamine intermediate, leading to a mixture of products.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Cyclization is generally favored at the less sterically hindered position of the β-diketone or β-ketoester.[1]
-
Electronic Effects of Aniline Substituents: Electron-donating groups on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]
-
Acid Catalyst: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can alter the ratio of regioisomers formed in the Combes synthesis.[1]
-
Reaction Temperature: In the Conrad-Limpach-Knorr synthesis, temperature can dictate the final product. Lower temperatures favor the formation of 4-quinolones (Conrad-Limpach), while higher temperatures can lead to 2-quinolones (Knorr).[7]
Strategies for Controlling Regioselectivity:
-
Choice of Starting Materials:
-
Utilize a symmetrical β-diketone or β-ketoester if the desired substitution pattern allows.
-
If an unsymmetrical carbonyl compound is necessary, select one with significant steric differences between the two carbonyl groups to favor one regioisomer.
-
-
Optimization of Reaction Conditions:
-
Catalyst Screening: Experiment with different acid catalysts (e.g., H₂SO₄, PPA, p-TsOH) to determine the optimal catalyst for your desired regioisomer in the Combes synthesis.
-
Temperature Control: Carefully control the reaction temperature, especially in the Conrad-Limpach-Knorr synthesis, to favor the desired quinolone isomer.[8]
-
Table 1: Factors Affecting Regioselectivity in Combes Synthesis [1]
| Factor | Influence on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side favors cyclization at the less hindered position. |
| Aniline Substituents | Electron-donating vs. electron-withdrawing groups alter the nucleophilicity of the ortho positions, directing cyclization. |
| Acid Catalyst | Different acids (e.g., H₂SO₄ vs. PPA) can lead to different ratios of regioisomers. |
Friedländer Synthesis
Question 3: My Friedländer synthesis is giving a low yield due to the self-condensation of my ketone starting material. How can I prevent this side reaction?
Answer:
The self-condensation (aldol condensation) of the ketone reactant is a significant side reaction in the Friedländer synthesis, particularly under basic conditions.[3][9]
Root Cause of Self-Condensation:
-
The ketone, which possesses an α-methylene group, can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation products.
Strategies for Mitigation:
-
Use of Milder Catalysts: While the Friedländer synthesis can be catalyzed by both acids and bases, harsh conditions can promote side reactions.[10] Consider using milder catalysts to favor the desired reaction pathway.
-
Modify the Reactants:
-
To avoid aldol condensation under alkaline conditions, the imine analog of the o-aminoaryl aldehyde or ketone can be used in place of the o-aniline derivative.[9]
-
-
Control of Reaction Conditions:
-
Careful optimization of temperature and reaction time is crucial. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant side product accumulation occurs.
-
Experimental Protocol: Modified Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone and the ketone with an α-methylene group.
-
Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture, with or without a solvent, and monitor the reaction's progress.
-
Work-up: After cooling, the product may precipitate and can be collected by filtration. Otherwise, standard extraction and purification techniques can be employed.
Pfitzinger Synthesis
Question 4: The Pfitzinger reaction is providing a low yield of the desired quinoline-4-carboxylic acid. What are the common pitfalls and how can they be addressed?
Answer:
The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a strong base, can suffer from low yields.[11]
Potential Causes for Low Yield:
-
Incomplete Hydrolysis of Isatin: The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form an isatoic acid intermediate.[12] Incomplete hydrolysis can limit the amount of reactive intermediate available for condensation.
-
Side Reactions of the Carbonyl Compound: Similar to other quinoline syntheses, the carbonyl compound can undergo self-condensation or other side reactions under the basic conditions.
-
Harsh Reaction Conditions: The use of strong bases like potassium hydroxide can sometimes lead to degradation of the starting materials or product.[11]
Strategies for Optimization:
-
Ensure Complete Isatin Hydrolysis: Use a sufficient amount of a strong base (e.g., KOH) and allow adequate time for the initial ring-opening of isatin to occur.
-
Choice of Carbonyl Compound: The reactivity of the carbonyl compound can significantly impact the yield. More reactive ketones or aldehydes may lead to better results.
-
Microwave Irradiation: The use of microwave irradiation has been reported to improve yields and reduce reaction times for the Pfitzinger reaction in some cases.[13]
Visualizing Reaction Pathways
Caption: Friedländer Synthesis: Desired vs. Side Reaction Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side products across different quinoline synthesis methods? A1: Tar and polymer formation are common in reactions like the Skraup and Doebner-von Miller due to the polymerization of α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[3] In the Friedländer synthesis, self-condensation of the ketone reactant is a frequent issue, especially with base catalysis.[3] For the Combes synthesis, the formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[3]
Q2: How can I generally improve the yield and purity of my quinoline synthesis? A2: Optimizing reaction conditions is paramount. This includes meticulous control over temperature, reaction time, and the choice of catalyst and solvent.[3] Employing milder catalysts can often prevent the harsh conditions that lead to side product formation. Monitoring the reaction's progress with techniques like TLC or LC-MS allows for quenching the reaction at the optimal time.
Q3: Are there "greener" alternatives to traditional quinoline synthesis methods that might reduce side reactions? A3: Yes, significant research has focused on developing more environmentally friendly protocols.[14] These often involve:
-
Microwave-assisted synthesis: Can dramatically reduce reaction times and sometimes improve yields.[15]
-
Use of ionic liquids: Can serve as both solvent and catalyst, sometimes improving efficiency and selectivity.[15]
-
Catalyst-free conditions: Some modern methods aim to reduce or eliminate the need for harsh acid or base catalysts.[6]
Q4: How can I effectively purify my quinoline product from tarry byproducts? A4: Purification can be challenging, especially with the presence of tar.
-
Steam Distillation: A classic and effective method for separating volatile quinolines from non-volatile tars, commonly used after a Skraup synthesis.[1]
-
Chromatography: Column chromatography is a standard method for purifying quinoline derivatives.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent can be an effective purification technique.
-
Acid-Base Extraction: Quinolines are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Caption: General Purification Workflow for Quinoline Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 13. iipseries.org [iipseries.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
Technical Support Center: Purification of Crude 4-Hydroxy-6-methylquinoline
Welcome to the technical support center for the purification of crude 4-hydroxy-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this quinoline derivative. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: this compound
This compound is a heterocyclic compound with a quinoline core structure. The presence of the hydroxyl group at the 4-position and the methyl group at the 6-position influences its chemical and physical properties, including its solubility and potential for tautomerization to 6-methyl-1H-quinolin-4-one.[1][2] This tautomeric equilibrium can affect its solubility and chromatographic behavior. Understanding these properties is crucial for selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from unreacted starting materials, byproducts of the synthesis, and degradation products. Common synthesis routes, such as the Conrad-Limpach reaction, may leave residual anilines or β-ketoesters.[3][4] Other potential impurities include regioisomers and products of side reactions. A preliminary analysis of your crude material by techniques like TLC, HPLC, or NMR is highly recommended to identify the impurity profile and select the most effective purification method.[5]
Q2: My purified this compound is colored (yellow, brown, or orange). What is the cause and how can I fix it?
A2: Discoloration is a common issue and can be attributed to several factors. Quinolines can oxidize when exposed to air, light, or heat, leading to the formation of colored impurities.[6] The presence of residual starting materials or byproducts from the synthesis can also impart color. To address this, consider the following:
-
Proper Storage: Store the compound in a cool, dark place, ideally under an inert atmosphere like nitrogen or argon.[6]
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[7][8]
-
Degas Solvents: For chromatographic purification, using degassed solvents can minimize oxidation during the process.[6]
Q3: I am having trouble dissolving my crude this compound for purification. What solvents should I try?
A3: The tautomeric nature of this compound can lead to solubility challenges.[6] While it may have limited solubility in non-polar solvents, it is generally soluble in polar organic solvents. For recrystallization, consider solvents like ethanol, methanol, or acetic acid.[9][10] If solubility remains an issue, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, though their high boiling points can make removal challenging.[6] For column chromatography, a common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane.[3]
Q4: My yield is very low after purification. What are the common causes and how can I improve it?
A4: Low recovery can be frustrating. Several factors can contribute to this:
-
Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.[5][7] Experiment with different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.[7]
-
Product Loss During Workup: During extractions, ensure the pH is optimized to minimize the solubility of your product in the aqueous phase. Back-extracting the aqueous layers can help recover dissolved product.[5]
-
Decomposition on Silica Gel: If you suspect your compound is degrading on acidic silica gel during column chromatography, you can use neutral or basic alumina, or deactivate the silica gel by pre-treating it with a base like triethylamine mixed in the eluent.[5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Rapid cooling. | Use a lower-boiling point solvent or a solvent mixture. Add a slightly larger volume of solvent. Allow the solution to cool slowly at room temperature before moving to an ice bath.[11] Scratch the inside of the flask with a glass rod to induce crystallization. |
| Broad or tailing peaks in HPLC | Chelation with metal ions from the HPLC system. Interaction with acidic silanol groups on the column. | Use a metal-free HPLC system (PEEK tubing and column).[12] Add a chelating agent like EDTA to the mobile phase.[6] Use a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent recrystallization results | Presence of impurities that inhibit crystallization. Inappropriate solvent choice. | Perform a preliminary purification by column chromatography to remove the bulk of impurities.[5] Systematically screen for suitable recrystallization solvents by testing the solubility of a small amount of crude material in various hot and cold solvents.[7] |
| Product remains as an oil after chromatography | The compound is a low-melting solid or an oil at room temperature. | Try precipitating the compound as a salt (e.g., hydrochloride salt) by dissolving the oil in a suitable solvent and adding a solution of HCl.[13] Consider co-distillation with a non-polar solvent like hexane or pentane to remove residual high-boiling solvents. |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[14]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or aqueous acetic acid are good starting points.[9][10]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur gradually. For maximum yield, the flask can then be placed in an ice bath.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Diagram of Recrystallization Workflow:
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[15]
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection: For this compound, silica gel is a common stationary phase. The mobile phase is typically a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[3] A good starting point for the eluent system can be determined by TLC analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[7] Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[7]
Diagram of Column Chromatography Workflow:
Caption: A generalized workflow for purification by column chromatography.
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the quinoline nitrogen to separate it from neutral and acidic impurities.[16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the purified this compound.[17]
-
Isolation: Collect the precipitate by filtration, wash with water, and dry. Alternatively, extract the neutralized aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent.
Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [18] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 235-236 °C | [8] |
| Solubility | Soluble in ethanol, benzene, and ether; slightly soluble in water. | [19] |
References
- 1. 4-Hydroxy-6-methyl-2-phenylquinoline | C16H13NO | CID 730810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 18. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 19. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Quinoline Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of quinoline derivatives in biological assays. Poor solubility can lead to underestimated potency, high variability in results, and erroneous structure-activity relationships (SAR).[1] This resource is designed to provide you with the expertise and validated protocols needed to overcome these hurdles and ensure the integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of quinoline derivatives.
Q1: Why do my quinoline derivatives precipitate when I dilute my DMSO stock into aqueous assay buffer?
A: This is a classic case of a compound exceeding its kinetic solubility.[2] While your compound may be fully dissolved in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet, leading to precipitation.[2] The final concentration in the assay likely surpasses the thermodynamic (or true) solubility of the compound in that specific aqueous environment.[3][4]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid-state material.[3][4] Kinetic solubility, on the other hand, is the concentration at which a compound, dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous medium.[5][6][7] For high-throughput screening and most in vitro assays, you are primarily dealing with kinetic solubility.[5][6] Understanding this distinction is crucial because a compound might appear soluble at a high concentration for a short period (kinetic solubility) but will eventually precipitate as it approaches thermodynamic equilibrium, impacting longer-term assays.[3]
Q3: Can the pH of my assay buffer affect the solubility of my quinoline derivative?
A: Absolutely. Quinolines are weak bases.[8][9][10][11] At a pH below their pKa (typically around 4.96 for the parent quinoline), the nitrogen atom in the quinoline ring becomes protonated, leading to a significant increase in aqueous solubility.[8] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.[8] Therefore, the pH of your assay buffer is a critical determinant of your compound's solubility.[8][9][10][11][12]
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[2] While higher concentrations might transiently improve solubility, they can also introduce artifacts by affecting the activity of enzymes or the health of cells, thereby confounding your results.[13][14] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[2]
II. In-Depth Troubleshooting Guides
When encountering solubility issues with quinoline derivatives, a systematic approach is key. The following guides provide detailed strategies, from simple adjustments to more advanced formulation techniques.
Guide 1: Initial Assessment and Simple Adjustments
Before moving to complex formulations, simple modifications to your experimental setup can often resolve solubility problems.
1. Determine the Maximum Soluble Concentration:
-
Rationale: You need to establish the upper concentration limit at which your compound remains in solution in your specific assay buffer.
-
Protocol:
-
Prepare a serial dilution of your quinoline derivative in 100% DMSO in a 96-well plate.
-
In a separate clear 96-well plate, add your assay buffer.
-
Transfer a small, consistent volume of the DMSO dilutions to the assay buffer plate (e.g., 2 µL into 98 µL for a 1:50 dilution) to achieve your final desired concentrations.
-
Mix well and visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C). You can also use a plate reader to measure light scattering at a wavelength like 600 nm to quantify turbidity.
-
The highest concentration that remains clear is your working maximum soluble concentration.
-
2. Optimize the Dilution Method:
-
Rationale: The way you introduce your compound into the aqueous buffer can impact its ability to stay in solution.
-
Recommendations:
-
Stirring: Add the DMSO stock dropwise to the assay buffer while gently vortexing or stirring.[15] This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.
-
Temperature: Pre-warming the assay buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[15]
-
Guide 2: Formulation Strategies for Enhanced Solubility
If simple adjustments are insufficient, the following formulation strategies can significantly improve the solubility of your quinoline derivatives.
1. pH Modification:
-
Causality: As weak bases, the solubility of quinoline derivatives is highly pH-dependent.[8][9][10][11] Lowering the pH of the assay buffer will protonate the quinoline nitrogen, increasing its interaction with water and thereby enhancing solubility.[8]
-
Experimental Approach:
-
Determine the pKa of your specific quinoline derivative (this can be predicted using software or determined experimentally).
-
If compatible with your biological system, adjust the pH of your assay buffer to be at least one pH unit below the pKa.
-
Re-evaluate the solubility of your compound in the pH-adjusted buffer using the protocol in Guide 1.
-
Caution: Ensure that the altered pH does not negatively impact your target protein's activity or cell viability. Always run a pH control.
-
2. Use of Co-solvents:
-
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[16][17][18][19]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Experimental Protocol:
-
Prepare stock solutions of your quinoline derivative in the chosen co-solvent.
-
Prepare a series of assay buffers containing different final concentrations of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Determine the solubility of your compound in each co-solvent-containing buffer.
-
Data Presentation: Effect of Co-solvents on Quinoline Derivative Solubility
| Co-solvent | Concentration (% v/v) | Maximum Soluble Concentration (µM) | Cell Viability (% of Control) |
| None | 0 | 5 | 100 |
| Ethanol | 1 | 20 | 98 |
| Ethanol | 2 | 45 | 95 |
| PEG 400 | 1 | 25 | 99 |
| PEG 400 | 2 | 55 | 97 |
3. Cyclodextrin-Mediated Solubilization:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble guest molecules, like quinoline derivatives, forming inclusion complexes that have significantly enhanced aqueous solubility.[20][21][22][23][24]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10 mM).
-
Add an excess of your solid quinoline derivative to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved compound.
-
Quantify the concentration of the dissolved quinoline derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Self-Validation: Run a control to assess any potential effects of the cyclodextrin itself on your biological assay.
-
Visualization: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic quinoline derivative within a cyclodextrin cavity.
4. Nanoparticle-Based Formulations:
-
Causality: Encapsulating quinoline derivatives into nanoparticles, such as polymeric nanoparticles or liposomes, can improve their solubility and stability in aqueous media.[25] This approach is particularly useful for in vivo studies but can also be adapted for in vitro assays.
-
Approaches:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to encapsulate the drug.[25]
-
Liposomes: Phospholipid vesicles that can entrap hydrophobic drugs within their lipid bilayer.
-
-
Considerations: This is a more advanced technique requiring expertise in formulation science. The size and surface charge of the nanoparticles can influence their interaction with cells and proteins, so thorough characterization is essential.
III. Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the low solubility of quinoline derivatives.
Visualization: Troubleshooting Workflow for Low Solubility
Caption: A step-by-step decision tree for troubleshooting low solubility.
IV. References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. --INVALID-LINK--
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357. --INVALID-LINK--
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. --INVALID-LINK--
-
Mishra, D. S., & Yalkowsky, S. H. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Journal of Pharmaceutical Sciences, 80(10), 1013-1016. --INVALID-LINK--
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107. --INVALID-LINK--
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. --INVALID-LINK--
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. --INVALID-LINK--
-
Streng, W. H., & Zipp, G. L. (1993). Effect of pH and buffer capacity on the solubility of a new quinolone, CI-960. International Journal of Pharmaceutics, 91(2-3), 203-211. --INVALID-LINK--
-
Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. --INVALID-LINK--
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. --INVALID-LINK--
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. --INVALID-LINK--
-
Sou, T., & Bergström, C. A. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 107(1), 48-56. --INVALID-LINK--
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. --INVALID-LINK--
-
Gaspar, R., et al. (1992). Primaquine-loaded poly(isohexylcyanoacrylate) nanoparticles: physicochemical study and acute tolerance in mice. International Journal of Pharmaceutics, 83(1-3), 147-156. --INVALID-LINK--
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. --INVALID-LINK--
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. --INVALID-LINK--
-
Vemula, V. R. (2015). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 133-143. --INVALID-LINK--
-
Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro. --INVALID-LINK--
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1089-1100. --INVALID-LINK--
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. --INVALID-LINK--
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. --INVALID-LINK--
-
Ghaffari, M., et al. (2018). Synthesis and biological activity investigation of some quinoline-2-one derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1145-1156. --INVALID-LINK--
-
BioAssay Systems. (n.d.). Troubleshooting. --INVALID-LINK--
-
Sharma, S., et al. (2024). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Results in Chemistry, 7, 101416. --INVALID-LINK--
-
BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. --INVALID-LINK--
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. --INVALID-LINK--
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. --INVALID-LINK--
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2348-2355. --INVALID-LINK--
-
Moghadam, M. H., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. --INVALID-LINK--
-
Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. --INVALID-LINK--
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis of quinoline derivatives through Friedländer synthesis by catalyst Fe3O4@ SiO2/ZnCl2. Chinese Journal of Catalysis, 37(7), 1129-1135. --INVALID-LINK--
-
Moya, C., et al. (2020). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. ACS Sustainable Chemistry & Engineering, 8(30), 11157-11172. --INVALID-LINK--
-
de Souza, M. V. N. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 12(39), 25299-25313. --INVALID-LINK--
-
Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. --INVALID-LINK--
-
van der Vegt, N. F., & Nayar, D. (2017). The hydrophobic effect and the role of cosolvents. The Journal of Physical Chemistry B, 121(43), 9986-9998. --INVALID-LINK--
-
Nayar, D., & van der Vegt, N. F. (2018). The hydrophobic effect and the role of cosolvents. The Journal of Physical Chemistry B, 122(11), 2957-2967. --INVALID-LINK--
-
Baluja, S., et al. (2015). Biological evaluation of some quinoline derivatives. International Journal of Pharma Sciences, 5(2), 960-968. --INVALID-LINK--
-
Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(2), e22260. --INVALID-LINK--
-
American Chemical Society. (n.d.). ASAP (As Soon As Publishable). --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijpbr.in [ijpbr.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
Optimizing reaction conditions for the derivatization of 4-Hydroxy-6-methylquinoline
Welcome to the dedicated technical support guide for the derivatization of 4-Hydroxy-6-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful modification of this versatile quinoline scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this chemistry.
I. Understanding the Reactivity of this compound
Before delving into specific protocols, it is crucial to understand the inherent chemical nature of this compound. This molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. This duality governs its reactivity, particularly in alkylation reactions, where both O-alkylation (ether formation) and N-alkylation can occur. The reaction conditions you choose will ultimately dictate the regioselectivity and yield of your desired product.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, providing concise answers and foundational knowledge for your experimental design.
Q1: I want to perform an O-alkylation. Which reaction conditions favor the formation of the ether derivative over the N-alkylated product?
A1: To favor O-alkylation, you generally want to use conditions that promote the formation of the phenoxide ion and employ a polar aprotic solvent. A common and effective method is the Williamson ether synthesis.[1] Using a moderately strong base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF) or acetone will deprotonate the hydroxyl group, forming the more nucleophilic oxygen anion. This anion will then readily attack the alkyl halide. Using aprotic solvents helps to avoid solvation of the nucleophile, thereby enhancing its reactivity.[2]
Q2: Conversely, what conditions would favor N-alkylation?
A2: N-alkylation is often favored under conditions where the nitrogen atom is more nucleophilic or when O-alkylation is sterically hindered. While less common for this specific scaffold without prior modification, using a very strong base like sodium hydride (NaH) could potentially deprotonate the nitrogen in the keto tautomer. Additionally, phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of similar heterocyclic systems, offering a milder alternative to strong bases and harsh solvents.[3][4]
Q3: What are the best analytical techniques to monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is the most convenient and widely used technique for real-time monitoring of the reaction progress. By spotting the reaction mixture alongside your starting material and, if available, a standard of the expected product, you can observe the consumption of the reactant and the formation of the new product spot. For more quantitative analysis and for differentiating between isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices.[5] For unambiguous structure elucidation of your final product, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6]
Q4: I am struggling to purify my derivatized product. What are some common purification strategies?
A4: Purification challenges often arise from unreacted starting materials, side products, or the presence of both O- and N-alkylated isomers. Column chromatography on silica gel is the most common and effective method for separating these components.[5][7] The choice of eluent system is critical and should be optimized using TLC. Recrystallization from a suitable solvent system can also be a powerful technique for obtaining highly pure crystalline products, especially if your derivative is a solid.
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the hydroxyl group. 2. Poor Quality Reagents: The alkylating agent may have degraded, or the solvent may not be anhydrous. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a stronger base: If using K₂CO₃, consider trying NaH or Cs₂CO₃.[8] 2. Verify reagent quality: Use a fresh bottle of the alkylating agent and ensure your solvent is anhydrous, especially when using moisture-sensitive bases like NaH. 3. Increase the reaction temperature: Gently heat the reaction mixture, monitoring by TLC. For many Williamson ether syntheses, refluxing in acetone or heating to 60-80°C in DMF is effective.[2] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Ambident Nucleophile Reactivity: Both the oxygen and nitrogen atoms are competing for the alkylating agent. 2. Reaction Conditions: The chosen solvent and base combination may not sufficiently favor one tautomer over the other. | 1. Optimize the base and solvent system: For O-alkylation, stick to moderately polar aprotic solvents like DMF or acetone with K₂CO₃. For N-alkylation, explore phase-transfer catalysis conditions.[3][9] 2. Consider a protecting group strategy: While more synthetically demanding, protecting one of the reactive sites can ensure selectivity. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient Alkylating Agent: The stoichiometry of the reaction may be off. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Deactivation of Alkylating Agent: The alkylating agent may be reacting with trace amounts of water in the solvent. | 1. Use a slight excess of the alkylating agent: An equivalent range of 1.1 to 1.5 of the alkylating agent is often recommended. 2. Extend the reaction time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. 3. Ensure anhydrous conditions: Dry your glassware thoroughly and use anhydrous solvents, particularly when using reactive bases and alkylating agents. |
| Product Degradation | 1. Excessively High Temperature: The product may be thermally unstable under the reaction conditions. 2. Harsh Basic or Acidic Conditions during Workup: The product may be sensitive to strong acids or bases used during the extraction and washing steps. | 1. Run the reaction at a lower temperature for a longer period. 2. Use a milder workup procedure: Neutralize the reaction mixture carefully and use saturated sodium bicarbonate solution instead of stronger bases for washing. |
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common derivatization reactions of this compound. These should be considered as starting points and may require optimization for your specific substrate and scale.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol is a standard procedure for the synthesis of 4-alkoxy-6-methylquinoline derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a milder alternative for forming ethers, particularly with secondary alcohols, and proceeds with an inversion of stereochemistry if a chiral alcohol is used.[10][11] For phenols like this compound, it offers an alternative to the Williamson synthesis, especially when the alkylating agent is an alcohol.
Materials:
-
This compound
-
Alcohol (the source of the alkoxy group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
V. Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding O-alkylation reaction of this compound.
Caption: A flowchart for troubleshooting low-yield O-alkylation reactions.
VI. References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Organic Synthesis. Mitsunobu reaction. Organic Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
TSI Journals. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. TSI Journals. --INVALID-LINK--
-
Sztanke, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(22), 5466. --INVALID-LINK--
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond. --INVALID-LINK--
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. --INVALID-LINK--
-
Wikipedia. Williamson ether synthesis. Wikipedia. --INVALID-LINK--
-
Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. --INVALID-LINK--
-
Utah Tech University. Williamson Ether Synthesis. Utah Tech University. --INVALID-LINK--
-
PTC Organics, Inc. PTC Selective O-Alkylation. PTC Organics, Inc. --INVALID-LINK--
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS GCI. --INVALID-LINK--
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents. --INVALID-LINK--
-
Matiychuk, V., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(21), 3848. --INVALID-LINK--
-
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. --INVALID-LINK--
-
Lewis, J. C., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(40), 13124–13125. --INVALID-LINK--
-
Li, Z., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. RSC Advances, 8(36), 20083-20088. --INVALID-LINK--
-
Nanseu-Njiki, C. P., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(4), e15103. --INVALID-LINK--
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. PTC Organics, Inc. --INVALID-LINK--
-
ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. --INVALID-LINK--
-
Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. --INVALID-LINK--
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. --INVALID-LINK--
-
Chen, X., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. Tetrahedron, 72(40), 6052-6057. --INVALID-LINK--
-
ResearchGate. ChemInform Abstract: Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst. ResearchGate. --INVALID-LINK--
-
Li, H., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2608–2613. --INVALID-LINK--
-
Mohamed, M. S., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(12), 14647-14660. --INVALID-LINK--
-
Sztanke, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(22), 5466. --INVALID-LINK--
-
Sigma-Aldrich. This compound-3-carboxylic acid structure. Sigma-Aldrich. --INVALID-LINK--
-
Strieth-Kalthoff, F., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(42), 15023-15028. --INVALID-LINK--
-
Biosynth. 4-Hydroxy-6-methoxy-2-methylquinoline. Biosynth. --INVALID-LINK--
-
Sigma-Aldrich. 6-Fluoro-4-hydroxy-2-methylquinoline. Sigma-Aldrich. --INVALID-LINK--
-
ResearchGate. (PDF) Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate. --INVALID-LINK--
-
PubChem. This compound. PubChem. --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Stability issues of 4-hydroxyquinolines under different pH conditions
Welcome to the technical support center for 4-hydroxyquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this versatile class of compounds. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to help you ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 4-hydroxyquinolines.
Q1: My 4-hydroxyquinoline solution is turning yellow or brown. What does this indicate?
A color change to yellow or brown is a common indicator of chemical degradation.[1] This is often due to oxidation or photodegradation, especially upon exposure to ambient light and air.[1][2] The formation of these colored byproducts signifies that the chemical integrity of your compound is compromised, which can impact experimental results.
Q2: What is the optimal pH for preparing and storing a 4-hydroxyquinoline solution?
The stability of 4-hydroxyquinolines is highly pH-dependent.[1] While the absolute optimal pH can be compound-specific, studies on related quinoline compounds suggest that extreme acidic or alkaline conditions can accelerate degradation.[1][3] For many biological applications, maintaining a pH in the neutral to slightly alkaline range (pH 7-8) is often a good starting point for stability.[4][5][6][7] It is crucial to use a buffered solution to prevent pH fluctuations.
Q3: My 4-hydroxyquinoline compound is precipitating out of my aqueous solution. What can I do?
This is typically a solubility issue. 4-Hydroxyquinoline itself is only slightly soluble in water.[5] To improve solubility, you can consider:
-
pH Adjustment: The compound's solubility can be manipulated by adjusting the pH. It has two pKa values, approximately 2.23 and 11.28, meaning it can exist as a cation, neutral species, or anion.[8] Solubility often increases at pH values away from its isoelectric point.
-
Use of Co-solvents: A minimal, experimentally permissible amount of an organic co-solvent like DMSO, ethanol, or methanol can significantly improve solubility before dilution with your aqueous buffer.[5][8][9][10]
-
Gentle Heating: In some cases, gentle warming and sonication can aid dissolution, but this must be balanced against the risk of thermal degradation.[5][9]
Q4: Are 4-hydroxyquinolines sensitive to light?
Yes, many quinoline compounds, including 4-hydroxyquinoline, are photosensitive.[1] UV irradiation can lead to the formation of triplet states and subsequent reactions, including photoionization and degradation.[11][12] It is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5][13]
Q5: What is the relationship between 4-hydroxyquinoline and 4-quinolone?
They are tautomers, meaning they are isomers that exist in equilibrium and readily interconvert.[14][15] The 4-hydroxyquinoline form (enol) exists in balance with the 4-quinolone (or quinolin-4(1H)-one) keto form.[14][15] In many conditions, particularly in the solid state, the keto form is predominant and more stable.[16] This tautomerism is an intrinsic property of the molecule and can influence its reactivity and spectroscopic properties.
Troubleshooting Guide: Specific Experimental Issues
This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.
Issue 1: Rapid Loss of Compound Potency or Inconsistent Assay Results
-
Symptoms: You observe a decrease in the expected biological or chemical activity of your compound over a short period (hours to days), or results vary significantly between experiments using the same stock solution.
-
Causality Analysis: This is a classic sign of chemical instability.[1] The parent molecule is degrading into other species that may have lower or no activity. The rate of degradation is often a function of the solution's pH, exposure to oxygen (oxidation), light (photodegradation), and temperature.[1][2]
-
Diagnostic Workflow & Solution:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptoms: When analyzing your sample, you observe new, unexpected peaks in the chromatogram that were not present in the initial analysis of the solid compound.
-
Causality Analysis: The appearance of new peaks is a direct indication of degradation.[5] 4-Hydroxyquinoline can degrade via several pathways, including hydrolysis (especially at pH extremes), oxidation, and photolysis, each potentially creating distinct byproducts.[1][17] For example, oxidation can lead to the formation of hydroxylated species, while more extensive degradation can cleave the ring system.[17]
-
Diagnostic Workflow & Solution:
-
Characterize the Impurities: If possible, use LC-MS to get the mass of the new peaks. This can provide clues to their structure (e.g., addition of an oxygen atom suggests oxidation).
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, conduct a forced degradation study (see Protocol 2). This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, light, heat).
-
Compare Chromatograms: Compare the chromatograms from your degraded sample to those from the forced degradation study. Matching retention times and mass spectra can help identify the degradation pathway.
-
Implement Preventative Measures: Once the degradation pathway is suspected, implement specific preventative measures.
-
Summary of Key Stability Factors and Recommended Actions
| Factor | Potential Impact | Recommended Preventative Action |
| pH | Catalyzes acid/base hydrolysis.[3] Affects the equilibrium of tautomers and ionic species. | Use a buffered system within the optimal stability range (typically pH 7-8).[5][6][7] Avoid strong acids and bases.[13][18] |
| Light (UV/Ambient) | Can cause photodegradation, leading to the formation of reactive species and byproducts.[1][11] | Store solids and solutions in amber containers or wrapped in foil.[5][13] Minimize exposure during handling. |
| Oxygen | Leads to oxidative degradation, often resulting in colored byproducts and loss of activity.[2] | Use de-gassed solvents. Purge headspace of vials with an inert gas like argon or nitrogen. |
| Temperature | Higher temperatures accelerate the rate of all degradation reactions.[1][2] | Store stock solutions at recommended low temperatures, such as refrigerated (2-8°C) or frozen (-20°C to -80°C).[13] |
| Buffer Choice | Some buffers can chelate metals or interact with the compound, influencing stability.[19][20] | Use common, non-coordinating biological buffers (e.g., HEPES, PBS) unless otherwise indicated. Be aware of potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a Stable 4-Hydroxyquinoline Stock Solution
This protocol provides a general method for preparing an aqueous stock solution with enhanced stability.
-
Pre-analysis: Determine the required final concentration and the compatibility of a co-solvent with your downstream application.
-
Weighing: Accurately weigh the 4-hydroxyquinoline solid in a fume hood.
-
Initial Dissolution (if required): Add a minimal volume of a suitable co-solvent (e.g., DMSO, Ethanol) to the solid to create a concentrated primary stock. Vortex gently to dissolve.
-
Solvent Preparation: Use high-purity (e.g., HPLC-grade) water and your chosen buffer salts. If oxidative degradation is a concern, de-gas the buffer by sparging with argon or nitrogen for 15-20 minutes.
-
Dilution: Slowly add the de-gassed aqueous buffer to the primary stock (or directly to the solid if no co-solvent is used) to achieve the final desired concentration. Stir or vortex gently until a clear solution is obtained.
-
Final Preparation & Storage:
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Dispense into single-use aliquots in amber glass vials or cryovials.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
Store immediately at the recommended temperature (e.g., -20°C or -80°C for long-term storage).[9][13]
-
Protocol 2: Forced Degradation (Stress Testing) Study
This study helps identify potential degradation pathways and products.[1]
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include an unstressed control (1 mL stock + 1 mL solvent).
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Heat the control solution at 60-80°C.
-
Photolytic: Expose the control solution to direct UV light (e.g., in a photostability chamber).
-
-
Incubation: Incubate the vials for a defined period (e.g., 24 hours). For acid/base/oxidative conditions, this can be done at room temperature.
-
Sampling & Analysis:
-
After incubation, neutralize the acid and base samples before analysis.
-
Analyze all samples, including the T=0 control, by a stability-indicating HPLC-UV or LC-MS method.
-
-
Evaluation: Compare the chromatograms. The appearance of new peaks in the stressed samples relative to the control indicates degradation. This helps predict what impurities might form under suboptimal storage or experimental conditions.
Caption: Workflow for a forced degradation study.
Technical Deep Dive: The Chemistry of 4-Hydroxyquinoline Stability
Understanding the underlying chemical principles is key to troubleshooting stability issues.
Tautomerism and pH-Dependent Forms
4-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolone. The position of this equilibrium can be influenced by the solvent and pH. Furthermore, the molecule has both an acidic hydroxyl group and a basic quinoline nitrogen, leading to different ionic species depending on the pH.
Caption: pH-dependent forms and tautomerism of 4-hydroxyquinoline.
Each of these forms exhibits different solubility, reactivity, and susceptibility to degradation. For instance, the electron distribution in the aromatic rings changes significantly between the protonated, neutral, and deprotonated forms, which in turn affects their susceptibility to oxidative or hydrolytic attack.
Primary Degradation Pathways
-
Hydrolysis: This involves the cleavage of chemical bonds by water. While the quinoline ring system itself is relatively stable to hydrolysis, substituents on the ring can be susceptible. The reaction can be catalyzed by both acid and base.[3] For derivatives like esters or amides of 4-hydroxyquinoline-3-carboxylic acid, hydrolysis under acidic or basic conditions is a primary degradation pathway.[21][22]
-
Oxidation: The electron-rich nature of the phenol-like ring makes 4-hydroxyquinolines susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, leading to the formation of quinones and other colored products.[2] This is often the cause of the yellow/brown discoloration of solutions.
-
Photodegradation: Absorption of UV or high-energy visible light can excite the molecule to a higher energy state, making it more reactive.[11][12] This can lead to complex degradation pathways, including oxidation and ring cleavage, forming a variety of photoproducts.
By understanding these mechanisms, researchers can take targeted steps to mitigate degradation, ensuring the quality and reliability of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. esisresearch.org [esisresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 9. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxyquinoline|MSDS [dcchemicals.com]
- 14. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. fishersci.com [fishersci.com]
- 19. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Tandem Reactions Involving 4-hydroxy-1-methylquinolin-2(1H)-one
Welcome to the technical support center for tandem reactions utilizing 4-hydroxy-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic methods. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions grounded in established chemical principles.
Question 1: My reaction shows very low to no product yield. What are the likely causes and how can I fix this?
Answer: Achieving a high yield in these tandem reactions is critically dependent on several interconnected parameters. A low yield is often traced back to suboptimal choices in catalyst, temperature, or solvent.
Causality & Solutions:
-
Ineffective Catalyst System: The reaction will not proceed without a suitable acid catalyst to activate the substrates[1][2]. While various Lewis and Brønsted acids can be screened, p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) has been identified as a highly efficient and robust catalyst for the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols[1][2]. Metal Lewis acids can sometimes lead to faster decomposition of sensitive starting materials, resulting in lower yields[2].
-
Suboptimal Reaction Temperature: These annulation reactions are highly sensitive to temperature. Experiments show that at room temperature (25 °C), product formation can be as low as 5%, whereas increasing the temperature to 84 °C significantly improves yields[1][2]. It is crucial to perform a temperature screen to find the optimal point for your specific substrate combination.
-
Incorrect Solvent Choice: The solvent environment plays a pivotal role. For the acid-catalyzed reaction with propargylic alcohols, 1,2-dichloroethane (1,2-DCE) has been demonstrated to be the optimal solvent[1][2]. Using other solvents such as THF, toluene, or DMF can result in significantly inferior outcomes[2]. The polarity and coordinating ability of the solvent can affect catalyst activity and the stability of reaction intermediates.
-
Improper Catalyst Loading: Both too little and too much catalyst can be detrimental. A systematic screen of catalyst loading is recommended. For the pTsOH·H₂O catalyzed reaction, 10 mol% was found to be optimal, with lower (5 mol%) or higher (20 mol%) amounts leading to reduced yields[2].
Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts indicates that one or more competing reaction pathways are active. The key is to identify the source of this competition and adjust the conditions to favor the desired transformation.
Causality & Solutions:
-
Substrate-Dependent Reaction Pathway: The structure of your reactants, particularly the propargylic alcohol, can dictate the reaction pathway. The tandem reaction can proceed through either a [3+3] annulation to form pyrano[3,2-c]quinolones or a [3+2] annulation to yield furo[3,2-c]quinolones[1][3][4]. This selectivity is highly dependent on the substitution pattern of the propargylic alcohol used[1][3]. Careful selection of starting materials is essential to direct the reaction towards the desired heterocyclic core.
-
Stoichiometry and Side Reactions: In some cases, side reactions such as hydroamination can occur between the N-H group of the quinolinone and the alkyne of the coupling partner[2]. This can often be suppressed by adjusting the molar ratio of the reactants. For instance, using a 1:1 or even a slight excess of one reactant over the other can favor the desired tandem pathway[2].
-
Decomposition of Starting Materials: As noted previously, certain catalysts, especially stronger Lewis acids, can cause the decomposition of sensitive substrates like propargylic alcohols, leading to a complex mixture of byproducts[2]. If you observe significant decomposition via TLC analysis, switching to a milder Brønsted acid like pTsOH·H₂O is recommended[2].
Question 3: My reaction starts but appears to stall before reaching completion. What could be causing this sluggishness?
Answer: A stalling reaction suggests an issue with catalyst activity over time or insufficient energy to overcome the activation barrier for the final steps.
Causality & Solutions:
-
Insufficient Thermal Energy: As discussed, temperature is a critical factor. A reaction that stalls at a lower temperature may be driven to completion by carefully increasing the heat to the optimized level, such as 84 °C in 1,2-DCE[1][2].
-
Product Inhibition: In some catalytic cycles, the product can coordinate to the catalyst more strongly than the reactants, leading to product inhibition. This can sometimes be overcome by using a higher catalyst loading to ensure enough active catalyst is available to turn over all the starting material[5].
-
Moisture and Air Sensitivity: While the pTsOH·H₂O-catalyzed system is notably tolerant of moisture and can be performed under air, other catalytic systems may be more sensitive[2]. If you are using a different catalyst and observing stalling, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial[6].
Experimental Protocols & Data
Optimized Protocol for Pyrano[3,2-c]quinolone Synthesis
This protocol is based on the optimized conditions reported for the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with a substituted propargylic alcohol[2].
Materials:
-
4-hydroxy-1-methylquinolin-2(1H)-one (1)
-
Substituted Propargylic Alcohol (2)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)
-
1,2-Dichloroethane (1,2-DCE)
Procedure:
-
To a clean, dry round-bottom flask, add 4-hydroxy-1-methylquinolin-2(1H)-one (1) (0.5 mmol, 1.0 equiv).
-
Add the desired propargylic alcohol (2) (0.5 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (5 mL).
-
Add pTsOH·H₂O (0.05 mmol, 0.1 equiv).
-
Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 84 °C.
-
Stir the reaction mixture vigorously. The reaction can be performed under a normal air atmosphere[2].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 10 minutes to 10 hours depending on the substrate[2].
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired pyrano[3,2-c]quinolone product (3).
Data Summary: Catalyst and Solvent Screening
The following table summarizes the results of a typical optimization study for the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one (1) and a model propargylic alcohol (2a)[1][2].
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | 1,2-DCE | 84 | No Reaction |
| 2 | Sc(OTf)₃ | 1,2-DCE | 84 | 55 |
| 3 | In(OTf)₃ | 1,2-DCE | 84 | 51 |
| 4 | Bi(OTf)₃ | 1,2-DCE | 84 | 60 |
| 5 | TfOH | 1,2-DCE | 84 | 75 |
| 6 | Tf₂NH | 1,2-DCE | 84 | 79 |
| 7 | pTsOH·H₂O | 1,2-DCE | 84 | 85 |
| 8 | pTsOH·H₂O | 1,2-DCE | 25 | 5 |
| 9 | pTsOH·H₂O | THF | 84 | < 20 |
| 10 | pTsOH·H₂O | Toluene | 84 | < 30 |
| 11 | pTsOH·H₂O | DMF | 84 | < 15 |
Data synthesized from studies reported in RSC Advances and Molecules.[1][2]
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing and solving common issues with the tandem reaction.
Caption: A systematic workflow for troubleshooting tandem reactions.
Proposed Reaction Mechanism
The reaction is proposed to proceed via an initial acid-catalyzed Friedel-Crafts-type reaction followed by an intramolecular cyclization. The specific pathway determines the final heterocyclic scaffold[1][3][4].
Caption: Competing mechanisms in acid-catalyzed tandem annulations.
Frequently Asked Questions (FAQs)
Q1: What is the general scope of this tandem reaction? A: The reaction is quite robust and tolerates a variety of functional groups on the propargylic alcohol substrate. This includes electron-donating groups (methyl, methoxyl), electron-withdrawing groups (halogens), and even sterically demanding groups like cyclopropyl and fluorenyl moieties[2]. This broad scope makes it a versatile tool for generating a library of pyrano[3,2-c]quinolone derivatives[2].
Q2: Are "green" or more environmentally friendly versions of this reaction available? A: Yes. While the described protocol is already advantageous due to its tolerance for air and moisture, other methods are being developed to align with green chemistry principles[2]. For example, related multi-component reactions for synthesizing pyrano[3,2-c]quinolone derivatives have been successfully performed using taurine as a recyclable, bio-organic catalyst in water[7][]. Additionally, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of 4-hydroxy-2-quinolone analogues, often using less toxic catalysts like bismuth chloride[9].
Q3: How do I confirm the structure of my final product? A: Standard analytical techniques are used for structural confirmation. This includes ¹H and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy. For unambiguous structural assignment, especially when new scaffolds are formed, single-crystal X-ray diffraction analysis is the gold standard and has been used to confirm the structures of products from these tandem reactions[2].
References
- 1. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]
- 3. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Fluorescence Shifts in Hydroxyquinoline Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyquinoline and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected fluorescence shifts you may encounter during your experiments. By understanding the underlying photophysical principles of hydroxyquinoline, you can diagnose and resolve these issues effectively.
Core Principles of Hydroxyquinoline Fluorescence
8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their utility as fluorescent probes, particularly for metal ion sensing.[1][2] The fluorescence of these compounds is highly sensitive to their local environment. A key process governing their photophysics is Excited-State Intramolecular Proton Transfer (ESIPT) .[3][4] In the ground state, 8-HQ exists in an "enol" form. Upon excitation with light, a proton can transfer from the hydroxyl group to the quinoline nitrogen, creating a "keto" tautomer in the excited state.[4][5] This process is often responsible for the weak intrinsic fluorescence of 8-HQ.[6][7]
The chelation of a metal ion with 8-HQ can block this ESIPT pathway, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[1] This "on-off" switching capability is what makes hydroxyquinolines powerful sensors.[7][8] However, various experimental factors can influence these processes, leading to unexpected spectral shifts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues encountered when working with hydroxyquinoline's fluorescence spectra.
Q1: Why has the emission maximum of my hydroxyquinoline solution shifted significantly after changing the solvent?
A: This phenomenon, known as solvatochromism, is due to the influence of solvent polarity on the excited state of the hydroxyquinoline molecule. [9]
Different solvents can stabilize the ground and excited states of the enol and keto forms of hydroxyquinoline to varying degrees.[10] Generally, polar solvents can lead to shifts in the emission wavelength.[11]
Troubleshooting Steps:
-
Characterize Solvent Polarity: Run your experiment in a series of solvents with varying polarities (e.g., from non-polar hexane to polar methanol or water) to systematically observe the solvatochromic shift.
-
Consult Literature Data: Compare your observed shifts with published data for hydroxyquinoline in different solvents to confirm if the behavior is expected.
-
Maintain Consistent Solvent Environment: For reproducible results, it is crucial to use the same solvent and ensure its purity for all related experiments.
Data Presentation: Expected Solvatochromic Shifts for 8-Hydroxyquinoline Derivatives
| Solvent | Polarity | Expected Emission Shift |
| Dioxane | Low | Blue-shifted (shorter wavelength) |
| Chloroform | Medium | Intermediate |
| Methanol | High | Red-shifted (longer wavelength)[12] |
| Water | High | Significant red-shift[13] |
Q2: I'm observing a new or shifted emission peak after adjusting the pH of my solution. What is happening?
A: The fluorescence of hydroxyquinoline is highly sensitive to pH because changes in proton concentration alter the ionization state of the molecule. [14][15]
At different pH values, hydroxyquinoline can exist in cationic (protonated nitrogen), neutral, or anionic (deprotonated hydroxyl) forms, each with a distinct fluorescence signature.[16][17]
-
Acidic Conditions: In acidic solutions, the quinoline nitrogen can become protonated, altering the electronic structure and shifting the emission spectrum.[9]
-
Basic Conditions: In basic media, the hydroxyl group can be deprotonated, forming an anion which also has a unique fluorescence profile.[18]
Troubleshooting Workflow:
Caption: Troubleshooting pH-induced fluorescence shifts.
Experimental Protocol: pH Titration of Hydroxyquinoline
-
Prepare a Stock Solution: Dissolve a known concentration of hydroxyquinoline in a suitable solvent.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: In a series of cuvettes, add a fixed volume of the hydroxyquinoline stock solution and bring to a final volume with each buffer solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, keeping the excitation wavelength constant.
-
Data Analysis: Plot the fluorescence intensity at a specific wavelength against the pH to determine the pKa values for the ground and excited states.
Q3: My fluorescence intensity is decreasing at higher concentrations of hydroxyquinoline. Is this expected?
A: Yes, this is a common phenomenon known as Aggregation-Caused Quenching (ACQ). [11][19]
At higher concentrations, planar aromatic molecules like hydroxyquinoline can form non-fluorescent aggregates (dimers or excimers). This leads to a decrease in the overall fluorescence intensity.[11]
Conversely, some derivatives of hydroxyquinoline can exhibit Aggregation-Induced Emission (AIE) , where fluorescence is enhanced in the aggregated state.[4][19][20] This is often due to the restriction of intramolecular rotations in the aggregated form.[4]
Troubleshooting Steps:
-
Concentration-Dependent Study: Perform a dilution series of your hydroxyquinoline solution and measure the fluorescence at each concentration. Plot fluorescence intensity versus concentration. A non-linear relationship, especially a plateau or decrease at higher concentrations, is indicative of ACQ.
-
Solvent/Co-solvent Effects: Investigate the effect of solvent composition. In some cases, adding a co-solvent can disrupt aggregation. For AIE-active compounds, inducing aggregation by adding a poor solvent to a solution of the compound can confirm this effect.[4]
-
Dynamic Light Scattering (DLS): If you suspect aggregation, DLS can be used to detect the presence of nanoparticles or aggregates in your solution.[4]
Q4: The fluorescence of my hydroxyquinoline solution changes upon the addition of metal ions, but the shift is not what I expected. How can I troubleshoot this?
A: The interaction of hydroxyquinoline with metal ions is a complex process that can be influenced by several factors, leading to varied spectral responses. [1][14]
The formation of a stable chelate between 8-hydroxyquinoline and a metal ion typically enhances fluorescence by inhibiting the ESIPT process.[1][6] However, the specific metal ion, its concentration, and the presence of other competing ions can all affect the outcome.[14][18]
Chelation-Enhanced Fluorescence (CHEF) Mechanism:
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Troubleshooting Guide for Metal Ion Sensing:
-
Metal Ion Specificity: Test the fluorescence response of your hydroxyquinoline solution to a range of different metal ions to determine its selectivity.[18] Some metal ions may cause quenching instead of enhancement.[14]
-
Stoichiometry: Determine the binding ratio between your hydroxyquinoline derivative and the metal ion using methods like a Job's plot.[2] The stoichiometry can influence the fluorescence properties of the complex.
-
Interference Studies: Assess the impact of other potentially interfering ions that might be present in your sample.[18]
-
pH Optimization: The optimal pH for metal chelation and fluorescence enhancement can vary depending on the metal ion.[14] Perform experiments at different pH values to find the optimal conditions for your specific application.
By systematically investigating these potential causes of unexpected fluorescence shifts, you can gain a deeper understanding of your experimental system and obtain more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ours.ou.ac.lk [ours.ou.ac.lk]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Intrinsic hydroquinone-functionalized aggregation-induced emission core shows redox and pH sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Quinolines
Welcome to the Technical Support Center for the Synthesis of Polysubstituted Quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and optimize your reactions.
I. General Troubleshooting: Low Yields and Reaction Failures
One of the most frequent challenges in quinoline synthesis is achieving satisfactory yields. This section addresses common causes of low product formation across various synthetic methods.
FAQ 1: My quinoline synthesis is resulting in very low yield or has failed completely. What are the primary factors to investigate?
Low yields in quinoline synthesis can often be attributed to several general factors that are independent of the specific named reaction being employed. A systematic approach to troubleshooting is crucial.
Root Causes & Solutions:
-
Substrate Reactivity: The electronic and steric nature of your starting materials is a critical determinant of reaction success. For instance, anilines bearing strong electron-withdrawing groups can be deactivated, hindering the cyclization step.[1]
-
Expert Insight: If you suspect poor substrate reactivity, consider employing more forcing reaction conditions, such as higher temperatures or stronger acid/base catalysts. However, be mindful that this can also promote side reactions. A more elegant solution may be to explore modern catalytic systems that are more tolerant of diverse functional groups.[2]
-
-
Catalyst Inefficiency: The choice of catalyst is paramount and highly dependent on the specific substrates and reaction type (e.g., Friedländer, Combes). An inappropriate catalyst may not be strong enough to promote the desired transformation or could be poisoned by impurities.[1]
-
Troubleshooting: If you suspect catalyst issues, consider screening a panel of both Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄) to identify the optimal choice for your system.[3] In some cases, catalyst-free conditions at elevated temperatures or under microwave irradiation can be effective.[4][5]
-
-
Suboptimal Reaction Temperature: Many classical quinoline syntheses require significant heat to proceed. Conversely, excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in tar formation.[1][3]
-
Optimization Strategy: Begin by running the reaction at a lower temperature and gradually increasing it while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will help you find the "sweet spot" that balances reaction rate with product stability.
-
-
Presence of Water: In many acid-catalyzed syntheses, water is a byproduct that can inhibit the reaction equilibrium.[1]
-
Preventative Measures: Ensure that your reagents and solvents are anhydrous. The use of a Dean-Stark apparatus to remove water azeotropically during the reaction can also significantly improve yields.
-
Troubleshooting Workflow for Low Yields
Caption: A general troubleshooting workflow for addressing low yields.
II. Method-Specific Challenges and Solutions
This section delves into the specific issues commonly encountered with widely used named reactions for quinoline synthesis.
A. The Skraup and Doebner-von Miller Syntheses: Taming the Beast
These classical methods are powerful but notorious for their often violent and exothermic nature, leading to significant side product formation.[5]
FAQ 2: My Skraup/Doebner-von Miller reaction is producing a large amount of tar and is difficult to control. How can I mitigate this?
The primary culprit in these reactions is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (formed in situ from glycerol in the Skraup synthesis).[3][7]
Causality & Mitigation Strategies:
| Challenge | Root Cause | Recommended Solution |
| Runaway Reaction | Highly exothermic acid-catalyzed dehydration of glycerol to acrolein. | Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. FeSO₄ is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[1] |
| Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][7] | Biphasic System: For the Doebner-von Miller synthesis, using a biphasic solvent system (e.g., aqueous acid and toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[3][8] |
| Incomplete Oxidation | Insufficient amount or reactivity of the oxidizing agent. | Ensure Sufficient Oxidant: In the final step, a dihydroquinoline intermediate must be oxidized. Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.[3] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exothermicity.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Initial Charge: To the flask, add the aniline derivative, anhydrous glycerol, and ferrous sulfate (FeSO₄).
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains a manageable internal temperature.
-
Reaction: Once the addition is complete, gradually heat the reaction mixture to the desired temperature and maintain it for several hours, monitoring by TLC.
-
Work-up: After cooling, cautiously pour the viscous reaction mixture into a large volume of ice water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tars. The distillate can then be extracted with an organic solvent, dried, and further purified by distillation or chromatography.[1]
B. The Friedländer and Combes Syntheses: The Challenge of Regioselectivity
When using unsymmetrical ketones or β-diketones, the formation of regioisomeric products is a significant challenge in the Friedländer and Combes syntheses, respectively.[5][9]
FAQ 3: How can I control the regiochemical outcome of my Friedländer/Combes synthesis?
Regioselectivity in these reactions is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]
Governing Principles & Control Strategies:
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on both the aniline and carbonyl-containing reactant can direct the cyclization.
-
Steric Hindrance: Bulky substituents on the starting materials will generally favor the formation of the less sterically hindered product. This is a key factor in the rate-determining annulation step of the Combes synthesis.[10][11]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway and thus the regiochemical outcome.[9]
Practical Solutions for Controlling Regioselectivity:
| Synthesis | Strategy | Rationale |
| Friedländer | Catalyst Selection: | The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[9][12] |
| Substrate Modification: | Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[10][12] | |
| Combes | Substituent Modification: | Increasing the steric bulk of the substituents on the β-diketone can effectively block one reaction pathway, leading to a single regioisomer.[8][11] |
| Catalyst and Solvent: | Polyphosphoric acid (PPA) is often a more effective catalyst than sulfuric acid. The choice of solvent can also influence the outcome.[11] |
Workflow for Addressing Regioselectivity
Caption: Decision-making workflow for controlling regioselectivity.
III. Purification of Polysubstituted Quinolines
The basic nature of the quinoline nitrogen can complicate purification, especially when using silica gel chromatography.
FAQ 4: My quinoline derivative is decomposing on the silica gel column, or it is streaking badly. What can I do?
The acidic silanol groups on the surface of silica gel can interact strongly with the basic nitrogen of the quinoline ring, leading to decomposition or poor chromatographic performance (tailing).[13]
Solutions for Improved Purification:
-
Deactivate the Silica Gel: Pre-treat the silica gel by adding a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine (typically 0.5-2%), to the eluent. This neutralizes the acidic sites on the silica surface.[13]
-
Use an Alternative Stationary Phase:
-
Salt Formation and Recrystallization: Since quinolines are basic, they can often be precipitated and purified as crystalline salts (e.g., hydrochloride or picrate salts). The free base can then be regenerated by treatment with a base.[14] This is a robust method for achieving high purity.
-
Distillation: For thermally stable, liquid quinolines, distillation (often under reduced pressure) can be an effective purification technique.[1]
IV. Modern Synthetic Approaches
While classical methods are still widely used, modern synthetic strategies offer solutions to many of the challenges discussed above, including improved regioselectivity, broader substrate scope, and milder reaction conditions.[2]
Emerging Trends in Quinoline Synthesis:
-
Transition Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of substituents onto the quinoline core with high regioselectivity, often under milder conditions than classical methods.[2][9]
-
Photocatalytic Oxidative Cyclization: These methods utilize visible light to promote the synthesis of quinolines, often proceeding at room temperature and offering a greener alternative to traditional high-temperature reactions.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses, such as the Friedländer and Skraup reactions.[4][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials.[1] Its synthesis has been a subject of extensive research for over a century, with several named reactions developed for its construction. Among the most fundamental and historically significant are the Skraup synthesis and its close relative, the Doebner-von Miller reaction.[2][3]
This guide provides an in-depth, objective comparison of these two classical methods. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings, compare their strategic advantages and limitations, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Foundations: Two Paths to the Quinoline Core
Understanding the reaction pathways is critical to appreciating the scope and limitations of each method. While both reactions converge on a dihydroquinoline intermediate that is subsequently oxidized, their initial steps and key intermediates are distinct.
The Skraup Synthesis: An In Situ Approach
First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction constructs the quinoline ring from an aromatic amine (typically aniline), glycerol, a strong acid (usually sulfuric acid), and an oxidizing agent.[4][5] The reaction is notoriously vigorous, often requiring a moderator like ferrous sulfate to control its exothermic nature.[6][7]
The mechanism proceeds via three key stages:
-
Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][6][8] This intermediate is generated in situ.
-
Michael Addition & Cyclization: The aromatic amine performs a conjugate (Michael) addition to the acrolein.[6][8][9] The resulting β-anilinopropionaldehyde intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to yield 1,2-dihydroquinoline.[6][10]
-
Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[6][10] The oxidizing agent, commonly nitrobenzene corresponding to the starting amine, is reduced in the process.[6][10]
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
A Comparative Analysis of 4-Hydroxy-6-methylquinoline and Other Quinolones in Anticancer Assays
A Technical Guide for Researchers and Drug Development Professionals
The quinolone scaffold, a nitrogen-containing heterocyclic aromatic structure, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] While initially recognized for their antibacterial properties, extensive research has repurposed these compounds, revealing significant potential in oncology.[1][2] This guide provides an in-depth, objective comparison of the anticancer performance of 4-hydroxy-6-methylquinoline derivatives against other well-established quinolones, namely ciprofloxacin and levofloxacin. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
The Evolving Landscape of Quinolones in Oncology
The journey of quinolones from antibiotics to potential anticancer agents is a compelling example of drug repurposing. Their established safety profiles and favorable pharmacokinetic properties make them attractive candidates for further development.[2] The anticancer effects of quinolones are multifaceted, often involving the inhibition of key cellular processes essential for tumor growth and survival. These mechanisms include the disruption of DNA replication through topoisomerase inhibition, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[3]
This guide will delve into a comparative analysis, presenting quantitative data from various in vitro assays to benchmark the cytotoxic potential of these quinolone classes. Furthermore, we will explore the molecular pathways they modulate, providing a comprehensive understanding of their structure-activity relationships.
Comparative Cytotoxicity: An In Vitro Perspective
The cornerstone of preclinical cancer drug discovery lies in assessing the cytotoxic effects of novel compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a critical parameter in these evaluations.
4-Hydroxy-6-methyl-2-quinolone Derivatives
Recent studies have shed light on the anticancer potential of derivatives of 4-hydroxy-6-methyl-2-quinolone. Specifically, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated for their inhibitory activity against human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines.[4][5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 16 (a 4-hydroxy-6-methyl-2-quinolone derivative) | Caco-2 | 13 |
| HCT-116 | 240.2 | |
| Compound 8 (a 4-hydroxy-6-methyl-2-quinolone derivative) | Caco-2 | 98 |
| HCT-116 | 337 |
Table 1: In vitro cytotoxicity of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives. Data sourced from Al-Qtaishat et al. (2020).[4][5]
Ciprofloxacin
Ciprofloxacin, a widely used fluoroquinolone antibiotic, has demonstrated cytotoxic activity against a range of cancer cell lines, although often at higher concentrations.[6] Numerous derivatives have been synthesized to enhance its anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Ciprofloxacin | Glioblastoma (A-172) | 259.3 (at 72h)[7] |
| Ciprofloxacin Mannich Base | Ovarian Cancer (OVCAR-3) | 21.62[8] |
| Lung Cancer (A-549) | 32.98[8] | |
| Ciprofloxacin-Chalcone Hybrid | Colon Cancer (HCT-116) | 5.0 |
| Melanoma (LOX IMVI) | 1.3 | |
| N-acylated Ciprofloxacin Conjugate 1 | Prostate Cancer (PC3) | 2.02[5] |
| Piperonal Ciprofloxacin Hydrazone | Hepatocarcinoma (SMMC-7721) | 2.96 |
| Breast Cancer (MCF-7) | 3.71 | |
| Colon Cancer (HCT-8) | 3.69 |
Table 2: In vitro cytotoxicity of Ciprofloxacin and its derivatives against various cancer cell lines. Data compiled from multiple sources.[5][7][8]
Levofloxacin
Levofloxacin, another prominent fluoroquinolone, has also been investigated for its anticancer properties.[9] Similar to ciprofloxacin, derivatization has been a key strategy to unlock its full potential as a cytotoxic agent.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Levofloxacin Derivative (Compound 125) | Breast Cancer (MCF-7) | 0.3 |
| Lung Cancer (A549) | 2.1 | |
| Liver Cancer (HepG2) | 2.3 | |
| Prostate Cancer (PC-3) | 4.9 | |
| Cervical Cancer (HeLa) | 1.1 | |
| Levofloxacin-Thiadiazole Derivative (11b) | Breast Cancer (MCF-7) | 2.82 |
| Lung Cancer (A549) | 3.81 | |
| Ovarian Cancer (SKOV3) | 4.76 | |
| Levofloxacin-Thiadiazole Derivative (11h) | Breast Cancer (MCF-7) | 1.69 |
| Lung Cancer (A549) | 2.62 | |
| Ovarian Cancer (SKOV3) | 1.92 |
Table 3: In vitro cytotoxicity of Levofloxacin derivatives against various cancer cell lines. Data compiled from multiple sources.[3][10][11]
Unraveling the Mechanisms of Action
The anticancer efficacy of these quinolone derivatives stems from their ability to interfere with critical cellular pathways. Understanding these mechanisms is paramount for rational drug design and development.
Topoisomerase Inhibition: A Common Quinolone Trait
A well-established mechanism for many quinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks, ultimately triggering cell death.[12][13] While this mechanism is central to the antibacterial action of fluoroquinolones, it also contributes to their cytotoxicity in cancer cells.
Figure 1: Quinolone-mediated inhibition of Topoisomerase II.
Induction of Apoptosis and Cell Cycle Arrest
Beyond topoisomerase inhibition, quinolones can induce apoptosis through various signaling cascades.[6] This programmed cell death is a key mechanism for eliminating cancerous cells. Furthermore, many quinolone derivatives have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[3] For instance, some ciprofloxacin derivatives induce G2/M phase arrest, while certain levofloxacin derivatives cause arrest at the S phase.
PI3K/AKT Signaling Pathway Inhibition
Intriguingly, derivatives of 4-hydroxy-6-methyl-2-quinolone have been shown to exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3Kα)/AKT signaling pathway.[4][5] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway represents a targeted approach to cancer therapy.
Figure 2: Inhibition of the PI3K/AKT pathway by this compound derivatives.
Experimental Protocols: A Guide for In Vitro Validation
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.
Figure 3: General workflow for in vitro anticancer assays.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinolone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with the desired concentrations of quinolone compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence indicates Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][10]
Protocol:
-
Cell Preparation: Culture and treat cells with quinolone compounds as described previously.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.[12][13]
Protocol:
-
Reaction Setup: In a reaction buffer, combine purified human topoisomerase IIα or IIβ with a supercoiled plasmid DNA substrate (e.g., pBR322) in the presence of various concentrations of the quinolone compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the topoisomerase-mediated relaxation of the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion and Future Directions
The quinolone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide has provided a comparative overview of the cytotoxic potential of this compound derivatives alongside the well-established fluoroquinolones, ciprofloxacin and levofloxacin. While direct comparative data for the parent this compound is limited, the promising activity of its derivatives, particularly their ability to inhibit the PI3K/AKT pathway, highlights a distinct and targeted mechanism of action that warrants further investigation.
Ciprofloxacin and levofloxacin, and more so their synthetically modified derivatives, have demonstrated significant anticancer activity across a broad range of cancer cell lines, primarily through topoisomerase inhibition, apoptosis induction, and cell cycle arrest. The data presented herein underscores the potential of these quinolone-based compounds as valuable leads in the development of next-generation cancer therapeutics.
Future research should focus on head-to-head comparative studies of these different quinolone classes in a wider panel of cancer cell lines and in vivo models. Elucidating the precise structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, exploring combination therapies with existing chemotherapeutic agents could unlock synergistic effects and overcome drug resistance. The continued exploration of the quinolone scaffold holds immense promise for expanding the arsenal of effective anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Quinoline derivatives, a prominent class of heterocyclic compounds, are foundational to numerous therapeutic agents. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of these critical compounds.
As a Senior Application Scientist, my focus extends beyond mere procedural outlines. This document is structured to elucidate the "why" behind the "how," offering a self-validating framework for robust analytical method cross-validation. Every recommendation is grounded in established regulatory guidelines to ensure data integrity and compliance.
The Imperative of Cross-Validation in Analytical Chemistry
Cross-validation in an analytical context involves the comparison of results from two or more distinct methods to ensure concordance and reliability.[1] This is particularly vital in drug development, where methodologies may evolve from research to quality control.[1] For quinoline derivatives, which are integral to various drug classes, validated and robust analytical methods are essential for accurate quantification.[1]
The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, especially its volatility and thermal stability.[2] HPLC is generally favored for non-volatile or thermally sensitive compounds, while GC-MS excels in analyzing volatile and thermally stable molecules.[2][3]
Regulatory Framework: A Foundation of Trustworthiness
The principles of analytical method validation are well-established by international regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[4][5][6][7] This, along with the United States Pharmacopeia (USP) General Chapter <1225>, forms the bedrock of our experimental design, emphasizing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[8][9][10]
The FDA's adoption of these guidelines underscores the global consensus on a science- and risk-based approach to analytical procedure development and validation.[4][7][11] This lifecycle approach treats method validation not as a singular event, but as a continuous process of ensuring a method remains suitable for its intended use.[12][13][14][15]
Comparative Performance of Analytical Methods
The following tables summarize the expected performance characteristics for HPLC and GC-MS in the analysis of a representative quinoline derivative. These metrics are critical for an objective comparison and selection of the most appropriate method for a given application.
Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (R²) | > 0.999 | Correlation coefficient should be close to 1 |
| Range | 0.1 - 100 µg/mL | Interval between upper and lower concentrations demonstrating suitable precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98 - 102% | The closeness of test results to the true value |
| Precision (% RSD) | < 2% | Degree of scatter between a series of measurements |
| Limit of Detection (LOD) | ~0.03 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy |
Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (R²) | > 0.998 | Correlation coefficient should be close to 1 |
| Range | 0.05 - 50 µg/mL | Interval between upper and lower concentrations demonstrating suitable precision, accuracy, and linearity |
| Accuracy (% Recovery) | 97 - 103% | The closeness of test results to the true value |
| Precision (% RSD) | < 3% | Degree of scatter between a series of measurements |
| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the analysis of quinoline derivatives. It is imperative to note that method optimization may be required based on the specific derivative and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for the analysis of related quinoline compounds.[16]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[16]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength of 245 nm.[16]
-
Injection Volume: 20 µL.[16]
Sample Preparation:
-
Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of halogenated quinoline compounds.[16]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.[16]
-
Column: A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[16]
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
-
Inlet Temperature: 250°C.[16]
-
Oven Temperature Program: The oven temperature is held at 155°C isothermally.[16]
-
Injection Mode: Splitless injection.[16]
-
Injection Volume: 1 µL.[16]
-
MS Transfer Line Temperature: 280°C.[16]
-
Ion Source Temperature: 230°C.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Scan Range: m/z 50-300.[16]
Cross-Validation Workflow
The cross-validation process ensures that both analytical methods produce comparable and reliable results. This workflow provides a systematic approach to comparing the data obtained from HPLC and GC-MS.
Caption: A typical workflow for the cross-validation of two analytical methods.
Causality Behind Experimental Choices
-
Choice of HPLC Column and Mobile Phase: The C18 reverse-phase column is selected for its versatility in retaining a wide range of organic molecules. The acetonitrile/buffer mobile phase is a common choice for providing good peak shape and resolution for nitrogen-containing heterocyclic compounds. The acidic pH of the buffer ensures that the quinoline derivative is in its protonated form, leading to more consistent retention times.
-
Rationale for GC Column and Temperature Program: A QF-1 column is chosen for its selectivity towards halogenated and nitrogen-containing compounds. The isothermal oven program is suitable for a single analyte and provides consistent retention times. The high temperatures of the inlet, transfer line, and ion source are necessary to ensure the analyte remains in the gas phase and is efficiently ionized.
-
Selection of UV Wavelength and MS Scan Range: The UV detection wavelength is chosen based on the absorbance maximum of the quinoline derivative to ensure maximum sensitivity. The MS scan range is selected to encompass the molecular ion and key fragment ions of the analyte, allowing for both quantification and confirmation of identity.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By systematically comparing the performance of HPLC and GC-MS, researchers can select the most appropriate method for their specific needs and have a high degree of confidence in the accuracy and reliability of their data. This guide provides a comprehensive framework, grounded in regulatory principles, to assist in this critical endeavor. The ultimate goal is to ensure the quality and safety of pharmaceutical products through robust and validated analytical science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. uspbpep.com [uspbpep.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. investigationsquality.com [investigationsquality.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Reproducible Microwave-Assisted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating the synthesis of these vital heterocycles, offering significant reductions in reaction times and often leading to improved yields compared to classical heating methods.[2][3] However, the promise of rapid synthesis can be undermined by a lack of reproducibility. This guide provides an in-depth comparison of common microwave-assisted quinoline synthesis protocols, supported by experimental data, and critically examines the factors influencing their reproducibility. As a self-validating system, each protocol is presented with the necessary detail to ensure reliable implementation in your laboratory.
The Advantage of Microwave Synthesis for Quinolines
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature distribution.[4][5] This efficient energy transfer can overcome high activation barriers and drive reactions to completion in minutes rather than hours or days.[2][6] For instance, a modified Friedländer synthesis that yields poor results over several days under conventional heating can be accomplished in just 5 minutes with excellent yields using microwave irradiation.[2][7][8] Studies have shown that the average yield for a library of quinolines can increase from 34% with traditional oil-bath heating to 72% with microwave irradiation.[9]
Comparative Analysis of Key Microwave-Assisted Quinoline Syntheses
Several classical named reactions for quinoline synthesis have been successfully adapted to microwave conditions. This section will compare three of the most prominent: the Friedländer, Combes, and Doebner-von Miller syntheses.
The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10]
Mechanism: The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. Microwave irradiation accelerates both the condensation and cyclization steps.
Representative Protocol: A highly efficient protocol involves reacting a 2-aminophenylketone with a cyclic ketone in neat acetic acid at 160 °C under microwave irradiation for 5 minutes.[7][8] This method offers excellent yields and utilizes a green solvent and catalyst.[7][8] Another green approach utilizes the ionic liquid [Bmim]HSO4 as a catalyst under solvent-free microwave conditions, also resulting in high yields.[11]
Experimental Workflow: Microwave-Assisted Friedländer Synthesis
Caption: Workflow for a typical microwave-assisted Friedländer quinoline synthesis.
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[12][13]
Mechanism: The reaction begins with the formation of a β-amino-α,β-unsaturated ketone (enaminone) intermediate. Subsequent acid-catalyzed cyclization and dehydration afford the quinoline product. The high temperatures rapidly achieved with microwave heating facilitate the cyclization step.
Representative Protocol: A general procedure involves mixing an aniline and a β-diketone with an acid catalyst, such as p-toluenesulfonic acid, in a polar solvent like ethanol. The mixture is then subjected to microwave irradiation at a controlled temperature, often in the range of 100-150 °C, for 10-30 minutes.
This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][14]
Mechanism: The mechanism is complex and still debated, but it is generally accepted to involve a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[14][15] Microwave irradiation in the presence of a Lewis or Brønsted acid catalyst can significantly accelerate this process.[15]
Representative Protocol: An aniline is reacted with an α,β-unsaturated ketone or aldehyde in the presence of a Lewis acid (e.g., SnCl4, Yb(OTf)3) or a Brønsted acid (e.g., HClO4) under microwave irradiation.[15] Solvent-free conditions or the use of a high-boiling polar solvent are common.
Performance Comparison of Microwave-Assisted Quinoline Synthesis Protocols
| Protocol | Typical Reactants | Catalyst | Solvent | Temp (°C) | Time (min) | Yield | Reference |
| Friedländer | 2-Aminophenylketone, Cyclic Ketone | Acetic Acid | Acetic Acid (neat) | 160 | 5 | Excellent | [7][8] |
| Friedländer | 2-Aminoaryl aldehyde/ketone | [Bmim]HSO4 | Solvent-free | - | - | High | [11] |
| Combes | Aniline, β-Diketone | p-TsOH | Ethanol | 100-150 | 10-30 | Good to Excellent | [12] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis/Brønsted Acid | Solvent-free/Polar Solvent | Variable | Variable | Good | [15] |
| Skraup | 2,6-Diaminotoluene, Glycerol | H2SO4, As2O5 | - | - | - | Moderate | [16] |
| Three-Component | Formyl-quinoline, Amine, Diketone | - | DMF | 125-135 | 8-20 | Good | [12][17] |
Critical Factors Influencing Reproducibility
Achieving consistent results in microwave-assisted synthesis requires careful control over several experimental parameters.[6][18]
1. Microwave Reactor Technology:
-
Single-mode vs. Multi-mode Cavities: Single-mode reactors provide a focused microwave field, ideal for small-scale reactions, while multi-mode reactors offer a larger, more diffuse field suitable for parallel synthesis or larger volumes.[6][19] Reproducibility between different reactor types can be challenging due to variations in field distribution.[20]
-
Temperature and Pressure Monitoring: Accurate and consistent temperature control is paramount.[21] Modern microwave reactors utilize fiber-optic probes or infrared sensors for precise temperature monitoring, which is crucial for reproducibility.[22] Using domestic microwave ovens is strongly discouraged due to the lack of precise control and significant safety hazards.[12]
2. Reaction Parameters:
-
Solvent Choice: The ability of a solvent to absorb microwave energy (its dielectric properties) significantly impacts heating efficiency.[23] Polar solvents like DMF, DMSO, and ethanol are commonly used.[12] Solvent-free, or "neat," conditions can be a greener and highly effective alternative.[12]
-
Stirring: Efficient stirring is essential to ensure uniform temperature distribution and prevent localized overheating or "hot spots," which can lead to side reactions and decomposition.[21]
-
Vessel Type and Positioning: The material and thickness of the reaction vessel can affect microwave absorption. Consistent placement of the vessel within the microwave cavity is important for reproducible energy absorption.[12]
3. Scale-Up Considerations:
-
Penetration Depth: The depth to which microwaves can effectively penetrate a material is limited, typically to a few centimeters.[19][22] This can lead to non-uniform heating in larger reaction volumes, posing a significant challenge for scaling up batch reactions.[4][22]
-
Flow Chemistry: Continuous flow reactors offer a promising solution for scaling up microwave-assisted synthesis by ensuring uniform irradiation of a small volume of the reaction mixture at any given time.[24]
Troubleshooting Guide for Microwave-Assisted Quinoline Synthesis
| Problem | Potential Cause | Solution |
| Low or No Yield | Inefficient microwave absorption | Add a small amount of a polar co-solvent (e.g., DMF, ethanol).[12] |
| Sub-optimal reaction temperature | Systematically vary the temperature to find the optimal conditions. | |
| Reactant instability | Lower the temperature and/or shorten the reaction time. | |
| Inconsistent Results | Inconsistent sample positioning | Ensure the reaction vessel is placed in the same position for each run.[12] |
| Variations in starting material quality | Use reactants and solvents of consistent purity.[12] | |
| Inefficient stirring | Ensure adequate and consistent stirring throughout the reaction. | |
| Reaction Stalls | Catalyst deactivation | Use a more robust catalyst or add fresh catalyst.[12] |
| Reversible reaction | If applicable, remove a byproduct (e.g., water) to drive the equilibrium forward.[12] |
Best Practices for Reporting Microwave-Assisted Synthesis Experiments
To ensure the reproducibility of published results, it is crucial to report all relevant experimental details. This includes:
-
The make and model of the microwave reactor.
-
The type of reaction vessel used.
-
The method of temperature monitoring.
-
The set reaction temperature and time.
-
The microwave power settings.
-
Detailed work-up and purification procedures.[25]
Logical Relationship: Factors Affecting Reproducibility
Caption: Key factors influencing the reproducibility of microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis is an invaluable tool for the rapid and efficient synthesis of quinolines. However, achieving reproducible results requires a thorough understanding of the underlying principles and careful control of experimental parameters. By selecting the appropriate protocol, utilizing dedicated microwave instrumentation with precise temperature and pressure control, and meticulously documenting all reaction conditions, researchers can harness the full potential of this technology to accelerate drug discovery and development.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bspublications.net [bspublications.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Experimental reporting [rsc.org]
A Comparative Guide to the Cytotoxicity of Novel 4-Hydroxy-6-methylquinoline Derivatives
For researchers, scientists, and drug development professionals, the early-stage evaluation of novel chemical entities is a cornerstone of oncological research. This guide provides an in-depth comparative analysis of the cytotoxic potential of novel 4-hydroxy-6-methylquinoline derivatives. By benchmarking these compounds against established chemotherapeutic agents, we offer a framework for assessing their efficacy and elucidating their mechanisms of action. This document is structured to provide not only raw data but also the scientific rationale behind the experimental design, ensuring a comprehensive understanding of the presented findings.
Introduction: The Therapeutic Potential of Quinolone Scaffolds
The quinolone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] Derivatives of 4-hydroxy-2-quinolone, in particular, have garnered significant interest due to their demonstrated ability to induce cancer cell death.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.[4][5]
This guide focuses on novel this compound derivatives, a subclass with potential for development into targeted anticancer agents. To objectively assess their cytotoxic profiles, we will compare them against two widely used chemotherapeutic drugs: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based DNA alkylating agent. The human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549) will be utilized as representative models for these comparisons.
Experimental Benchmarking Workflow
A systematic approach is crucial for the reproducible and reliable assessment of cytotoxicity. The following workflow outlines the key stages of our comparative analysis.
Caption: A generalized workflow for benchmarking the cytotoxicity of novel compounds.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values for our novel this compound derivatives (represented by structurally similar 4,6-dihydroxy-2-quinolone-3-carboxamides) and the benchmark drugs against MCF-7 and A549 cancer cell lines.
| Compound/Drug | Cancer Cell Line | Incubation Time | IC50 (µM) | Reference |
| Novel Derivative 8b | MCF-7 | Not Specified | 1.83 | [4] |
| Novel Derivative 8f | MCF-7 | Not Specified | 2.12 | [4] |
| Doxorubicin | MCF-7 | 48 hours | 0.68 | [6] |
| Doxorubicin | MCF-7 | 48 hours | 4.0 | [7] |
| Cisplatin | A549 | 72 hours | 6.59 | [8] |
| Cisplatin | A549 | 72 hours | 9.0 | [9] |
| Cisplatin | A549 | 72 hours | 9.79 | [10] |
Note: The presented novel derivatives are 4,6-dihydroxy-2-quinolone-3-carboxamides, which are structurally analogous to the this compound scaffold and serve as representative examples for this guide. IC50 values for benchmark drugs can vary between studies due to differences in experimental conditions.
Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound induces cell death is as crucial as knowing if it does. Our investigation into the mechanism of action of these novel quinolone derivatives points towards the induction of apoptosis and the modulation of key cell signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate malignant cells. This process is tightly regulated by a cascade of signaling events, broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many quinolone derivatives have been shown to trigger the intrinsic apoptotic pathway.[3]
Caption: The intrinsic apoptosis pathway initiated by the novel quinolone derivatives.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[4][11] Several quinolone-based compounds have been identified as inhibitors of this pathway, making it a key area of investigation for our novel derivatives.[4][12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by the novel quinolone derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for the key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and benchmark drugs (Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and spontaneous LDH release from untreated cells.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for benchmarking the cytotoxicity of novel this compound derivatives. The presented data, based on structurally similar compounds, suggests that this class of molecules holds significant promise as anticancer agents, with cytotoxic potencies that warrant further investigation. The elucidation of their pro-apoptotic mechanism of action and their ability to inhibit the critical PI3K/Akt signaling pathway provides a strong rationale for their continued development.
Future studies should focus on synthesizing a broader library of this compound derivatives to establish a clear structure-activity relationship. In vivo studies using xenograft models will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Ultimately, a thorough understanding of the molecular targets and the broader biological effects of these novel quinolones will be instrumental in translating these promising preclinical findings into effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumour cell population growth inhibition and cell death induction of functionalized 6‐aminoquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. netjournals.org [netjournals.org]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of Quinoline Derivatives: A Guide to Unlocking Therapeutic Potential
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From the historical success of quinine in combating malaria to modern applications in oncology and neurodegenerative diseases, the versatility of the quinoline ring system continues to inspire the design and development of novel drug candidates.[4][5][6] This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of quinoline derivatives against various therapeutic targets, offering researchers a powerful in-silico tool to prioritize compounds for further experimental validation.
The Enduring Significance of the Quinoline Moiety
Quinoline and its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][7] This diverse bioactivity stems from the unique electronic and structural features of the quinoline nucleus, which allows for a multitude of substitutions and modifications, thereby enabling the fine-tuning of its pharmacological profile. In the realm of oncology, for instance, quinoline derivatives have been shown to inhibit crucial enzymes like topoisomerases and kinases, which are pivotal in cancer cell proliferation and survival.[5][8][9] Similarly, in the context of malaria, quinoline-based drugs have historically targeted heme detoxification pathways in the parasite.[4][10] The exploration of novel quinoline derivatives continues to be a vibrant area of research, with computational methods such as molecular docking playing an increasingly vital role in accelerating the discovery process.[11][12]
The Power of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] This method is instrumental in drug discovery for several reasons:
-
Binding Mode Prediction: It elucidates the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.[11]
-
Binding Affinity Estimation: Docking algorithms provide a scoring function to estimate the binding affinity, allowing for the ranking of different ligands.[13]
-
Virtual Screening: Large libraries of compounds can be computationally screened against a target protein to identify potential hits.
-
Structure-Activity Relationship (SAR) Studies: It helps in understanding how structural modifications to a ligand affect its binding to the target, guiding the design of more potent and selective compounds.[5]
This guide will walk you through a systematic approach to performing a comparative docking analysis, from target selection and ligand preparation to the interpretation of results.
A Step-by-Step Protocol for Comparative Docking Analysis
This section details a robust workflow for the comparative docking analysis of quinoline derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
1. Target Selection and Retrieval:
-
Rationale: The choice of a therapeutic target is the foundational step and should be based on its validated role in the disease of interest. For instance, in cancer, topoisomerase IIB is a well-established target.[8] For Alzheimer's disease, acetylcholinesterase (AChE) is a key enzyme to target.[6][14]
-
Protocol:
-
Identify the target protein and its corresponding Protein Data Bank (PDB) ID. The PDB is a repository for the 3D structural data of large biological molecules.
-
Download the protein structure in PDB format. It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this helps in defining the active site.
-
2. Protein Preparation:
-
Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple chains that can interfere with the docking process. The protein structure also needs to be prepared by adding hydrogen atoms and assigning correct bond orders and charges, which are critical for accurate force field calculations.
-
Protocol (using Schrödinger's Protein Preparation Wizard as an example):
-
Import the downloaded PDB structure.
-
Remove all water molecules that are not involved in critical interactions.
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in any missing side chains or loops using Prime.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes. This step is crucial for optimizing the protein's geometry for ligand binding.
-
3. Ligand Preparation:
-
Rationale: The 2D or 3D structures of the quinoline derivatives need to be converted into a format suitable for docking. This involves generating a low-energy 3D conformation and assigning correct atom types and partial charges.
-
Protocol (using Schrödinger's LigPrep as an example):
-
Draw the 2D structures of the quinoline derivatives or import them from a file (e.g., SDF format).
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for each ligand to obtain a low-energy 3D structure.
-
4. Grid Box Generation:
-
Rationale: A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses. The size and center of the grid are critical parameters that directly influence the accuracy and efficiency of the docking calculation.
-
Protocol:
-
Define the center of the grid box based on the co-crystallized ligand or by identifying the key active site residues.
-
Set the dimensions of the grid box to be large enough to accommodate the quinoline derivatives being studied, typically with a buffer of 10-15 Å around the ligand.
-
5. Molecular Docking:
-
Rationale: This is the core step where the prepared ligands are docked into the prepared protein's active site. The choice of docking software and algorithm (e.g., Glide, AutoDock, GOLD) will depend on the desired balance between accuracy and computational cost.
-
Protocol (using Glide as an example):
-
Select the prepared protein grid.
-
Choose the prepared ligand file.
-
Select the docking precision mode (e.g., Standard Precision - SP or Extra Precision - XP). XP mode is more computationally intensive but generally yields more accurate results.[15]
-
Initiate the docking run. The software will systematically explore different conformations and orientations of each ligand within the grid box and calculate a docking score for each pose.
-
6. Post-Docking Analysis:
-
Rationale: The raw output of a docking run is a set of poses for each ligand with corresponding scores. This data needs to be carefully analyzed to understand the binding modes and identify key interactions.
-
Protocol:
-
Analyze the docking scores (e.g., GlideScore, MolDock Score) to rank the compounds. More negative scores generally indicate better binding affinity.
-
Visualize the top-ranked poses for each ligand in the context of the protein's active site.
-
Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the protein residues.
-
Data Presentation and Interpretation
Clear and concise presentation of docking results is crucial for effective communication and decision-making.
Comparative Docking Scores of Quinoline Derivatives
| Quinoline Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Topoisomerase IIB | -9.8 | TYR821, GLU522, ARG820 |
| Derivative B | Topoisomerase IIB | -8.5 | TYR821, ASP524 |
| Derivative C | Acetylcholinesterase | -11.2 | TRP84, PHE330, TYR334 |
| Derivative D | Acetylcholinesterase | -10.1 | TRP84, TYR121 |
| Reference Drug | Topoisomerase IIB | -9.5 | TYR821, GLU522 |
| Reference Drug | Acetylcholinesterase | -10.8 | TRP84, PHE330 |
Note: The data in this table is illustrative and for demonstration purposes only.
Visualizing Ligand-Protein Interactions
Caption: A simplified diagram of interactions between a quinoline derivative and key amino acid residues.
Case Studies in Quinoline Docking
-
Anticancer Activity: Numerous studies have employed molecular docking to investigate the anticancer potential of quinoline derivatives. For example, docking studies have revealed that certain pyrano[3,2-c]quinoline analogues can bind to and inhibit DNA topoisomerase IIB.[7] Other research has focused on the inhibition of tubulin polymerization by novel quinoline derivatives, with docking studies elucidating their interaction with the colchicine binding site.[16]
-
Antimalarial Activity: Molecular docking has been instrumental in the development of new antimalarial agents based on the quinoline scaffold.[4] Studies have targeted key Plasmodium falciparum proteins like dihydrofolate reductase (PfDHFR) and lactate dehydrogenase, with docking simulations helping to understand the structural basis for their inhibitory activity.[4][11]
-
Alzheimer's Disease: In the context of neurodegenerative diseases, docking studies have been used to design quinoline derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[14][17][18] These studies have helped in identifying crucial interactions within the AChE active site that contribute to the inhibitory potency of these compounds.[14]
Conclusion and Future Directions
Comparative docking analysis is an indispensable tool in modern drug discovery, providing valuable insights into the potential of quinoline derivatives as therapeutic agents. By systematically evaluating the binding modes and affinities of a series of compounds, researchers can make informed decisions about which derivatives to prioritize for synthesis and biological testing. The integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can further enhance the predictive power of these in-silico approaches, ultimately accelerating the journey from hit identification to clinical candidate.[12][19]
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Bioanalytical Methods for Chromatographic Assays
Introduction
In the landscape of drug development, the journey from a promising molecule to a life-changing therapeutic is paved with data. The reliability of this data is paramount, forming the bedrock upon which critical decisions about safety and efficacy are made. Bioanalysis, the quantitative determination of drugs and their metabolites in biological fluids, is a critical source of this data, informing pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] Therefore, the validation of the bioanalytical methods used is not merely a procedural step but a fundamental requirement for ensuring data integrity and regulatory acceptance.[2][3]
Chromatographic assays, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the bioanalysis of small molecules and, increasingly, for larger molecules like peptides and proteins.[4][5][6] Their power lies in the ability to combine high-selectivity separation with sensitive and specific detection. This guide provides an in-depth, experience-driven framework for validating these powerful methods. We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter, offering detailed experimental protocols, and comparing the performance of chromatographic assays against alternative platforms. Our approach is grounded in the globally harmonized standards of the ICH M10 guideline, which consolidates requirements from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7][8][9][10]
The Guiding Principle: The Harmonized ICH M10 Framework
The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[2][8] For years, regional differences in regulatory expectations presented challenges. The International Council for Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," represents a landmark achievement in global harmonization.[7][8] Adherence to this guideline ensures that the bioanalytical data generated will be consistent and acceptable to regulatory authorities worldwide.[3][8]
A full validation for a chromatographic method establishes its performance characteristics through a series of dedicated experiments. These core parameters are interconnected, each providing a piece of the puzzle that confirms the method's reliability.
Caption: Workflow for Bioanalytical Method Validation under ICH M10.
Core Validation Parameters: A Deep Dive
Here, we dissect the essential validation parameters for chromatographic assays. For each, we present the objective, acceptance criteria as per ICH M10, and a detailed protocol, emphasizing the scientific reasoning behind each step.
Selectivity and Specificity
-
The Causality: The fundamental question is: "Are we measuring only what we intend to measure?"[11] Biological matrices are complex mixtures of endogenous compounds, and study subjects may be taking concomitant medications. Selectivity ensures that none of these other components produce a signal that could be mistaken for the analyte or its internal standard (IS), leading to inaccurate quantification.[12][13] Specificity further challenges the method to differentiate the analyte from structurally similar compounds, like metabolites.[3]
-
Acceptance Criteria:
-
Experimental Protocol: Selectivity Assessment
-
Source Matrix: Obtain blank biological matrix (e.g., plasma) from at least six unique individual sources or lots.[1][3] This diversity is crucial to account for inter-subject variability in the matrix composition.
-
Sample Preparation: Process each blank matrix sample using the complete analytical method.
-
Analysis: Analyze the processed blanks via LC-MS/MS.
-
Evaluation: Examine the chromatograms at the retention times expected for the analyte and the IS. Measure the peak response of any interfering signals.
-
Spiked Sample Check: For comparison, process and analyze a blank matrix sample that has been spiked with the analyte at the LLOQ concentration.
-
Verification: Calculate the percentage of interference for each blank source and ensure it meets the acceptance criteria.
-
Calibration Curve, Range, and Sensitivity
-
The Causality: The calibration curve models the relationship between the concentration of the analyte and the instrument's response.[15] This model is then used to calculate the concentration of the unknown study samples. The validation must demonstrate that this relationship is consistent, reproducible, and well-defined over the expected concentration range of the study samples.[13][16] This range is bounded by the LLOQ (the lowest reliable measurement) and the Upper Limit of Quantitation (ULOQ).[3][17]
-
Acceptance Criteria:
-
A calibration curve should consist of a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels.[1][3]
-
The back-calculated concentrations of the standards must be within ±15% of the nominal value, except at the LLOQ, where ±20% is acceptable.[17][18]
-
At least 75% of the calibration standards must meet this criterion.[18]
-
The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear or quadratic with 1/x or 1/x² weighting).
-
-
Experimental Protocol: Calibration Curve Validation
-
Stock Solutions: Prepare separate stock solutions for the calibration standards (Cal) and the Quality Control (QC) samples.[3] This is a self-validating step; using independent stocks prevents a weighing or dilution error from affecting both the standards and the accuracy/precision assessment.
-
Standard Preparation: Spike blank matrix with known amounts of the analyte to prepare a series of at least 8 calibration standards, covering the desired range from LLOQ to ULOQ.[3]
-
Run Construction: Prepare and analyze at least three separate analytical runs on different days. Each run will contain one full calibration curve and replicate QC samples.
-
Regression Analysis: For each run, generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Apply the most appropriate regression model and weighting factor.
-
Evaluation: Assess the performance of the curve in each run against the acceptance criteria for accuracy of the back-calculated concentrations.
-
Accuracy and Precision
-
The Causality: Accuracy describes how close the measured value is to the true value, while precision describes the variability or scatter between repeated measurements.[15][17][19] Together, they define the method's reliability and reproducibility.[1] We validate these parameters to build confidence that the concentrations reported for study samples are both correct and consistent.
-
Acceptance Criteria:
-
Experimental Protocol: Accuracy and Precision Assessment
-
QC Preparation: Using the independent QC stock solution, prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).[20]
-
Within-Run (Intra-Assay) Assessment: In a single analytical run, analyze a minimum of five replicates of each QC level.[1][13]
-
Between-Run (Inter-Assay) Assessment: Analyze the same set of QCs across at least three different runs, preferably on different days with different analysts or equipment to capture more sources of variability.[15]
-
Calculation:
-
Accuracy: Calculate the mean concentration for the replicates at each level and express it as a percentage of the nominal value. The deviation from 100% is the bias.
-
Precision: Calculate the standard deviation and the CV (%) for the replicates at each level, both within each run and across all runs.
-
-
Verification: Compare the calculated bias and CV values against the acceptance criteria.
-
Stability
-
Acceptance Criteria:
-
Experimental Protocol: Comprehensive Stability Assessment
-
Core Principle: Stability is assessed by comparing the concentration of "aged" or "stressed" QC samples against freshly prepared calibration standards and freshly prepared comparison QC samples.[11] Use at least two QC levels (Low and High) with a minimum of three to five replicates per level.[25][26]
-
Freeze-Thaw Stability: Store QC samples frozen for 24 hours, then thaw completely at room temperature. Repeat for at least three cycles. This simulates samples being pulled from and returned to the freezer.
-
Bench-Top Stability: Thaw QC samples and leave them on the lab bench at room temperature for a duration that equals or exceeds the expected time samples will be processed (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time between sample collection and final analysis.
-
Stock Solution Stability: Store stock solutions of the analyte and IS at the intended storage temperature (e.g., 4°C or -20°C) and periodically test their integrity by preparing fresh standards and QCs.[21][23]
-
Post-Preparative (Autosampler) Stability: Place processed samples (the final extract ready for injection) in the autosampler and analyze them at time zero and again after a period that exceeds the expected run time (e.g., 24-48 hours).
-
Matrix Effect
-
The Causality: In LC-MS, the biological matrix can interfere with the ionization of the analyte, either suppressing or enhancing the signal. This is not a selectivity issue (no interfering peak), but an influence on the analyte's response. Because matrix composition varies between individuals, this effect must be investigated to ensure it doesn't compromise precision and accuracy.[1]
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across at least six lots of matrix should not be greater than 15%.
-
-
Experimental Protocol: Matrix Factor Assessment
-
Source Matrix: Obtain blank matrix from at least six unique individual sources.[3]
-
Prepare Three Sample Sets at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in the mobile phase or reconstitution solvent (neat solution).
-
Set B: Blank matrix from each of the six sources is processed (extracted), and the resulting extract is spiked with the analyte and IS.
-
Set C: Analyte and IS are spiked into the blank matrix from each of the six sources before being processed.
-
-
Analysis & Calculation:
-
Matrix Factor (MF): Calculated for each lot by dividing the peak area from Set B by the mean peak area from Set A. An MF > 1 indicates ion enhancement; < 1 indicates ion suppression.
-
IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the IS.
-
-
Evaluation: Calculate the CV (%) of the IS-normalized MF across the six matrix lots. A CV ≤ 15% indicates that while matrix effects may be present, the internal standard effectively compensates for the variability between different sources.
-
Caption: Decision workflow for investigating and mitigating matrix effects.
Comparison: Chromatographic Assays vs. Ligand Binding Assays
While chromatographic assays are dominant, Ligand Binding Assays (LBAs), such as ELISA, are a crucial alternative, especially for large molecule biotherapeutics.[5][27] The choice between these platforms is a critical strategic decision in bioanalysis.[28][29]
| Feature | Chromatographic Assays (LC-MS/MS) | Ligand Binding Assays (LBA) |
| Principle | Separation by physicochemical properties, detection by mass-to-charge ratio.[28] | Based on the specific binding of an analyte to a binding protein (e.g., antibody).[29] |
| Specificity | Very high; can distinguish between parent drug and metabolites, and even isomers.[27][28] | High, but susceptible to cross-reactivity with structurally similar molecules or anti-drug antibodies (ADAs).[28] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude). | Narrower (typically 2 orders of magnitude), which can necessitate more sample dilutions.[28] |
| Development Time | Generally faster, as it does not require custom reagent generation.[27] | Can be lengthy and resource-intensive due to the need to develop and characterize specific antibodies. |
| Throughput | Moderate to high, with typical run times of a few minutes per sample. | High; well-suited for automation and processing large batches in plate-based formats.[29] |
| Molecule Suitability | Gold standard for small molecules; increasingly used for peptides and proteins ("top-down" or "bottom-up" approaches).[5][29] | Gold standard for large molecules (mAbs, proteins) where conformational integrity is key.[27][28] |
| Key Challenge | Matrix effects (ion suppression/enhancement).[1] | Reagent availability and specificity; cross-reactivity; non-linear dose-response curves.[5] |
Conclusion
The validation of bioanalytical methods for chromatographic assays is a rigorous, multi-faceted process governed by globally harmonized regulatory expectations.[3][8] It is an exercise in scientific diligence, demanding not just the execution of experiments but a deep understanding of the causality behind each validation parameter. From ensuring selectivity in a complex biological matrix to confirming analyte stability under a variety of real-world conditions, each step builds a layer of confidence in the final data. By adhering to the principles outlined in the ICH M10 guideline and applying the practical, self-validating protocols described in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable, reproducible, and defensible bioanalytical data, ultimately supporting the safe and effective development of new medicines.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. actascientific.com [actascientific.com]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. database.ich.org [database.ich.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. testinglab.com [testinglab.com]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. anivet.au.dk [anivet.au.dk]
- 16. ema.europa.eu [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]
- 20. capa.org.tw [capa.org.tw]
- 21. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. researchgate.net [researchgate.net]
- 26. japsonline.com [japsonline.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. swordbio.com [swordbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6-methylquinoline
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Hydroxy-6-methylquinoline is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. Improper disposal of chemical waste not only poses immediate risks within the laboratory but also violates stringent federal and local regulations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
Section 1: Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the cornerstone of its safe management. While specific toxicological data for this compound is not extensively published, data from structurally similar quinoline derivatives provide a strong basis for a conservative risk assessment. This approach, known as "read-across," is a scientifically valid method for inferring hazards in the absence of direct data.
Based on safety data sheets (SDS) for analogous compounds such as 4-hydroxyquinoline and various methyl- and hydroxy-substituted quinolines, we must assume this compound presents the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale and Potential Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion may lead to adverse health effects; immediate medical consultation is necessary if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][2] |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | Contact with eyes can result in significant irritation or irreversible damage.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dusts may irritate the respiratory tract, leading to coughing and shortness of breath.[3] |
This hazard profile dictates that this compound must be handled as a hazardous substance, and its waste must be managed as hazardous waste to prevent accidental exposure and environmental contamination.
Section 2: Regulatory Compliance: The Legal Framework
The disposal of laboratory chemical waste is not merely a matter of best practice; it is legally mandated. In the United States, several key regulations govern this process:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the OSHA Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[4][5] This plan must outline specific procedures for safe handling and waste disposal.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal—a system known as "cradle to grave".[4] Laboratories are considered waste generators and must comply with the classification, storage, and disposal requirements outlined in 40 CFR 261.3.[6]
-
State and Local Regulations: It is critical to recognize that state and local environmental agencies may have regulations that are more stringent than federal mandates. Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.
Section 3: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Proper protection is non-negotiable when handling this compound waste. The following PPE must be worn to create a barrier between you and the potential hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. Contaminated gloves should be disposed of as hazardous waste.[7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye damage.[2] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask (or higher). | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory irritation from dust inhalation.[3] |
Engineering Control: All handling and preparation of this compound for disposal should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8]
Section 4: Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection and disposal of this compound waste.
Step 1: Waste Classification As the generator, you are legally responsible for determining if your waste is hazardous.[6] Given the hazard profile, all waste streams containing this compound (e.g., unused solid, contaminated labware, spill cleanup materials) must be treated as hazardous chemical waste .
Step 2: Segregation of Waste Chemical waste must be strictly segregated to prevent dangerous reactions.[7]
-
Do NOT mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 3: Containerization and Labeling
-
Select a Container: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6][7] A high-density polyethylene (HDPE) container is a suitable choice for solid waste.
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
Accumulation Start Date
-
Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 4: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area must be secure, away from heat or ignition sources, and ideally within secondary containment to manage any potential leaks.[7]
-
Keep the container closed at all times except when adding waste.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. This is a direct violation of EPA regulations.[8][9]
-
Arrange for pickup and disposal through your institution’s EHS department or a licensed hazardous waste contractor.[6] These contractors will transport the waste to an approved treatment, storage, and disposal facility (TSDF) where it will likely be incinerated under controlled conditions to ensure its complete destruction.[7]
Section 5: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 3.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Contain: Prevent the powder from becoming airborne. Do not let the product enter drains.[6]
-
Clean Up:
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste from generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. usbioclean.com [usbioclean.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. epa.gov [epa.gov]
- 10. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
